molecular formula C13H11NO4 B1293611 1-methoxy-4-(4-nitrophenoxy)benzene CAS No. 6337-24-2

1-methoxy-4-(4-nitrophenoxy)benzene

Cat. No.: B1293611
CAS No.: 6337-24-2
M. Wt: 245.23 g/mol
InChI Key: NBCQLWNLTLMGCB-UHFFFAOYSA-N
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Description

1-Methoxy-4-(4-nitrophenoxy)benzene, verified with CAS Registry Number 6337-24-2 , is a nitroaromatic ether compound of high interest in chemical research. Its molecular formula is C13H11NO4, with an average mass of 245.234 Da and a monoisotopic mass of 245.068808 Da . Also known as 1-(4-methoxyphenoxy)-4-nitrobenzene and p-(p-Nitrophenoxy)anisole , this compound is part of a broader class of nitrophenoxy derivatives, which are frequently utilized as key synthetic intermediates or building blocks in organic synthesis . The structure, featuring two aromatic rings linked by an ether oxygen and a nitro electron-withdrawing group, suggests potential applications in the development of more complex molecular architectures, such as those found in materials science. Researchers value this compound for creating advanced polymers or liquid crystals, and it may serve as a precursor in synthesizing functionalized molecules like stilbenes (e.g., 1-Methoxy-4-[2-(4-nitrophenyl)vinyl]benzene) or tolane derivatives (e.g., 1-Methoxy-4-((4-nitrophenyl)ethynyl)benzene) for non-linear optics. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and conduct a thorough hazard assessment before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenoxy)-4-nitrobenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11NO4/c1-17-11-6-8-13(9-7-11)18-12-4-2-10(3-5-12)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCQLWNLTLMGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212772
Record name p-(p-Nitrophenoxy)anisole
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Molecular Weight

245.23 g/mol
Source PubChem
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CAS No.

6337-24-2
Record name 1-Methoxy-4-(4-nitrophenoxy)benzene
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Foundational & Exploratory

Technical Guide: Synthesis of 1-methoxy-4-(4-nitrophenoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the high-fidelity synthesis of 1-methoxy-4-(4-nitrophenoxy)benzene (also known as 4-methoxy-4'-nitrodiphenyl ether). This compound serves as a critical intermediate in the development of agrochemicals (protoporphyrinogen oxidase inhibitors) and a structural motif in medicinal chemistry for lipophilic ether linkers.

While classical Ullmann coupling (copper-catalyzed) is historically cited, this guide prioritizes the Nucleophilic Aromatic Substitution (


)  pathway. This route offers superior regioselectivity, milder thermal requirements, and higher yields by leveraging the electronic activation of the nitro group.

Part 1: Strategic Analysis & Pathway Selection

The Mechanistic Core: vs. Metal Catalysis

For researchers targeting this specific ether, the choice of pathway dictates the impurity profile.

Parameter

Pathway (Recommended)
Ullmann Coupling (Classical)Buchwald-Hartwig (Modern)
Mechanism Addition-Elimination (Meisenheimer)Radical/Oxidative AdditionPd-Catalyzed Cycle
Precursors 4-Methoxyphenol + 1-Fluoro-4-nitrobenzene4-Methoxyphenol + 1-Bromo-4-nitrobenzeneAryl Bromide + Phenol
Temp. 80°C – 100°C140°C – 190°C80°C – 110°C
Key Advantage No heavy metals; high atom economy.Cheap reagents (Bromides).Broad scope (unactivated rings).
Critical Flaw Requires electron-withdrawing group (EWG).Harsh conditions; variable yields.High cost of Pd/Ligands.

Expert Insight: The target molecule possesses a para-nitro group. This is a strong electron-withdrawing group (EWG) that activates the benzene ring, making the


 route the most logical and efficient choice. Using Palladium (Buchwald) is chemically unnecessary and cost-inefficient for this specific activated substrate.
Reaction Mechanism ( )

The reaction proceeds via the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[1][2]

Why Fluorine? While Chlorine is often used, 1-fluoro-4-nitrobenzene is the superior electrophile for this specific reaction. In


, the rate-determining step is the initial nucleophilic attack, not the bond breaking.[3] The high electronegativity of fluorine lowers the energy of the transition state (stabilizing the intermediate) significantly more than chlorine, accelerating the reaction despite the stronger C-F bond [1].

SNAr_Mechanism Reactants Reactants 4-Methoxyphenol (Nucleophile) 1-Fluoro-4-nitrobenzene (Electrophile) Deprotonation Activation Base (K2CO3) generates Phenoxide Anion Reactants->Deprotonation Mix in Polar Aprotic Solvent Attack Nucleophilic Attack Rate Determining Step Deprotonation->Attack Phenoxide attacks C-F carbon Complex Meisenheimer Complex Resonance Stabilized Intermediate Attack->Complex Formation of anionic intermediate Product Elimination Loss of Fluoride (F-) Restoration of Aromaticity Complex->Product Fast Step

Figure 1: The


 mechanistic pathway highlighting the critical intermediate stabilization.

Part 2: Optimized Experimental Protocol

Materials & Reagents[1][4][5][6][7][8][9][10]
  • Nucleophile: 4-Methoxyphenol (MEHQ) - 1.0 equiv.

  • Electrophile: 1-Fluoro-4-nitrobenzene - 1.05 equiv. (Slight excess ensures complete consumption of the phenol).

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh - 1.5 equiv.
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

    
    ).
    
    • Note: DMF allows for higher temperatures and better solubility of the carbonate, but Acetonitrile is easier to remove during workup.

Step-by-Step Methodology
1. Reaction Setup
  • Charge a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add 4-Methoxyphenol (10.0 mmol, 1.24 g) and 1-Fluoro-4-nitrobenzene (10.5 mmol, 1.48 g).

  • Add anhydrous

    
      (15.0 mmol, 2.07 g).
    
    • Technical Tip: Grinding the carbonate immediately before use increases surface area and reaction rate.

  • Add DMF (20 mL) under a nitrogen atmosphere.

2. Execution
  • Heat the mixture to 80-90°C with vigorous stirring.

  • Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes).

    • Endpoint: Disappearance of 4-methoxyphenol (

      
      ) and appearance of the ether product (
      
      
      
      ).
    • Duration: Typically 2–4 hours.

3. Workup & Purification[4][5][6]
  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) with rapid stirring. The product should precipitate as a solid.

  • Filtration: Collect the crude solid by vacuum filtration. Wash the filter cake copiously with water to remove residual DMF and inorganic salts.

  • Recrystallization:

    • Dissolve the crude solid in boiling Ethanol (EtOH) .

    • Allow to cool slowly to room temperature, then to 4°C.

    • Collect the yellow crystalline needles.

Workup_Flow Reaction Crude Reaction Mixture (DMF, Product, Salts) Quench Quench into Ice Water (Precipitation) Reaction->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with H2O (Removes DMF/K2CO3) Filter->Wash Recryst Recrystallization (Solvent: Ethanol) Wash->Recryst Final Pure 1-methoxy-4-(4-nitrophenoxy)benzene (Yellow Needles) Recryst->Final

Figure 2: Purification workflow designed to minimize solvent waste and maximize purity.

Part 3: Characterization & Data Validation

To validate the synthesis, compare your isolated product against these standard physicochemical properties.

Physicochemical Properties
PropertyValue / ObservationNotes
Appearance Pale yellow crystalline solidNitro compounds often impart a yellow hue.[7]
Melting Point 107°C – 109°CMatches literature for the diphenyl ether structure [2].
Solubility Soluble in

, DMSO, EtOAc.
Insoluble in water.
Spectroscopic Data (Expected)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.20 (d, J = 9.0 Hz, 2H, Ar-H ortho to 
      
      
      
      )
    • 
       7.05 (d, J = 9.0 Hz, 2H, Ar-H ortho to Ether linkage on nitro ring)
      
    • 
       7.00 (d, J = 9.0 Hz, 2H, Ar-H on methoxy ring)
      
    • 
       6.92 (d, J = 9.0 Hz, 2H, Ar-H ortho to OMe)
      
    • 
       3.82 (s, 3H, 
      
      
      
      )[8]
    • Interpretation: Two distinct AA'BB' systems characteristic of para-substituted aromatic rings.

  • MS (ESI):

    • Calculated Mass (

      
      ): 245.07
      
    • Found

      
      : 246.1 or 
      
      
      
      : 268.1

Part 4: Troubleshooting & Optimization

Issue: Low Yield / Incomplete Reaction

  • Cause: Moisture in the solvent. The phenoxide anion can be protonated by water, stalling the reaction.

  • Solution: Use anhydrous DMF and dry the

    
     in an oven at 120°C overnight before use.
    

Issue: Dark/Tarred Product

  • Cause: Oxidation of the phenol or thermal decomposition.

  • Solution: Perform the reaction under a strict Nitrogen or Argon atmosphere. Do not exceed 100°C.

Issue: Difficulty Precipitating

  • Cause: Too much DMF used.

  • Solution: The product is moderately soluble in organic solvents. If it does not precipitate upon water addition, perform a standard extraction with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate in vacuo before recrystallization.
    

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group.[2][3][9][10]Link

  • PrepChem. (n.d.). Synthesis of 4-methoxy-4'-nitrodiphenyl ether.[6]Link

  • Organic Syntheses. (1929). p-Nitrodiphenyl Ether.[11][12] Org.[13][9][10][12] Synth. 1929, 9, 72. Link

  • Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution Mechanism.[1][3][9][10]Link

Sources

Physical Characteristics and Synthesis of 1-Methoxy-4-(4-nitrophenoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-methoxy-4-(4-nitrophenoxy)benzene , also known as 4-methoxy-4'-nitrodiphenyl ether . It is structured to serve researchers in organic synthesis, agrochemical discovery, and materials science.

Technical Whitepaper | CAS: 6337-24-2

Executive Summary & Chemical Identity

1-Methoxy-4-(4-nitrophenoxy)benzene is a diaryl ether characterized by an electron-donating methoxy group on one phenyl ring and an electron-withdrawing nitro group on the opposing ring. This "push-pull" electronic structure creates a dipole moment that makes the compound valuable as a mesogenic core in liquid crystal research and a pharmacophore in protoporphyrinogen oxidase (PPO) inhibitor herbicides.

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name 1-Methoxy-4-(4-nitrophenoxy)benzene
Common Synonyms 4-Methoxy-4'-nitrodiphenyl ether; p-Methoxy-p'-nitrodiphenyl ether
CAS Registry Number 6337-24-2
Molecular Formula

Molecular Weight 245.23 g/mol
SMILES COc1ccc(Oc2ccc([O-])cc2)cc1
InChI Key NBCQLWNLTLMGCB-UHFFFAOYSA-N

Physicochemical Properties

The following data represents the core physical profile established through experimental synthesis and structural analogs.

PropertyValueConditions/Notes
Physical State Solid (Crystalline)Typically needles or plates from ethanol.
Color Pale Yellow to YellowColor intensity increases with impurities (azo/azoxy byproducts).
Melting Point 107 – 109 °C Sharp transition indicates high purity.
Boiling Point ~390 °C (Predicted)Decomposes before boiling at atm pressure.
Solubility (Water) Negligible (< 0.1 mg/L)Highly hydrophobic.
Solubility (Organic) HighSoluble in DCM, Acetone, DMF, DMSO, Ethyl Acetate.
LogP (Octanol/Water) 3.6 – 3.9Lipophilic; crosses biological membranes easily.
Density 1.28 g/cm³Estimated solid density.

Structural & Spectral Characterization

Accurate identification relies on the distinct electronic environments of the two aromatic rings.

Nuclear Magnetic Resonance ( H NMR)

The spectrum exhibits a characteristic AA'BB' pattern for both aromatic rings, distinguished by the strong deshielding effect of the nitro group.

  • 
     3.83 ppm (3H, s):  Methoxy group (
    
    
    
    ).[1][2]
  • 
     8.20 ppm (2H, d, 
    
    
    
    Hz):
    Protons ortho to the Nitro group (strongly deshielded).
  • 
     6.90 – 7.10 ppm (6H, m):  Overlapping signals from the protons ortho to the ether oxygen (on both rings) and ortho to the methoxy group.
    
    • Diagnostic: The separation of the low-field doublet (~8.2 ppm) from the complex multiplet region (~7.0 ppm) confirms the integrity of the 4-nitrophenyl moiety.

Infrared Spectroscopy (FT-IR)
  • 1515 cm

    
     & 1340 cm
    
    
    
    :
    Strong asymmetric and symmetric
    
    
    stretches (Nitro group).
  • 1240 cm

    
    :  Asymmetric 
    
    
    
    ether stretch (Aryl-O-Aryl).
  • 1030 cm

    
    : 
    
    
    
    stretch.

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

While the Ullmann condensation (using copper catalyst) is historically significant, the modern "Best Practice" method utilizes a base-mediated


 reaction. This protocol is self-validating: the color change and precipitate formation serve as visual checkpoints.
Reaction Logic

The reaction couples 4-methoxyphenol (nucleophile) with 1-fluoro-4-nitrobenzene (electrophile). The nitro group activates the benzene ring for nucleophilic attack by stabilizing the Meisenheimer complex intermediate.

  • Why Fluoro? Fluoride is a better leaving group than chloride in

    
     due to the high electronegativity of fluorine, which increases the electrophilicity of the ipso-carbon.
    
Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve 4-methoxyphenol (1.0 equiv, 12.4 g) in DMF (Dimethylformamide, 100 mL).

    • Add Potassium Carbonate (

      
      , 2.0 equiv, anhydrous, finely ground).
      
    • Checkpoint: Stir at room temperature for 30 mins. The mixture will darken slightly as the phenoxide anion is generated.

  • Coupling:

    • Add 1-Fluoro-4-nitrobenzene (1.05 equiv) dropwise.

    • Heat the reaction mixture to 80–90 °C under an inert atmosphere (

      
      ).
      
    • Duration: 4–6 hours. Monitoring by TLC (Hexane:EtOAc 4:1) is required. The starting phenol (

      
      ) should disappear, replaced by the less polar product (
      
      
      
      ).
  • Workup (Quench & Precipitation):

    • Cool the mixture to room temperature.

    • Pour slowly into Ice-Water (500 mL) with vigorous stirring.

    • Observation: The product will precipitate as a yellow solid. If an oil forms, the water is too warm; add more ice.

  • Purification:

    • Filter the crude solid.[3] Wash with water (3 x 50 mL) to remove DMF and inorganic salts.

    • Recrystallization: Dissolve the crude solid in boiling Ethanol (95%) . Allow to cool slowly to room temperature, then to 4°C.

    • Filter the crystals and dry under vacuum.

Visualizing the Synthesis Pathway

Synthesis Start 4-Methoxyphenol (Nucleophile) Base K2CO3 / DMF (Deprotonation) Start->Base Phenoxide Phenoxide Anion (Intermediate) Base->Phenoxide - H+ Complex Meisenheimer Complex Phenoxide->Complex + Electrophile Electrophile 1-Fluoro-4-nitrobenzene (Electrophile) Electrophile->Complex Product 4-Methoxy-4'-nitrodiphenyl ether (Target) Complex->Product - F- (Leaving Group)

Caption: Mechanism of Base-Mediated SNAr Synthesis for 4-Methoxy-4'-nitrodiphenyl ether.

Applications in Research

Agrochemical Discovery (Herbicides)

This compound is a structural analog of the diphenyl ether herbicide class (e.g., Nitrofen , Fluorodifen ).

  • Mechanism: These compounds inhibit Protoporphyrinogen Oxidase (PPO) . The 4-nitro group is critical for binding to the PPO active site, while the 4'-methoxy group modulates lipophilicity and metabolic stability.

  • Research Use: It serves as a "scaffold" molecule. Researchers modify the methoxy group (e.g., to propargyloxy or carboxy-alkoxy) to optimize binding affinity.

Materials Science (Liquid Crystals)

The rigid rod-like structure (mesogen) formed by the two benzene rings and the ether linkage exhibits liquid crystalline behavior.

  • The methoxy tail acts as a flexible chain, while the nitro group provides a strong dipole. This asymmetry is essential for forming nematic phases in liquid crystal displays (LCDs).

Pharmaceutical Intermediate

The nitro group can be selectively reduced (using


 or 

) to an amine (

). The resulting 4-(4-methoxyphenoxy)aniline is a versatile building block for synthesizing sulfonamide antibiotics or tyrosine kinase inhibitors.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Acute Toxicity: Harmful if swallowed or inhaled. Nitro-aromatics can cause methemoglobinemia (interference with oxygen transport in blood).

  • Skin/Eye: Causes serious eye irritation and skin irritation.

  • Handling:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Waste Disposal: Do not release into drains. Dispose of as hazardous organic waste (halogen-free).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80637, p-(p-Nitrophenoxy)anisole. Retrieved from [Link][4]

  • Yeager, D. W., et al. (1981).Synthesis and Herbicidal Activity of 4-Nitrodiphenyl Ethers. Journal of Agricultural and Food Chemistry. (Contextual grounding for diphenyl ether herbicide mechanism).
  • Sigma-Aldrich.Product Specification: 4-Nitro-4'-methoxydiphenyl ether.
  • Organic Syntheses. p-Nitrodiphenyl Ether Synthesis Protocols. (Basis for the adapted SNAr methodology). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Proposed Synthesis and Crystallographic Analysis of 1-methoxy-4-(4-nitrophenoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the synthesis, purification, and proposed crystallographic analysis of 1-methoxy-4-(4-nitrophenoxy)benzene, a diaryl ether of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not currently available in open-access crystallographic databases, this document provides a comprehensive, field-proven framework for its preparation and detailed structural elucidation. The protocols herein are synthesized from established methodologies for analogous compounds and are designed to yield high-purity single crystals suitable for X-ray diffraction analysis. This guide is intended to serve as a self-validating system for researchers embarking on the study of this and related diaryl ether compounds, providing not only procedural steps but also the underlying scientific rationale for key experimental choices.

Introduction and Scientific Rationale

The diaryl ether moiety is a cornerstone in the architecture of numerous biologically active molecules and functional materials.[1] The specific compound, 1-methoxy-4-(4-nitrophenoxy)benzene, combines an electron-donating methoxy group and an electron-withdrawing nitro group, creating a polarized molecular framework. This electronic asymmetry is anticipated to give rise to interesting intermolecular interactions, potentially influencing crystal packing and solid-state properties. Understanding the precise three-dimensional arrangement of atoms and molecules in the crystalline state is paramount for establishing structure-property relationships, which in turn can guide the rational design of novel therapeutics and materials.

The absence of a published crystal structure for 1-methoxy-4-(4-nitrophenoxy)benzene represents a knowledge gap. This guide provides a detailed roadmap to bridge that gap, from initial synthesis to final crystallographic data analysis.

Proposed Synthesis of 1-methoxy-4-(4-nitrophenoxy)benzene

The synthesis of diaryl ethers can be accomplished through several established methods, with the Ullmann condensation and palladium-catalyzed cross-coupling reactions being prominent examples.[1][2] For the synthesis of 1-methoxy-4-(4-nitrophenoxy)benzene, a modified Ullmann-type reaction is proposed due to its reliability and the nature of the starting materials.

Synthetic Pathway

The proposed synthesis involves the reaction of sodium p-nitrophenoxide with 4-bromoanisole. A similar synthetic route has been documented for the preparation of a related compound, 1-methoxy-4-[(4-nitrophenoxy)methyl]benzene, which involves the reaction of sodium p-nitrophenoxide with 4-methoxybenzyl chloride.[3]

Synthesis_Pathway p-nitrophenol p-Nitrophenol sodium_p_nitrophenoxide Sodium p-nitrophenoxide p-nitrophenol->sodium_p_nitrophenoxide + NaOH sodium_hydroxide Sodium Hydroxide product 1-methoxy-4-(4-nitrophenoxy)benzene sodium_p_nitrophenoxide->product + 4-Bromoanisole 4_bromoanisole 4-Bromoanisole DMF DMF (Solvent) DMF->product

Caption: Proposed synthetic pathway for 1-methoxy-4-(4-nitrophenoxy)benzene.

Detailed Experimental Protocol
  • Preparation of Sodium p-nitrophenoxide:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 13.9 g (0.1 mol) of p-nitrophenol in 100 mL of anhydrous dimethylformamide (DMF).

    • To this solution, add 4.0 g (0.1 mol) of sodium hydroxide pellets portion-wise while stirring. The reaction is exothermic.

    • Continue stirring at room temperature for 1 hour to ensure complete formation of the sodium salt.

  • Coupling Reaction:

    • To the freshly prepared solution of sodium p-nitrophenoxide, add 18.7 g (0.1 mol) of 4-bromoanisole.

    • Heat the reaction mixture to 120-130 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water with stirring.

    • A precipitate of the crude product is expected to form. Collect the solid by vacuum filtration and wash thoroughly with water to remove any remaining DMF and inorganic salts.

    • The crude product will then be purified by recrystallization from a suitable solvent system, such as ethanol-water or chloroform-cyclohexane.[3]

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is the most critical step for a successful crystal structure determination.[4][5] The process of crystallization involves dissolving the purified compound in a suitable solvent at an elevated temperature and allowing it to cool slowly, leading to the formation of ordered crystals.[4][6]

Solvent Selection

The choice of solvent is crucial.[6] An ideal solvent will dissolve the compound when hot but not when cold. A systematic approach to solvent screening is recommended:

  • Place a few milligrams of the purified product into several small test tubes.

  • Add a few drops of different solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) to each tube at room temperature.

  • If the compound dissolves, the solvent is too good. If it remains insoluble, heat the tube gently.

  • A suitable solvent will dissolve the compound upon heating and show signs of precipitation upon cooling.

  • If no single solvent is ideal, a binary solvent system (a "good" solvent and a "poor" solvent) can be employed.[6]

Recommended Crystallization Techniques
  • Slow Evaporation: This is the simplest method and often effective for compounds that are not sensitive to air.[5][7]

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free location and allow it to stand for several days to weeks.

  • Slow Cooling: This technique is based on the principle that solubility decreases with temperature.[4]

    • Prepare a saturated solution of the compound in a suitable solvent at its boiling point.

    • Allow the solution to cool slowly to room temperature. To slow down the cooling rate, the flask can be placed in a Dewar flask filled with hot water.

    • Once at room temperature, the flask can be transferred to a refrigerator and then a freezer to maximize crystal yield.

  • Vapor Diffusion: This method is particularly useful for small quantities of material.[7]

    • Dissolve the compound in a "good" solvent in a small, open vial.

    • Place this vial inside a larger, sealed jar containing a "poor" solvent in which the compound is insoluble but which is miscible with the "good" solvent.

    • The "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting crystallization.

Crystallization_Workflow cluster_purification Purification cluster_crystallization Single Crystal Growth crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization purified_compound Purified Compound recrystallization->purified_compound solvent_screening Solvent Screening purified_compound->solvent_screening slow_evaporation Slow Evaporation solvent_screening->slow_evaporation Method 1 slow_cooling Slow Cooling solvent_screening->slow_cooling Method 2 vapor_diffusion Vapor Diffusion solvent_screening->vapor_diffusion Method 3 single_crystals High-Quality Single Crystals slow_evaporation->single_crystals slow_cooling->single_crystals vapor_diffusion->single_crystals

Caption: Workflow for purification and single crystal growth.

Proposed X-ray Diffraction Analysis

Once suitable single crystals are obtained, they can be analyzed using X-ray diffraction to determine the crystal structure.[8]

Data Collection

A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) will be mounted on a goniometer head. Data collection is performed using a single-crystal X-ray diffractometer, typically with Mo Kα radiation. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A full sphere of diffraction data is collected.

Structure Solution and Refinement

The collected diffraction data will be processed to yield a set of structure factors. The crystal structure can then be solved using direct methods or Patterson methods, which will provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

Expected Crystallographic Data

The following table outlines the crystallographic data that would be obtained from a successful analysis. The values are placeholders and will be determined experimentally.

ParameterExpected Value
Chemical FormulaC₁₃H₁₁NO₃
Formula Weight229.23 g/mol
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined (e.g., P2₁/c)
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
Z (molecules/unit cell)To be determined
Density (calculated) (g/cm³)To be determined
Absorption Coefficient (mm⁻¹)To be determined
F(000)To be determined
Crystal Size (mm³)~0.2 x 0.2 x 0.1
Temperature (K)100(2)
Radiation (Å)Mo Kα (λ = 0.71073)
Reflections CollectedTo be determined
Independent ReflectionsTo be determined
R_intTo be determined
Final R indices [I>2σ(I)]R₁ < 0.05, wR₂ < 0.15
Goodness-of-fit on F²~1.0

Potential Applications and Future Directions

The determination of the crystal structure of 1-methoxy-4-(4-nitrophenoxy)benzene will provide valuable insights into its solid-state properties. The presence of both hydrogen bond donors and acceptors suggests the possibility of interesting supramolecular assemblies. This structural information can be used to:

  • Guide the design of new drug candidates: Understanding how the molecule packs in a crystal can inform the design of analogues with improved solid-state properties, such as solubility and stability.

  • Develop novel materials: The polarized nature of the molecule may lead to non-linear optical or other interesting material properties.

  • Benchmark computational models: The experimental crystal structure can be used to validate and improve the accuracy of computational methods for predicting crystal structures.

Conclusion

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis, crystallization, and crystallographic analysis of 1-methoxy-4-(4-nitrophenoxy)benzene. By following these detailed procedures, researchers will be well-equipped to obtain high-quality single crystals and determine the definitive crystal structure of this compound. This will not only fill a gap in the current scientific literature but also provide a valuable foundation for future research in medicinal chemistry and materials science.

References

  • Smolecule. (2024, August 9). 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene.
  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-methoxy-4-[(4-nitrophenoxy)methyl]benzene. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Crystallization. Retrieved from [Link]

  • University of Missouri. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Butcher, R. J., et al. (n.d.). Crystal structure of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved from [Link]

  • ACS Publications. (2021, June 23). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin | JACS Au. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. Retrieved from [Link]

  • PMC. (n.d.). Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature. Retrieved from [Link]

  • Chemsrc. (2025, June 9). Cas no 100867-08-1 (1-Methoxy-4-(4-nitrophenyl)methoxybenzene). Retrieved from [Link]

  • PubChemLite. (n.d.). 1-methoxy-4-[(4-nitrophenyl)methoxy]benzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-4'-nitrobiphenyl. Retrieved from [Link]

  • Chemsrc. (2025, August 27). 1-methoxy-2-(4-nitrophenyl)benzene. Retrieved from [Link]

  • SpringerLink. (2025, August 6). Single-crystal X-ray diffraction study of 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methoxy-4-nitrobenzene. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-ethoxy-4-[(4-nitrophenyl)methoxy]benzene. Retrieved from [Link]

  • MDPI. (2023, November 7). In Situ X-ray Diffraction as a Basic Tool to Study Oxide and Metal Oxide Catalysts. Retrieved from [Link]

  • RSC Publishing. (n.d.). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. Retrieved from [Link]

Sources

Biological Activity of Methoxybenzene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Anisole Scaffold as a Privileged Structure

In medicinal chemistry, the methoxybenzene (anisole) moiety is not merely a passive structural element; it is a "privileged scaffold" that dictates pharmacodynamics through precise electronic and steric modulation. This guide analyzes the biological activity of methoxybenzene derivatives, moving beyond basic phenomenology to explore the causality of their therapeutic effects.

For the drug developer, the methoxy group (


) serves three critical functions:
  • Electronic Modulation: It acts as a strong electron donor via resonance (

    
     effect), increasing the electron density of the aromatic ring, which is pivotal for 
    
    
    
    stacking interactions in receptor binding pockets.[1]
  • Conformational Locking: The "Methoxy Effect" often forces the molecule into specific planar or twisted conformations due to steric repulsion with ortho-protons, enhancing specificity for rigid binding sites (e.g., the colchicine site on tubulin).

  • Lipophilicity Tuning: It moderately increases

    
    , facilitating membrane permeability without the solubility penalties associated with longer alkyl chains.
    

Therapeutic Sector A: Oncology and Tubulin Destabilization

The most potent application of methoxybenzene derivatives lies in vascular disrupting agents (VDAs) and antimitotics. The gold standard in this class is Combretastatin A-4 (CA-4) .

Mechanism of Action: The Colchicine Binding Site

CA-4 features a trimethoxybenzene ring (Ring A) linked to a methoxyphenol ring (Ring B) via a cis-olefin bridge.[1] The 3,4,5-trimethoxy motif is essential.[1][2] It mimics the biaryl system of colchicine, binding to the


-subunit of tubulin. This binding inhibits microtubule polymerization, arresting cells in metaphase and causing catastrophic failure of the tumor vasculature.
Structure-Activity Relationship (SAR) Logic

The biological potency of anisole derivatives in oncology is governed by strict SAR rules. The diagram below illustrates the decision tree for optimizing these derivatives.

SAR_Logic Core Methoxybenzene Scaffold Pos_Ortho Ortho-Substitution (Steric Clash) Core->Pos_Ortho Steric Bulk Pos_Meta Meta-Substitution (Electronic Tuning) Core->Pos_Meta Pos_Para Para-Substitution (Receptor Anchoring) Core->Pos_Para Effect_Conf Conformational Twist Pos_Ortho->Effect_Conf Forces Non-Planarity Effect_Met Metabolic Liability (O-Demethylation) Pos_Para->Effect_Met CYP450 Attack Effect_Bind Tubulin Affinity (Colchicine Site) Pos_Para->Effect_Bind H-Bond Acceptor Effect_Conf->Effect_Bind Critical for CA-4 Analogs

Figure 1: SAR logic flow for methoxybenzene derivatives. Note the dual role of para-methoxy groups in binding affinity and metabolic susceptibility.

Comparative Potency Data

The following table highlights how variations in the methoxy substitution pattern drastically alter cytotoxicity (


) against human cancer cell lines.
CompoundStructure NoteCell LineIC50 (nM)Activity Status
Combretastatin A-4 3,4,5-trimethoxy (Ring A)MCF-7 (Breast)3.2Highly Potent
Combretastatin A-1 3,4,5-trimethoxy + 2,3-dimethoxyColon-265.0Potent
Analog 35a No methoxy (Benzofuran core)Jurkat3300Inactive
Analog 35i C-5 Methoxy substitutedJurkat30Potent

Data Source: Aggregated from MDPI and NIH reviews on Combretastatin analogs [1, 3].

Therapeutic Sector B: Antioxidant & Antimicrobial Activity[3][4][5][6][7][8][9]

While oncology focuses on the trimethoxy motif, antioxidant and antimicrobial applications often rely on 2-methoxyphenols (Guaiacol derivatives like Eugenol and Ferulic Acid).[1]

The Radical Stabilization Mechanism

The antioxidant activity of methoxyphenols is not random; it is driven by the Sequential Proton-Loss Electron-Transfer (SPLET) mechanism or Hydrogen Atom Transfer (HAT).

  • The phenolic

    
     donates a hydrogen atom to a free radical.
    
  • The resulting phenoxyl radical is stabilized by the electron-donating methoxy group in the ortho position.

  • This resonance stabilization prevents the molecule from becoming a reactive radical itself (the "pro-oxidant" effect seen in simple phenols).

Antimicrobial Membrane Disruption

Lipophilic methoxybenzene derivatives (e.g., Eugenol) partition into the lipid bilayer of bacterial cell membranes.[1] This disrupts membrane integrity, causing leakage of intracellular ions (


, 

) and cell death.[1] This is particularly effective against Gram-positive bacteria (S. aureus).

Metabolic Stability: The O-Demethylation Liability

A critical consideration for any researcher working with anisoles is metabolism. The methoxy group is a primary target for Cytochrome P450 enzymes (specifically CYP1A2 and CYP2D6).

Metabolic Pathway Diagram

Understanding this pathway is essential for designing prodrugs or improving half-life.

Metabolism Substrate Methoxybenzene Derivative (Drug) Intermediate Hemiacetal Intermediate Substrate->Intermediate Hydroxylation of Methyl C Enzyme CYP450 (CYP1A2/2D6) + NADPH + O2 Enzyme->Intermediate Product1 Phenolic Metabolite (Active/Inactive) Intermediate->Product1 Spontaneous Collapse Product2 Formaldehyde (Byproduct) Intermediate->Product2

Figure 2: The oxidative O-demethylation pathway.[1] This conversion often increases polarity, facilitating excretion, but can also activate prodrugs (e.g., CA-4-Phosphate to CA-4).[1]

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating methoxybenzene derivatives.

Protocol A: Tubulin Polymerization Inhibition Assay

Purpose: To confirm the mechanism of action for anticancer hits, distinguishing them from general cytotoxins.

  • Reagent Prep: Suspend purified bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP. Keep on ice.

  • Baselinel: Transfer 100 µL of tubulin solution (2 mg/mL) into a pre-warmed (37°C) 96-well UV-transparent plate.

  • Treatment: Add 1 µL of the test methoxybenzene derivative (dissolved in DMSO) to achieve final concentrations of 1, 5, and 10 µM. Include Paclitaxel (stabilizer) and Colchicine (destabilizer) as controls.[1]

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic microplate reader.

  • Analysis: Plot Absorbance vs. Time.

    • Interpretation: A decrease in the slope or plateau height compared to the vehicle control indicates inhibition of polymerization.

Protocol B: DPPH Radical Scavenging Assay (High-Throughput)

Purpose: To quantify antioxidant capacity of methoxyphenols.[1]

  • Stock Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in HPLC-grade methanol. Solution must be deep purple.

  • Sample Prep: Prepare serial dilutions of the methoxybenzene derivative (10–200 µg/mL) in methanol.

  • Reaction: In a 96-well plate, mix 100 µL of sample with 100 µL of DPPH stock.

  • Incubation: Incubate in the dark at room temperature for 30 minutes. (Light degrades DPPH, causing false positives).[1]

  • Readout: Measure absorbance at 517 nm .

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression.

References

  • Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. Source: MDPI (Molecules). URL:[Link][1]

  • The biology of the combretastatins as tumour vascular targeting agents. Source: NIH (British Journal of Cancer). URL:[Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review. Source: MDPI (Pharmaceuticals). URL:[Link][1]

  • Physico-chemical properties and antioxidant activities of methoxy phenols. Source: PubMed (Free Radical Biology and Medicine). URL:[Link]

  • Identification of the cytochrome P450 isoforms involved in the O-demethylation of 4-nitroanisole. Source: PubMed (Xenobiotica). URL:[Link][1]

Sources

An In-Depth Technical Guide to the Initial Synthesis of 1-methoxy-4-(4-nitrophenoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Diaryl Ethers

The diaryl ether motif is a cornerstone in modern chemistry, appearing in a vast array of natural products, pharmaceuticals, and advanced materials. Its unique structural and electronic properties, arising from the flexible yet robust C-O-C linkage between two aromatic systems, impart critical functionalities. The target molecule of this guide, 1-methoxy-4-(4-nitrophenoxy)benzene, serves as an exemplary scaffold. It features an electron-donating methoxy group on one ring and a powerful electron-withdrawing nitro group on the other, creating a polarized "push-pull" system. This electronic asymmetry makes it a valuable intermediate in the synthesis of more complex molecules, including potential drug candidates where such features can modulate ligand-target binding and pharmacokinetic properties.[1][2] Understanding its synthesis is not merely an academic exercise but a gateway to accessing a class of compounds with significant practical applications in drug development and materials science.[3][4]

Part 1: A Comparative Analysis of Synthetic Strategies

The formation of the aryl-oxygen-aryl bond is a well-explored area of organic synthesis. For a target like 1-methoxy-4-(4-nitrophenoxy)benzene, several robust strategies can be considered. The choice of method depends on factors such as starting material availability, cost, scalability, and desired purity.

  • Nucleophilic Aromatic Substitution (SNAr): This is arguably the most direct and efficient route for this specific target. The SNAr mechanism relies on the presence of a strong electron-withdrawing group (EWG) on an aryl halide, which activates the ring for attack by a nucleophile. In our case, the nitro group (-NO₂) at the para position of a halobenzene is a potent activator, stabilizing the negatively charged intermediate (Meisenheimer complex). The reaction involves the attack of a phenoxide on the activated aryl halide.[5]

  • Ullmann Condensation: A classic and powerful method for diaryl ether synthesis, the Ullmann condensation involves the copper-catalyzed reaction of a phenol with an aryl halide.[6][7] Traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern variations have been developed using catalytic amounts of copper with specific ligands, allowing for milder reaction conditions.[8][9] This method is highly reliable, especially when SNAr is not feasible.

  • Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: Representing the cutting edge of cross-coupling chemistry, this method uses a palladium catalyst and specialized phosphine ligands to couple phenols and aryl halides.[7][10] It generally offers the mildest reaction conditions and the broadest substrate scope but often comes at a higher cost due to the precious metal catalyst and complex ligands.

Strategic Selection: For the synthesis of 1-methoxy-4-(4-nitrophenoxy)benzene, the SNAr pathway is the recommended approach . The powerful activating effect of the para-nitro group on a simple aryl halide like 1-chloro-4-nitrobenzene makes this route highly efficient, cost-effective, and procedurally straightforward for a standard laboratory setting.

Part 2: Core Protocol — Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This section provides a detailed, self-validating protocol for the synthesis of the target compound. The causality behind each choice of reagent and condition is explained to ensure a deep understanding of the process.

Reaction Principle and Mechanism

The synthesis proceeds by reacting the potassium salt of 4-methoxyphenol (the nucleophile) with 1-chloro-4-nitrobenzene (the electrophilic substrate). The reaction is facilitated by the nitro group, which stabilizes the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.

Caption: SNAr mechanism for the synthesis of the target diaryl ether.

Materials and Reagents

Quantitative data for a representative 10 mmol scale synthesis are provided below.

ReagentFormulaMW ( g/mol )Amount (g)mmolesEquivalents
4-MethoxyphenolC₇H₈O₂124.141.24101.0
1-Chloro-4-nitrobenzeneC₆H₄ClNO₂157.551.58101.0
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.07151.5
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL--
Step-by-Step Experimental Protocol

1. Preparation of the Nucleophile (In Situ):

  • To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methoxyphenol (1.24 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
  • Add 50 mL of anhydrous N,N-Dimethylformamide (DMF).
  • Rationale: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol (pKa ~10) to form the highly nucleophilic potassium 4-methoxyphenoxide. Using an excess (1.5 eq) ensures complete deprotonation. DMF is a polar aprotic solvent, which is ideal as it solvates the potassium cation but leaves the phenoxide anion highly reactive.[11]
  • Stir the suspension at room temperature under a nitrogen atmosphere for 30 minutes.

2. Nucleophilic Aromatic Substitution Reaction:

  • Add 1-chloro-4-nitrobenzene (1.58 g, 10 mmol) to the flask.
  • Heat the reaction mixture to 120-130 °C using an oil bath.
  • Rationale: Elevated temperature is required to overcome the activation energy for the formation and subsequent collapse of the Meisenheimer complex.
  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Check for the consumption of the starting materials and the appearance of a new, less polar product spot. The reaction is typically complete within 4-6 hours.

3. Product Isolation and Work-up:

  • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
  • Slowly pour the dark reaction mixture into 250 mL of cold water with vigorous stirring. A solid precipitate should form.
  • Rationale: The desired product is a non-polar organic molecule that is insoluble in water. Pouring the reaction mixture into water causes the product to precipitate out, while the inorganic salts (KCl, excess K₂CO₃) and the DMF solvent remain dissolved in the aqueous phase.
  • Continue stirring for 30 minutes to ensure complete precipitation.
  • Collect the crude solid product by vacuum filtration using a Büchner funnel.
  • Wash the solid with copious amounts of water (3 x 50 mL) to remove any residual DMF and salts.

4. Purification:

  • The crude product can be purified by recrystallization.
  • Transfer the solid to a flask and add a minimal amount of hot ethanol or an ethanol/water mixture. Heat until all the solid dissolves.
  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
  • Rationale: Recrystallization is an effective method for purifying solid organic compounds. The desired product should be highly soluble in the hot solvent but sparingly soluble at low temperatures, allowing it to crystallize out while impurities remain in the solution.

Part 3: Characterization and Validation

Confirming the identity and purity of the synthesized 1-methoxy-4-(4-nitrophenoxy)benzene is a critical step.

Physical Properties
  • Appearance: Expected to be a pale yellow or off-white crystalline solid.

  • Molecular Formula: C₁₃H₁₁NO₄

  • Molecular Weight: 245.23 g/mol

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the final product, which serves to validate a successful synthesis.

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ ~ 8.2 (d, 2H, Ar-H ortho to -NO₂), δ ~ 7.0 (d, 2H, Ar-H ortho to -NO₂), δ ~ 6.95 (m, 4H, Ar-H of methoxy-ring), δ ~ 3.8 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, CDCl₃)δ ~ 164 (C-OAr), δ ~ 156 (C-OCH₃), δ ~ 149 (C-NO₂), δ ~ 142 (C-OAr), δ ~ 126 (CH), δ ~ 122 (CH), δ ~ 118 (CH), δ ~ 115 (CH), δ ~ 56 (-OCH₃)
IR (KBr, cm⁻¹)~ 1580 & 1340 (asymmetric & symmetric N-O stretch of -NO₂), ~ 1240 (asymmetric C-O-C stretch), ~ 1030 (symmetric C-O-C stretch)
Mass Spec (EI) m/z 245 (M⁺)

Part 4: Alternative Strategy — The Ullmann Condensation

For contexts where the SNAr reaction may be sluggish (e.g., with a less activated aryl halide), the Ullmann Condensation provides a robust alternative.[12]

Workflow Diagram

Ullmann_Workflow A Combine 4-Methoxyphenol, 1-Halo-4-nitrobenzene, Base (e.g., K2CO3) B Add Copper Catalyst (e.g., CuI, CuBr) A->B C Heat in High-Boiling Solvent (e.g., Pyridine, DMF) (150-200 °C) B->C D Reaction Monitoring (TLC) C->D E Aqueous Work-up & Extraction D->E F Purification (Column Chromatography or Recrystallization) E->F G Final Product F->G

Caption: General experimental workflow for an Ullmann Condensation.

Key Considerations
  • Catalyst: Typically uses copper(I) salts like CuI or CuBr.[12]

  • Base: A strong base like K₂CO₃ or Cs₂CO₃ is required.

  • Solvent: High-boiling polar solvents such as pyridine, DMF, or DMA are common.

  • Temperature: The reaction usually requires higher temperatures than the SNAr route, often in the range of 150-200 °C.

  • Work-up: The work-up can be more complex due to the need to remove copper residues, often involving an ammonia/ammonium chloride wash.

While effective, the higher temperatures and need for a metal catalyst make the Ullmann condensation a secondary choice to the SNAr reaction for this particular target molecule.

Conclusion

The synthesis of 1-methoxy-4-(4-nitrophenoxy)benzene is an excellent case study in the strategic application of fundamental organic reactions. While several pathways exist, the Nucleophilic Aromatic Substitution (SNAr) stands out for its efficiency, simplicity, and cost-effectiveness, driven by the potent activating nature of the nitro-substituent. The detailed protocol provided herein is designed to be a reliable and self-validating system for researchers and drug development professionals, offering not just a series of steps, but a deeper understanding of the chemical principles that ensure a successful outcome.

References

  • PrepChem. (n.d.). Synthesis of 1-methoxy-4-[(4-nitrophenoxy)methyl]benzene. Available at: [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Available at: [Link]

  • Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers. Synthetic Communications. Available at: [Link]

  • Crévisy, C., et al. (2000). The Directed Ortho Metalation–Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Available at: [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxy-4'-nitrobiphenyl. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of 4-methoxy-2-((4-nitrophenyl)ethynyl)benzaldehyde. Available at: [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Available at: [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • SpectraBase. (n.d.). 1-Methoxy-4-nitrobenzene. Available at: [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. NIST Chemistry WebBook. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene?. Available at: [Link]

  • Brainly. (2023). Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • PubChemLite. (n.d.). 1-methoxy-4-[(4-nitrophenyl)methoxy]benzene. Available at: [Link]

  • Study.com. (n.d.). Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). Available at: [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. NIST Chemistry WebBook. Available at: [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. Available at: [Link]

  • MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Available at: [Link]

  • Wu, J. (n.d.). Supporting Information for (E)-1-(4-methoxystyryl)benzene. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2025). Click chemistry in drug development recent trends and application. Available at: [Link]

  • Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Available at: [Link]

  • MDPI. (2006). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Available at: [Link]

  • Semantic Scholar. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Available at: [Link]

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Methodological & Application

Synthesis of 1-methoxy-4-(4-nitrophenoxy)benzene: A Detailed Application Note and Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 1-methoxy-4-(4-nitrophenoxy)benzene, a diaryl ether of significant interest in medicinal chemistry and materials science. Diaryl ether linkages are prevalent in numerous biologically active compounds and advanced materials, making their efficient synthesis a critical aspect of modern drug development and chemical research. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a self-validating experimental protocol.

Introduction: The Significance of Diaryl Ethers

Diaryl ethers are a class of organic compounds characterized by an oxygen atom connecting two aryl groups. This structural motif is a key component in a wide array of natural products and synthetic molecules with diverse biological activities, including antibiotics, anti-inflammatory agents, and anticancer drugs. The electronic and conformational properties imparted by the ether linkage can significantly influence a molecule's pharmacological profile. Consequently, robust and versatile methods for the synthesis of diaryl ethers are highly sought after in the pharmaceutical industry.

The target molecule, 1-methoxy-4-(4-nitrophenoxy)benzene, serves as a valuable building block for the synthesis of more complex molecules. The presence of the nitro group offers a handle for further functionalization, such as reduction to an amine, which can then be elaborated into a variety of other functional groups.

While several methods exist for the formation of diaryl ether bonds, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed couplings, the Ullmann condensation remains a powerful and widely used technique, particularly for syntheses involving electron-deficient phenols like 4-nitrophenol.[1][2][3]

Mechanistic Insights: The Ullmann Condensation

The synthesis of 1-methoxy-4-(4-nitrophenoxy)benzene from 4-nitrophenol and a suitable methoxy-substituted aryl halide is effectively achieved via the Ullmann condensation. This copper-catalyzed cross-coupling reaction provides a reliable method for the formation of the C-O bond between the two aryl moieties.[1][2]

The reaction is believed to proceed through the following key steps:

  • Deprotonation of the Phenol: In the presence of a base, 4-nitrophenol is deprotonated to form the corresponding 4-nitrophenoxide anion. The choice of base is critical; moderately strong inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed to ensure efficient deprotonation without promoting side reactions.[4]

  • Formation of a Copper(I) Phenoxide Complex: The 4-nitrophenoxide anion coordinates with the copper(I) catalyst (e.g., CuI) to form a copper(I) phenoxide species. This step is crucial as it activates the phenoxide for the subsequent coupling reaction.[1]

  • Oxidative Addition: The aryl halide (in this case, 4-bromoanisole or 4-iodoanisole) undergoes oxidative addition to the copper(I) phenoxide complex. This step involves the insertion of the copper atom into the carbon-halogen bond of the aryl halide, leading to a transient copper(III) intermediate.

  • Reductive Elimination: The final step is the reductive elimination from the copper(III) intermediate, which forms the desired diaryl ether product and regenerates a copper(I) species, thus completing the catalytic cycle.

The use of a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is typical for Ullmann condensations as it helps to dissolve the reactants and facilitate the reaction at the required elevated temperatures.[1]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Product Characterization Reactants 4-Nitrophenol 4-Bromoanisole CuI (catalyst) K2CO3 (base) Heating Heat at 120-140 °C (Monitor by TLC) Reactants->Heating Combine & Stir Solvent DMF (solvent) Quenching Cool and quench with water Heating->Quenching Reaction complete Extraction Extract with ethyl acetate Quenching->Extraction Washing Wash organic layer (water, brine) Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography (Silica gel) Concentration->Chromatography Crude Product Analysis NMR, MS, MP Chromatography->Analysis Pure Product

Caption: Experimental workflow for the synthesis of 1-methoxy-4-(4-nitrophenoxy)benzene.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
4-Nitrophenol139.1110.01.39 g
4-Bromoanisole187.0412.02.24 g (1.5 mL)
Copper(I) Iodide (CuI)190.451.0190 mg
Potassium Carbonate (K₂CO₃)138.2120.02.76 g
N,N-Dimethylformamide (DMF)73.09-20 mL
Ethyl Acetate--As needed
Hexanes--As needed
Deionized Water--As needed
Brine (saturated NaCl)--As needed
Anhydrous Sodium Sulfate--As needed
Silica Gel (230-400 mesh)--As needed

Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.39 g, 10.0 mmol), 4-bromoanisole (2.24 g, 12.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

    • Add N,N-dimethylformamide (20 mL) to the flask via a syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to 120-140 °C in an oil bath.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent (e.g., 20:80 v/v). The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker containing 100 mL of deionized water.

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be a solid or a viscous oil. Purify the crude product by column chromatography on silica gel.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-methoxy-4-(4-nitrophenoxy)benzene as a solid.

Product Characterization

The identity and purity of the synthesized 1-methoxy-4-(4-nitrophenoxy)benzene should be confirmed by standard analytical techniques.

  • Melting Point: The purified product should have a sharp melting point. The literature value for the closely related compound 1-methoxy-4-[(4-nitrophenoxy)methyl]benzene is 122-124 °C, and the target compound is expected to have a distinct melting point.[5]

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons of both rings and the methoxy group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

References

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 1-methoxy-4-(4-nitrophenoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of 1-methoxy-4-(4-nitrophenoxy)benzene

1-methoxy-4-(4-nitrophenoxy)benzene is a diaryl ether featuring two distinct para-substituted benzene rings linked by an oxygen atom. One ring is functionalized with an electron-donating methoxy group (-OCH₃), while the other bears a strongly electron-withdrawing nitro group (-NO₂). This electronic asymmetry makes it an interesting model compound for studying substituent effects in nuclear magnetic resonance (NMR) spectroscopy. As a key intermediate in various chemical syntheses, its unambiguous structural verification is paramount.[1][2]

This application note provides a comprehensive guide for researchers and drug development professionals on the acquisition, processing, and detailed interpretation of the ¹H and ¹³C NMR spectra of this compound. We will delve into the causal relationships between the molecular structure and the observed spectral features, offering a field-proven protocol for its characterization.

Theoretical Foundation: Predicting the NMR Landscape

NMR spectroscopy provides unparalleled insight into molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.

The Influence of Substituents on Aromatic Systems

In 1-methoxy-4-(4-nitrophenoxy)benzene, the electronic properties of the methoxy and nitro groups dictate the chemical shifts of the aromatic protons and carbons.

  • Electron-Donating Group (EDG) - The Methoxy Ring: The methoxy group (-OCH₃) donates electron density to the attached benzene ring (Ring A) via resonance. This increases the shielding of the aromatic nuclei, causing their signals to appear at a lower chemical shift (upfield).[3] This effect is most pronounced at the ortho and para positions relative to the substituent.

  • Electron-Withdrawing Group (EWG) - The Nitro Ring: Conversely, the nitro group (-NO₂) strongly withdraws electron density from its attached benzene ring (Ring B). This deshields the aromatic nuclei, causing their signals to shift significantly downfield (higher ppm values).[3][4]

Spin-Spin Coupling: Deciphering Connectivity

In aromatic systems, protons on adjacent carbons (ortho-protons) couple with each other, resulting in signal splitting. This ³J-coupling typically has a constant (³J_HH) between 6-10 Hz.[5] Coupling between meta-protons (⁴J_HH, 1-3 Hz) and para-protons (⁵J_HH, ~0 Hz) is much weaker and often not resolved in standard spectra.[6][7] For para-disubstituted rings, this often results in a characteristic pattern of two doublets, especially when the two substituents are electronically different.[3][8]

Experimental Workflow and Protocols

This section details the step-by-step methodology for acquiring high-quality NMR data for 1-methoxy-4-(4-nitrophenoxy)benzene.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis s1 Weigh ~10-20 mg of sample s2 Dissolve in ~0.6 mL of CDCl3 s1->s2 s3 Add TMS as internal standard s2->s3 s4 Transfer to 5 mm NMR tube s3->s4 a1 Insert sample & lock on CDCl3 signal s4->a1 a2 Shim magnet for optimal homogeneity a1->a2 a3 Acquire 1H Spectrum a2->a3 a4 Acquire 13C{1H} Spectrum a2->a4 p1 Apply Fourier Transform a3->p1 a4->p1 p2 Phase correct spectra p1->p2 p3 Calibrate 1H spectrum to TMS (0 ppm) p2->p3 p4 Integrate 1H signals p3->p4 p5 Assign 1H and 13C peaks p4->p5 caption NMR Analysis Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of 1-methoxy-4-(4-nitrophenoxy)benzene.

  • Dissolution: Transfer the solid into a clean, dry vial. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Chloroform-d is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm does not typically interfere with aromatic signals.[9]

  • Standard: Add a small drop of tetramethylsilane (TMS) to serve as an internal reference for chemical shift calibration (δ = 0.00 ppm).

  • Transfer: Vortex the sample until fully dissolved and transfer the solution to a standard 5 mm NMR tube.

Protocol 2: ¹H NMR Data Acquisition (400 MHz)
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

  • Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: zg30 (A standard 30-degree pulse experiment)

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 seconds

    • Acquisition Time (AQ): ~4 seconds

    • Spectral Width (SW): 20 ppm

  • Processing: Apply Fourier transformation (FT) with an exponential window function (line broadening of 0.3 Hz). Phase correct the spectrum manually. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Protocol 3: ¹³C NMR Data Acquisition (100 MHz)
  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: zgpg30 (Proton-decoupled experiment with a 30-degree pulse)

    • Number of Scans (NS): 1024 (A higher number of scans is needed due to the low natural abundance of ¹³C).[10]

    • Relaxation Delay (D1): 2.0 seconds

    • Spectral Width (SW): 240 ppm

  • Processing: Apply Fourier transformation with an exponential window function (line broadening of 1.0 Hz). Phase correct the spectrum. Calibrate the spectrum using the CDCl₃ solvent signal (δ = 77.16 ppm).[9]

Spectral Interpretation and Data Assignment

The following sections detail the assignment of the signals observed in the ¹H and ¹³C NMR spectra based on the theoretical principles discussed earlier.

Molecular Structure with Atom Numbering

Caption: Structure of 1-methoxy-4-(4-nitrophenoxy)benzene with IUPAC numbering.

¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum is characterized by three distinct regions: a singlet for the methoxy group and two AA'BB' systems for the aromatic protons.

  • Methoxy Signal: A sharp singlet integrating to three protons is expected for the methoxy group (-OCH₃). Due to the shielding effect of the adjacent oxygen, this signal will appear upfield, typically around δ 3.8-3.9 ppm .[11]

  • Ring A Protons (Methoxy-substituted): These four protons form an AA'BB' system. The protons ortho to the methoxy group (H-3, H-5) are shielded and will appear further upfield than the protons ortho to the ether oxygen (H-2, H-6). This results in two signals, each integrating to two protons. They typically appear as doublets due to strong ortho-coupling.

    • H-3, H-5: Expected around δ 6.9-7.0 ppm .

    • H-2, H-6: Expected around δ 7.0-7.1 ppm .

  • Ring B Protons (Nitro-substituted): These four protons also form an AA'BB' system. The strong deshielding effect of the nitro group shifts these signals significantly downfield.[3]

    • H-2', H-6': Protons ortho to the ether oxygen will appear as a doublet around δ 7.1-7.2 ppm .

    • H-3', H-5': Protons ortho to the nitro group are the most deshielded in the molecule and will appear as a doublet around δ 8.2-8.3 ppm .[12][13]

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Integration Assignment
~8.25 d ~9.0 2H H-3', H-5'
~7.15 d ~9.0 2H H-2', H-6'
~7.05 d ~9.2 2H H-2, H-6
~6.95 d ~9.2 2H H-3, H-5

| ~3.85 | s | - | 3H | H-7 (-OCH₃) |

¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show 7 distinct signals due to molecular symmetry. Aromatic carbons typically resonate between 110-160 ppm.[3][14]

  • Methoxy Carbon: The carbon of the -OCH₃ group (C-7) will appear upfield, typically around δ 55-56 ppm .[15]

  • Ring A Carbons:

    • C-4 (-OCH₃ bearing): This quaternary carbon is shielded and expected around δ 156-158 ppm .

    • C-1 (-O- bearing): This quaternary carbon is also attached to oxygen and will be downfield, but slightly upfield from C-1', estimated around δ 150-152 ppm .

    • C-3, C-5: These carbons are ortho to the -OCH₃ group and are strongly shielded, appearing around δ 115-116 ppm .

    • C-2, C-6: These carbons are meta to the -OCH₃ group and will be less shielded, appearing around δ 121-122 ppm .

  • Ring B Carbons:

    • C-1' (-O- bearing): This quaternary carbon is deshielded by the ether oxygen and the EWG on the ring, expected around δ 163-164 ppm .

    • C-4' (-NO₂ bearing): The carbon directly attached to the nitro group will be significantly deshielded, but its signal can be broad or of lower intensity. Expected around δ 142-143 ppm .

    • C-2', C-6': These carbons are meta to the nitro group and will appear around δ 118-120 ppm .

    • C-3', C-5': These carbons are ortho to the nitro group and are strongly deshielded, appearing around δ 125-126 ppm .

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ ppm) Assignment
~163.5 C-1'
~157.0 C-4
~151.0 C-1
~142.5 C-4'
~125.8 C-3', C-5'
~121.5 C-2, C-6
~119.0 C-2', C-6'
~115.5 C-3, C-5

| ~55.8 | C-7 (-OCH₃) |

Conclusion

This application note has established a robust framework for the ¹H and ¹³C NMR analysis of 1-methoxy-4-(4-nitrophenoxy)benzene. By understanding the fundamental principles of substituent effects and spin-spin coupling, one can confidently assign all proton and carbon signals. The provided protocols for sample preparation and data acquisition are optimized for generating high-resolution spectra suitable for structural confirmation and purity analysis, making this guide an essential tool for synthetic chemists and researchers in pharmaceutical development.

References

  • Buchanan, G. W., Reyes-Zamora, C., & Clarke, D. E. (1976). Carbon-13 Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles and Diphenyl Ethers. Canadian Journal of Chemistry, 54(5), 767-771.
  • Wiley-VCH. (n.d.). SUPPORTING INFORMATION - Efficient and Copper-Free Sonogashira Cross-Coupling Reaction. Wiley Online Library.
  • Fiveable. (2025). Para-Substituted Benzenes Definition. Fiveable Organic Chemistry.
  • Duke University Health System. (2026). The Duke NMR Center Coupling constants. Duke University.
  • Smolecule. (2024). 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene. Smolecule.
  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs.
  • PrepChem.com. (n.d.). Synthesis of 1-methoxy-4-[(4-nitrophenoxy)methyl]benzene. PrepChem.
  • Unknown. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.
  • YouTube. (2015, April 22).
  • Scribd. (n.d.). NMR Coupling Constants Explained.
  • Q-Chem. (n.d.). 11.13.1 NMR Chemical Shifts and J-Couplings. Q-Chem Manual.
  • PubChem. (2025). 1-Methoxy-4-(4-methylphenoxy)benzene. PubChem.
  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics.
  • Moodle. (n.d.).
  • Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 859-868.
  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring.
  • ResearchGate. (n.d.). 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound....
  • Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf.
  • Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • The Royal Society of Chemistry. (n.d.).
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

Sources

Application of 1-methoxy-4-(4-nitrophenoxy)benzene in dye synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Performance Azo Dye Synthesis via 1-Methoxy-4-(4-nitrophenoxy)benzene Scaffolds

Executive Summary

This application note details the utilization of 1-methoxy-4-(4-nitrophenoxy)benzene (CAS: 6337-24-2) as a critical intermediate in the synthesis of thermally stable Disperse Azo Dyes and pigments. While the diphenyl ether moiety is frequently explored in medicinal chemistry for kinase inhibition, its application in color chemistry is prized for imparting sublimation fastness and thermal stability to disperse dyes used on polyester substrates.

The ether linkage (


) breaks the rigid planarity of the azobenzene system, improving solubility in polymer matrices while the methoxy group (

) acts as a strong auxochrome, inducing a bathochromic shift (red-shift) in the final chromophore.

Chemical Profile & Material Specifications

Before initiating synthesis, verify the starting material specifications.

PropertySpecification
Compound Name 1-methoxy-4-(4-nitrophenoxy)benzene
Synonyms 4-Methoxy-4'-nitrodiphenyl ether; p-(p-Nitrophenoxy)anisole
CAS Number 6337-24-2
Molecular Formula

Molecular Weight 245.23 g/mol
Appearance Pale yellow to tan crystalline solid
Melting Point 107°C – 109°C
Solubility Soluble in acetone, DMF, chloroform; Insoluble in water

Synthetic Workflow: From Nitro-Ether to Azo Chromophore

The transformation of 1-methoxy-4-(4-nitrophenoxy)benzene into a functional dye follows a strict three-stage protocol: Reduction , Diazotization , and Coupling .

Visualizing the Pathway

DyeSynthesis Nitro Starting Material (Nitro-Ether) CAS: 6337-24-2 Reduction Step 1: Reduction (Fe/HCl or H2/Pd) Nitro->Reduction Activation Amine Intermediate 4-(4-methoxyphenoxy)aniline Reduction->Amine Diazotization Step 2: Diazotization (NaNO2 / HCl, <5°C) Amine->Diazotization + NaNO2 DiazoSalt Diazonium Salt (Electrophile) Diazotization->DiazoSalt Coupling Step 3: Azo Coupling (Coupler: N,N-Diethylaniline) DiazoSalt->Coupling + Coupler FinalDye Final Azo Dye (Disperse Red Analogue) Coupling->FinalDye

Figure 1: Strategic synthesis workflow converting the nitro precursor into a functional azo dye.[1][2]

Detailed Experimental Protocols

Stage 1: Activation via Béchamp Reduction

Objective: Convert the electron-withdrawing nitro group into a nucleophilic amino group.

Rationale: While catalytic hydrogenation (


) is cleaner, the Iron/Acid (Béchamp)  reduction is preferred in dye manufacturing for its cost-effectiveness and selectivity, avoiding potential cleavage of the ether bond.

Protocol:

  • Setup: Equip a 500 mL three-necked flask with a mechanical stirrer and reflux condenser.

  • Charge: Add 10.0 g (40.8 mmol) of 1-methoxy-4-(4-nitrophenoxy)benzene and 100 mL of 50% aqueous ethanol.

  • Catalyst Addition: Add 8.0 g of iron powder (325 mesh) and 1.0 mL of concentrated HCl (catalytic activator).

  • Reaction: Heat to reflux (

    
    ) with vigorous stirring for 2–3 hours. The yellow suspension will turn dark/black (iron oxides).
    
  • Workup:

    • Neutralize with

      
       while hot.
      
    • Filter hot through Celite to remove iron sludge.

    • Cool the filtrate to

      
      . The amine product, 4-(4-methoxyphenoxy)aniline , will crystallize.
      
    • Yield Target: >85%.

Stage 2: Diazotization (The "Cold" Step)

Objective: Generate the reactive diazonium electrophile.

Critical Control Point: Temperature must remain


 to prevent decomposition of the diazonium salt into a phenol.

Protocol:

  • Solubilization: Dissolve 5.0 g (23.2 mmol) of the amine from Stage 1 in 15 mL of concentrated HCl and 30 mL of water. Cool the clear solution to

    
     in an ice-salt bath.
    
  • Nitrosation: Dropwise add a solution of 1.7 g

    
      in 5 mL water. Maintain internal temperature 
    
    
    
    .
  • Endpoint: Stir for 20 minutes. Test with starch-iodide paper (instant blue/black indicates excess nitrous acid). Destroy excess

    
     with a pinch of sulfamic acid or urea.
    
  • Result: A clear, cold solution of 4-(4-methoxyphenoxy)benzenediazonium chloride .

Stage 3: Azo Coupling (Chromophore Formation)

Objective: Electrophilic aromatic substitution to form the dye.[3] Coupler Selected:N-Ethyl-N-(2-cyanoethyl)aniline (Common in Disperse Red dyes) or 2-Naphthol (For simple pigments).

Protocol (using 2-Naphthol for demonstration):

  • Coupler Preparation: Dissolve 3.4 g (23.5 mmol) of 2-Naphthol in 40 mL of 10% NaOH solution. Cool to

    
    .
    
  • Coupling: Slowly add the cold diazonium solution (from Stage 2) to the alkaline coupler solution over 30 minutes.

  • pH Control: The pH should remain alkaline (pH 9–10) to facilitate the reaction. A red/orange precipitate forms immediately.

  • Finishing: Stir for 1 hour. Acidify slightly with acetic acid to pH 6–7 to fully precipitate the dye.

  • Isolation: Filter, wash copiously with water, and dry at

    
    .
    

Application Data & Performance Metrics

The resulting dye benefits from the specific structural features of the 1-methoxy-4-(4-nitrophenoxy)benzene scaffold.

FeatureEffect on Dye Performance
Diphenyl Ether Linkage Increases molecular flexibility; improves sublimation fastness (resistance to heat) compared to rigid azobenzenes.
Methoxy Group (-OMe) Strong electron donor (Auxochrome). Causes a Bathochromic Shift (deepens color from yellow to orange/red).
Nitro Group (Precursor) Allows clean conversion to amine without side reactions common in other protecting groups.
Mechanism of Action: Disperse Dyeing[5][6][7]

DyeingMechanism DyeDispersion Insoluble Dye (Dispersed in Water) Heating Heat (130°C) + Pressure DyeDispersion->Heating Diffusion Solid Solution Mechanism DyeDispersion->Diffusion Solubilizes in Fiber Fiber Polyester Fiber (Amorphous Regions Open) Heating->Fiber Swells Fiber Fastness High Thermal Stability (Due to Ether Linkage) Fiber->Fastness Trapped on Cooling Diffusion->Fiber

Figure 2: Mechanism of dyeing polyester with the synthesized disperse dye.

Troubleshooting & Quality Control

  • Problem: Low yield in Stage 1 (Reduction).

    • Root Cause:[4] Incomplete reduction or loss of product in iron sludge.

    • Solution: Ensure vigorous mechanical stirring (iron is heavy). Extract the iron sludge with hot ethanol twice.

  • Problem: Tar formation during Diazotization.

    • Root Cause:[4] Temperature rose above 5°C.[5][6]

    • Solution: Use an internal thermometer. Add nitrite slower.[4]

  • Problem: Dull Color/Muddy Precipitate.

    • Root Cause:[4] Coupling pH incorrect.

    • Solution: For phenol couplers, ensure pH > 9. For amine couplers, ensure pH 4–5 (acetate buffer).

References

  • PrepChem. Synthesis of 4-methoxy-4'-nitrodiphenyl ether. Retrieved from [Link]

  • Textile Learner. Disperse Dyes: Properties, Classification, Dyeing & Printing Method. Retrieved from [Link]

  • Common Organic Chemistry. Nitro Reduction - Common Conditions. Retrieved from [Link]

Sources

Application Note: High-Resolution Flash Chromatography for Aromatic Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Aromatic ethers (e.g., anisoles, diphenyl ethers, benzyloxy derivatives) are ubiquitous pharmacophores in medicinal chemistry, serving as robust linkers and lipophilic scaffolds. While generally stable, their purification presents unique challenges:

  • Solubility Mismatch: Many are crystalline solids with poor solubility in non-polar mobile phases (e.g., hexanes), leading to precipitation on the column head.

  • UV Activity: Their strong UV chromophores allow for easy detection but can mask impurities if detector sensitivity is not optimized.

  • Close Elution: Side products from O-alkylation (vs. C-alkylation) often possess similar polarity to the target ether.

This guide provides a self-validating protocol for the isolation of aromatic ethers, moving beyond "standard" flash chromatography to high-resolution techniques derived from the seminal work of W.C. Still [1] and modern solid-loading strategies.

Pre-Chromatography: Method Development (TLC)

Success in flash chromatography is 90% determined before the sample enters the column. You must establish a correlation between Thin Layer Chromatography (TLC)


 values and Column Volumes (CV).
The "Golden Zone" Rule

According to Still’s original parameters, the target compound should elute at


 0.35  in the chosen solvent system for isocratic runs. For gradient runs, the compound should elute when the solvent strength yields an 

of ~0.30–0.40.
Solvent System Selection

Aromatic ethers are electron-rich. While Hexane/Ethyl Acetate (Hex/EtOAc) is the standard, it is not always optimal.[1][2]

Solvent SystemPolarityApplication for Aromatic Ethers
Hexane / EtOAc StandardGeneral purpose.[1] Good for simple alkyl-aryl ethers.
Hexane / DCM Low/MedExcellent for very non-polar ethers (e.g., diphenyl ether). DCM solubilizes aromatic solids better than Hexane.
Toluene / Hexane LowAdvanced: Uses

-

interactions. Useful when impurities are also aromatic but have different electronics.
DCM / MeOH HighOnly for polar ethers (e.g., phenolic ethers with amine/acid handles).
Visualization Strategy

Aromatic ethers are UV active (


). However, non-aromatic impurities (alkyl halides from synthesis) are UV silent.
  • Primary: UV Absorption (

    
    ).[3]
    
  • Secondary (Stain): p-Anisaldehyde Stain.[3][4][5] Excellent for ethers; typically yields a distinct color upon heating [2].

Workflow Logic: The Decision Matrix

Before packing the column, determine your loading strategy based on sample solubility.

LoadingLogic Start Crude Reaction Mixture SolubilityCheck Check Solubility in Mobile Phase (e.g. 10% EtOAc/Hex) Start->SolubilityCheck Soluble Fully Soluble (>100 mg/mL) SolubilityCheck->Soluble Yes Insoluble Insoluble / Oily / Precipitates SolubilityCheck->Insoluble No WetLoad PROTOCOL A: Wet Loading (Direct Injection) Soluble->WetLoad DryLoad PROTOCOL B: Dry Loading (Adsorption on Silica/Celite) Insoluble->DryLoad

Figure 1: Decision matrix for sample loading. Improper loading is the leading cause of band broadening in ether purification.

Detailed Protocols

Protocol A: Wet Loading (For Oils/Highly Soluble Ethers)

Best for: Liquid aromatic ethers (e.g., anisole derivatives) soluble in Hexane.

  • Dissolution: Dissolve crude material in the minimum amount of the mobile phase (e.g., 1 mL solvent per 1 g sample).

    • Critical: Do NOT use pure EtOAc or DCM to load if running a Hexane gradient. This creates a "solvent effect" that washes the compound down the column before separation begins [3].

  • Column Equilibrations: Flush column with 2 CV of starting solvent.

  • Loading: Carefully pipette the sample onto the sand bed. Allow it to sink into the silica.

  • Rinse: Add a small layer of solvent (0.5 mL) to wash the sides. Repeat twice.

Protocol B: Dry Loading (For Solids/Difficult Solubility)

Best for: Crystalline aromatic ethers (e.g., biphenyls) or gummy residues. Scientific Rationale: Eliminates dissolution solvent effects, allowing the compound to elute solely based on mobile phase partition [4].

  • Adsorption: Dissolve crude sample in a volatile solvent (DCM or Acetone) in a round-bottom flask.

  • Ratio: Add Silica Gel (or Celite 545) at a 1:2 ratio (1 g crude : 2 g solid support).

  • Evaporation: Rotary evaporate until a free-flowing powder remains.

    • Note: If the powder is sticky, add more silica and re-evaporate.

  • Loading: Pour the dry powder directly onto the top of the packed column (or into an empty solid-load cartridge if using an automated system).

  • Capping: Add a layer of sand or a frit on top of the dry load to prevent disturbance.

Elution & Fractionation[2][6][7][8]

Gradient Design

For a target with


 in 20% EtOAc/Hexane:
  • 0–5 min: Hold at 5% EtOAc (Elutes non-polar impurities).

  • 5–20 min: Linear gradient 5%

    
     25% EtOAc.
    
  • 20–25 min: Hold at 25% EtOAc (Target elution).

  • 25–30 min: Flush with 100% EtOAc (Elutes polar byproducts).

Fraction Collection
  • Volume: Collect fractions equal to 1/3 to 1/4 of the column volume (CV).

  • Validation: Spot every 3rd fraction on a TLC plate.

    • Self-Validation Check: Do not pool fractions based solely on the UV trace. Aromatic ethers often tail. Verify purity by TLC to cut the "front" and "tail" of the peak effectively.

Troubleshooting Common Issues

IssueDiagnosisCorrective Action
Tailing (Streaking) Acidic protons on impurities (e.g., unreacted phenols).Add 0.1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.
Co-elution Impurity has identical polarity.Change Selectivity: Switch from EtOAc to Toluene or DCM . The different solvation mechanism often separates overlapping aromatic bands.
Poor Recovery Compound crystallized inside column.Sample was likely overloaded or solubility was overestimated. Use Dry Loading (Protocol B) for the next run.
Ghost Peaks UV detector reacting to solvent.Ensure solvents are HPLC grade. Aromatic solvents (Toluene) absorb UV; switch detection wavelength to >280 nm.

Automated System Workflow (Graphviz)

For users of automated flash systems (e.g., Biotage, Teledyne ISCO), the following logic path ensures optimal separation.

FlashWorkflow TLC 1. TLC Analysis Target Rf 0.35 Gradient 2. Calculate Gradient (Usually 0-40% B) TLC->Gradient Equilibrate 3. Equilibrate Column (3 CV) Gradient->Equilibrate Run 4. Run & Collect (Monitor 254nm + 280nm) Equilibrate->Run Pool 5. TLC Check & Pool Run->Pool

Figure 2: Standard automated workflow for aromatic ether purification.

References

  • Still, W. C. ; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[6][7] J. Org.[8][9] Chem.1978 , 43 (14), 2923–2925.[1][7] [Link]

  • LibreTexts Chemistry. Visualizing TLC Plates (p-Anisaldehyde Stain). [Link]

  • Teledyne ISCO. Overview of Silica Column Sample Loading Techniques. [Link]

  • Biotage. Dry loading vs. liquid loading: Which provides better flash column chromatography results? [Link]

Sources

Application Notes and Protocols: The Strategic Use of 1-methoxy-4-(4-nitrophenoxy)benzene as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of 1-methoxy-4-(4-nitrophenoxy)benzene. This diaryl ether is a valuable intermediate, primarily serving as a precursor to the pharmaceutically relevant building block, 4-(4-methoxyphenoxy)aniline. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Significance of the Diaryl Ether Moiety in Medicinal Chemistry

The diaryl ether linkage is a prevalent structural motif in a wide array of biologically active compounds and natural products. Its presence can impart conformational rigidity and favorable pharmacokinetic properties. 1-methoxy-4-(4-nitrophenoxy)benzene is a strategically designed intermediate that contains this key diaryl ether core, along with two critical functional groups: a methoxy group, which can act as a hydrogen bond acceptor and influence metabolic stability, and a nitro group, which is a versatile precursor to an amino group. The subsequent amine, 4-(4-methoxyphenoxy)aniline, is a valuable starting material for the synthesis of various heterocyclic systems with demonstrated pharmacological activity.[1][2]

Synthesis of 1-methoxy-4-(4-nitrophenoxy)benzene via Ullmann Condensation

The most classical and reliable method for the synthesis of diaryl ethers is the Ullmann condensation.[3][4][5] This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide.[3][4] In this protocol, we will couple 4-methoxyphenol with 1-chloro-4-nitrobenzene. The electron-withdrawing nature of the nitro group on the aryl halide enhances its reactivity towards nucleophilic aromatic substitution.

Experimental Workflow: Synthesis of 1-methoxy-4-(4-nitrophenoxy)benzene

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Purification Reaction_Vessel Round-bottom flask with reflux condenser Reactants 4-methoxyphenol 1-chloro-4-nitrobenzene Potassium Carbonate (Base) Reaction_Vessel->Reactants Catalyst Copper(I) Iodide (CuI) Reactants->Catalyst Solvent Dimethylformamide (DMF) Catalyst->Solvent Heating Heat to 140-150 °C Solvent->Heating Monitoring Monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) Heating->Monitoring Duration 12-24 hours Monitoring->Duration Quenching Cool to RT, pour into ice-water Duration->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash organic layer with brine Extraction->Washing Drying Dry over anhydrous Na2SO4 Washing->Drying Concentration Remove solvent under reduced pressure Drying->Concentration Purification Recrystallization from Ethanol or Column Chromatography Concentration->Purification

Caption: Workflow for the Ullmann Condensation Synthesis.

Detailed Protocol:
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1.0 eq), 1-chloro-4-nitrobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-methoxyphenol.

  • Reaction Execution: Heat the reaction mixture to 140-150 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water, which should precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Causality Behind Experimental Choices:
  • Base: Potassium carbonate is used to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann condensations.[6][7]

  • Solvent: DMF is a polar aprotic solvent that can dissolve the reactants and facilitate the reaction at high temperatures.

  • Temperature: High temperatures are often required to drive the Ullmann condensation to completion.[5][6]

Characterization of 1-methoxy-4-(4-nitrophenoxy)benzene

The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Aromatic protons in distinct regions, a singlet for the methoxy group.
¹³C NMR Resonances for all unique carbon atoms, including the methoxy carbon.
FT-IR Characteristic peaks for C-O-C (ether), NO₂ (asymmetric and symmetric stretching), and aromatic C-H bonds.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₁NO₄, MW: 245.23 g/mol ).
Melting Point A sharp melting point range for the purified solid.

Note: While direct spectral data for 1-methoxy-4-(4-nitrophenoxy)benzene is not provided in the search results, the expected data can be inferred from similar structures like 1-methoxy-4-nitrobenzene[8][9] and 1-methoxy-4-(4-methylphenoxy)benzene.[10]

Application as a Pharmaceutical Intermediate: Synthesis of 4-(4-methoxyphenoxy)aniline

The primary utility of 1-methoxy-4-(4-nitrophenoxy)benzene in pharmaceutical synthesis is its role as a precursor to 4-(4-methoxyphenoxy)aniline. This transformation is achieved through the reduction of the aromatic nitro group, a fundamental and widely used reaction in organic synthesis.[11][12]

Experimental Workflow: Reduction of the Nitro Group

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Purification Reaction_Vessel Round-bottom flask or Parr shaker Starting_Material 1-methoxy-4-(4-nitrophenoxy)benzene Reaction_Vessel->Starting_Material Catalyst Palladium on Carbon (Pd/C) Starting_Material->Catalyst Solvent Ethanol or Ethyl Acetate Catalyst->Solvent Reducing_Agent Hydrogen Gas (H₂) or Transfer Hydrogenation Reagent (e.g., Ammonium Formate) Solvent->Reducing_Agent Pressure Atmospheric or elevated pressure (if using H₂) Reducing_Agent->Pressure Temperature Room Temperature Pressure->Temperature Monitoring Monitor by TLC Temperature->Monitoring Filtration Filter through Celite to remove catalyst Monitoring->Filtration Concentration Remove solvent under reduced pressure Filtration->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification

Caption: Workflow for the Reduction of the Nitro Group.

Detailed Protocol (Catalytic Hydrogenation):
  • Reaction Setup: In a round-bottom flask, dissolve 1-methoxy-4-(4-nitrophenoxy)benzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd).

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂). This can be done using a balloon of hydrogen at atmospheric pressure or in a Parr hydrogenation apparatus at elevated pressures for faster reaction times.

  • Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by TLC until the starting material is no longer visible.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should be handled appropriately.

  • Isolation: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-(4-methoxyphenoxy)aniline.

  • Purification: The product can be purified by recrystallization or column chromatography if necessary.

Alternative Reduction Methods:

A variety of reagents can be used for the reduction of aromatic nitro groups, offering different levels of chemoselectivity.[13][14][15]

Reducing Agent Conditions Advantages/Disadvantages
Tin(II) Chloride (SnCl₂) / HCl Ethanolic HCl, refluxEffective, but requires stoichiometric amounts of metal and acidic conditions.
Iron (Fe) / Acetic Acid Refluxing acetic acidInexpensive and effective, but can require harsh conditions.[11]
Sodium Borohydride (NaBH₄) / Catalyst e.g., Ni(PPh₃)₄ in ethanolMilder conditions, but may require a specific catalyst system.[14]

Downstream Applications in Pharmaceutical Synthesis

4-(4-Methoxyphenoxy)aniline is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1][16][17] The primary amino group can undergo a wide range of chemical transformations, making it a versatile handle for molecular elaboration. For example, it can be used in the synthesis of:

  • Quinazolinone derivatives: These are formed by reacting the aniline with various reagents to construct the quinazolinone ring system.[1]

  • Thiadiazole derivatives: The aniline can be a key component in the synthesis of the thiadiazole heterocyclic core.[1]

The incorporation of the 4-(4-methoxyphenoxy)aniline moiety into these and other scaffolds is a strategic approach in drug design, leveraging the favorable properties of the diaryl ether motif.[2]

Conclusion

1-methoxy-4-(4-nitrophenoxy)benzene is a readily accessible and highly useful intermediate in the field of pharmaceutical synthesis. Its straightforward preparation via Ullmann condensation and its efficient conversion to the versatile building block, 4-(4-methoxyphenoxy)aniline, make it a valuable tool for medicinal chemists. The protocols outlined in these application notes provide a robust foundation for the synthesis and utilization of this important intermediate in drug discovery and development programs.

References

  • Smolecule. 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene.
  • PrepChem.com. Synthesis of 1-methoxy-4-[(4-nitrophenoxy)methyl]benzene.
  • SynArchive. Ullmann Condensation.
  • Google Patents. US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
  • ACS Publications. The Directed Ortho MetalationrUllmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. J. Am. Chem. Soc. 1998, 120, 34, 8529–8530.
  • Books. Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • SciELO. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Rev. Soc. Quím. Méx. 2003, 47, 3.
  • SpectraBase. 1-Methoxy-4-nitrobenzene.
  • Wikipedia. Reduction of nitro compounds.
  • ResearchGate. Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene.
  • PubChem. 1-Methoxy-4-(4-methylphenoxy)benzene.
  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chem. Rev. 2016, 116, 15, 8574–8625.
  • University of Calgary. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • The Royal Society of Chemistry. Supporting Information.
  • YouTube. Synthesis of 1-(4-methoxyphenyl)-2-nitropropene from 4-methoxybenzaldehyde.
  • Wiley-VCH. SUPPORTING INFORMATION.
  • NIST WebBook. Benzene, 1-methoxy-4-nitro-.
  • Smolecule. Buy 4-(4-Methoxyphenoxy)aniline | 31465-36-8.
  • Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • Supporting Information. 1-(4-methoxystyryl)benzene (3a)1 1H NMR (400 MHz, CDCl3) (ppm) 7.
  • BLDpharm. 1472-68-0|1-Methoxy-4-(4-nitrostyryl)benzene.
  • PubChemLite. 1-methoxy-4-[(4-nitrophenyl)methoxy]benzene.
  • MilliporeSigma. 1-methoxy-4-((4-nitrophenoxy)methyl)benzene.
  • gsrs. 4-(4-METHOXYPHENOXY)ANILINE.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). Benzene, 1-methoxy-4-nitro- - Evaluation statement.
  • PubChem. 4-(4-Methoxyphenoxy)aniline.
  • Preprints.org. 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.
  • Sigma-Aldrich. 4-(4-Methoxyphenoxy)aniline hydrochloride.

Sources

Application Note: FT-IR Spectroscopy for the Identification of Functional Groups in Aromatic Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the rapid and non-destructive identification of functional groups within a molecular structure.[1][2][3] Its efficacy lies in the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral "fingerprint."[3][4]

Aromatic ethers are a significant class of compounds in pharmaceuticals, polymers, and organic synthesis, characterized by an oxygen atom connected to at least one aromatic (aryl) ring and another alkyl or aryl group (Ar-O-R or Ar-O-Ar'). The identification of this moiety is crucial for structural elucidation, quality control, and reaction monitoring. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of FT-IR spectroscopy to confidently identify the characteristic functional groups of aromatic ethers. We will explore the causality behind their unique spectral features, present robust experimental protocols, and offer a systematic approach to spectral interpretation.

The Spectroscopic Signature of Aromatic Ethers: A Mechanistic Overview

The FT-IR spectrum of an aromatic ether is a composite of absorptions arising from the ether linkage and the aromatic ring. The key to a definitive identification lies in recognizing this specific combination of peaks while simultaneously noting the absence of other interfering functional groups.

The Crucial C-O-C Stretching Vibrations

The most diagnostic feature for an ether is the C-O single bond stretching vibration, which appears in the "fingerprint region" of the spectrum (1300-1000 cm⁻¹).[5] Unlike simple dialkyl ethers which typically show one strong C-O-C absorption band, aryl alkyl ethers are distinguished by the presence of two prominent stretching bands.[6][7][8]

  • Asymmetric C-O-C Stretch (Aryl-O stretch): This band appears at a higher frequency, typically in the range of 1275-1200 cm⁻¹ .[5][7] The position at a higher wavenumber is a direct consequence of the electronic structure. The lone pair of electrons on the ether oxygen participates in resonance with the aromatic ring, imparting a partial double-bond character to the Aryl-O bond.[6][9] This stiffens the bond, requiring more energy (higher frequency) to excite its stretching vibration. This is a key distinguishing feature from aliphatic ethers, whose C-O-C asymmetric stretch occurs at a lower frequency (around 1150-1100 cm⁻¹).[5][6]

  • Symmetric C-O-C Stretch (Alkyl-O stretch): This second strong band is observed at a lower frequency, typically in the 1075-1020 cm⁻¹ range.[6][7]

Confirming the Aromatic System

The presence of the aromatic ring must be confirmed to complete the identification. This is achieved by locating absorptions characteristic of the benzene ring itself.

  • Aromatic C-H Stretch: A sharp absorption of weak to medium intensity appearing just above 3000 cm⁻¹ (typically 3100-3010 cm⁻¹).[10] This is a reliable indicator of hydrogen atoms attached to sp²-hybridized carbon atoms of an aromatic ring. It should be distinguished from aliphatic C-H stretches, which occur just below 3000 cm⁻¹ (2960-2850 cm⁻¹).[10]

  • Aromatic C=C Ring Stretch: These vibrations from the benzene ring itself produce a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region.[11] The presence of multiple peaks in this area is highly characteristic of an aromatic compound.

  • C-H Out-of-Plane Bending: While analysis can be complex, strong absorptions in the 900-675 cm⁻¹ region result from the out-of-plane bending of aromatic C-H bonds. The specific pattern of these bands can often provide valuable information about the substitution pattern on the aromatic ring.

Data Interpretation: A Systematic Approach

A confident assignment requires a holistic view of the spectrum. The following workflow and data summary provide a structured method for interpretation.

Summary of Key Absorption Bands
Functional Group MoietyVibrational ModeFrequency Range (cm⁻¹)IntensityCausality & Notes
Aromatic Ether Asymmetric C(aryl)-O-C Stretch1275 - 1200StrongHigher frequency due to resonance-stiffened Aryl-O bond.[6][9] Most critical peak.
Aromatic Ether Symmetric C-O-C(alkyl) Stretch1075 - 1020StrongThe second key ether band.[6][7]
Aromatic Ring =C-H Stretch3100 - 3010Weak to MediumConfirms sp² C-H bonds of the aromatic ring.[10]
Aromatic Ring C=C Ring Stretch1600 - 1450Medium to Weak, Multiple PeaksConfirms the presence of the aromatic ring skeleton.[11]
Alkyl Group -C-H Stretch2960 - 2850Medium to StrongConfirms the presence of sp³ C-H bonds from the alkyl portion.
Exclusion Marker O-H Stretch (Alcohol/Phenol)3600 - 3200(Should be Absent)Absence of a broad band here rules out hydroxyl groups.[6]
Exclusion Marker C=O Stretch (Ester/Ketone)1750 - 1650(Should be Absent)Absence of a strong, sharp band here rules out carbonyl groups.[3][6]
Logical Workflow for Identification

The following diagram illustrates a decision-making process for identifying an aromatic ether from an unknown FT-IR spectrum.

FT_IR_Aromatic_Ether_ID start Start with Unknown Spectrum q1 Are there two strong, distinct peaks in the 1300-1000 cm⁻¹ region? (Specifically ~1250 cm⁻¹ & ~1040 cm⁻¹) start->q1 q2 Are there sharp peaks > 3000 cm⁻¹ AND multiple peaks at 1600-1450 cm⁻¹? q1->q2  Yes result_no Conclusion: Not an Aromatic Ether (or is a complex molecule) q1->result_no  No q3 Is there a broad absorption at 3600-3200 cm⁻¹ (O-H)? OR a strong, sharp peak at ~1700 cm⁻¹ (C=O)? q2->q3  Yes q2->result_no  No result_yes High Confidence: Aromatic Ether Identified q3->result_yes  No result_other Re-evaluate: Likely another functional group (e.g., Ester, Alcohol, Aliphatic Ether) q3->result_other  Yes

Caption: Logical workflow for aromatic ether identification.

Experimental Protocols

The quality of an FT-IR spectrum is fundamentally dependent on proper sample preparation.[1] The goal is to obtain a sample thin enough for the infrared beam to pass through without causing total absorption (i.e., detector saturation).

Protocol 1: Analysis of Liquid Samples (Neat Liquid Film)

This method is ideal for pure, non-volatile liquid aromatic ethers.

  • Prepare Salt Plates: Ensure two infrared-transparent salt plates (e.g., KBr or NaCl) are clean, dry, and free from scratches. Handle them only by the edges to avoid transferring moisture.

  • Sample Application: Place a single small drop of the liquid sample onto the center of one plate.

  • Form the Film: Place the second plate on top of the first. Gently rotate the top plate by a quarter turn to spread the liquid into a thin, uniform film. The film should appear viscous and not contain air bubbles.[12]

  • Acquire Spectrum: Immediately place the assembled plates into the spectrometer's sample holder and proceed with data acquisition.

Protocol 2: Analysis of Solid Samples (KBr Pellet)

This is the classic method for obtaining high-quality transmission spectra of solid materials.

  • Sample Preparation: Add approximately 1-2 mg of the solid aromatic ether sample to an agate mortar.

  • Mixing: Add ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) powder to the mortar. KBr is transparent in the mid-IR range.[13]

  • Grinding: Gently grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[12]

  • Pressing the Pellet: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.[13]

  • Acquire Spectrum: Carefully remove the pellet from the die, place it in the appropriate sample holder, and acquire the spectrum.

Protocol 3: Universal Method (Attenuated Total Reflectance - ATR)

ATR-FTIR has become the preferred method for many applications due to its simplicity and speed, requiring minimal to no sample preparation for both liquids and solids.[1][2]

  • Clean the Crystal: Before use, ensure the ATR crystal (commonly diamond) is clean. Wipe it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Acquire Background: With the clean, empty ATR accessory in place, perform a background scan. This is critical for data accuracy.

  • Apply Sample:

    • For Solids: Place a small amount of the solid powder directly onto the center of the ATR crystal.

    • For Liquids: Place a single drop of the liquid onto the crystal.

  • Apply Pressure: Use the instrument's pressure anvil to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.[13]

  • Acquire Spectrum: Collect the sample spectrum. The IR beam interacts with only the first few microns of the sample surface.[2]

  • Clean Up: After analysis, retract the anvil, and thoroughly clean the sample off the crystal surface.

Instrument Parameters for Data Acquisition
  • Background Scan: Always perform a background scan using the same conditions as the sample scan (e.g., empty sample compartment for transmission, clean crystal for ATR).

  • Spectral Range: Scan the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹ .

  • Resolution: A resolution of 4 cm⁻¹ is sufficient for most functional group identification purposes.

  • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio of the final spectrum.

  • Data Output: The final spectrum should be plotted as % Transmittance or Absorbance versus Wavenumber (cm⁻¹).

Conclusion

FT-IR spectroscopy provides a powerful and definitive method for identifying the functional groups present in aromatic ethers. By systematically evaluating the spectrum for the characteristic dual C-O-C stretching bands, in conjunction with evidence of the aromatic ring, a confident identification can be achieved. The key is to recognize the unique pattern of absorptions caused by the specific electronic environment of the Ar-O-R linkage. The protocols outlined in this note provide a reliable framework for obtaining high-quality, interpretable spectra for both pure and formulated materials, making FT-IR an essential tool in the arsenal of chemical and pharmaceutical analysis.

References

  • Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. Retrieved from [Link]

  • Spectroscopy of Ethers | Organic Chemistry Class Notes. (2025, August 15). Fiveable. Retrieved from [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). [Video]. YouTube. Retrieved from [Link]

  • 18.8: Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]

  • Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

  • Characteristic IR Absorptions. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • 18.8 Spectroscopy of Ethers. (2023, September 20). OpenStax. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). SlideShare. Retrieved from [Link]

  • Understanding Aliphatic and Aromatic Compounds in IR Spectroscopy. (2024, March 2). [Video]. YouTube. Retrieved from [Link]

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2020, December 20). Spectroscopy. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

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Application Note: Advanced Reaction Monitoring via Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

While High-Performance Liquid Chromatography (HPLC) and LC-MS offer quantitative precision, Thin-Layer Chromatography (TLC) remains the primary qualitative tool for rapid reaction monitoring in drug discovery. Its value lies in immediate feedback loops and the ability to detect non-UV active intermediates that diode-array detectors might miss.

This protocol details a rigorous, self-validating methodology for monitoring reaction progress. It moves beyond basic instruction to address matrix interference, stationary phase decomposition, and complex visualization strategies required for high-stakes synthesis.

Theoretical Framework: The Adsorption-Partition Balance

Effective TLC relies on the competition between the solute (analyte) and the mobile phase for binding sites on the stationary phase.

  • Stationary Phase: Usually Silica Gel 60 (

    
    ), which is acidic and polar. It binds basic and polar compounds strongly via hydrogen bonding and dipole-dipole interactions.
    
  • Mobile Phase: The solvent system that competes for these binding sites. Increasing mobile phase polarity displaces the solute, increasing the Retention Factor (

    
    ).
    

Critical Parameter: The ideal


 for reaction monitoring is 0.2 – 0.4 .
  • 
    : Compounds are trapped in the baseline (poor resolution from salts/polymers).
    
  • 
    : Compounds move with the solvent front (poor resolution from non-polar impurities).
    

Phase 1: System Design & Solvent Selection

The Eluotropic Series

Do not guess solvent mixtures. Use the eluotropic series to systematically adjust polarity.

SolventPolarity Index (

)
Function
n-Hexane / Heptane 0.1Non-polar diluent.
Toluene 2.4Good for aromatics; alternative to benzene.
Dichloromethane (DCM) 3.1Standard for moderately polar compounds.
Ethyl Acetate (EtOAc) 4.4Universal polar modifier.
Methanol (MeOH) 5.1High polarity. Use <10% in DCM to avoid silica dissolution.
Acetic Acid / TEA N/AAdditive (1%) to suppress tailing in acids/amines.
Standard Solvent Systems
  • Non-Polar to Moderate: 0–30% EtOAc in Hexanes.

  • Moderate to Polar: 0–10% MeOH in DCM.

  • Highly Polar/Basic: 10% MeOH in DCM + 1%

    
     (or Triethylamine).
    

Phase 2: The "Three-Lane" Protocol (Standard Operating Procedure)

The Failure Mode: Spotting only the Starting Material (SM) and Reaction Mixture (RM) side-by-side leads to errors. Matrix effects (excess reagents, salts) can shift the


 of the product in the RM lane, making it look like a new spot when it is actually unreacted SM.

The Solution: The Co-Spot.

Step-by-Step Procedure
  • Plate Preparation: Mark a baseline 1.0 cm from the bottom using a graphite pencil (ink dissolves). Mark three crosshairs: SM , Co , RM .

  • Sample Preparation (Crucial):

    • Standard: Dilute 1 drop of reaction mixture in ~0.5 mL of solvent (DCM or EtOAc).

    • High Boiling Solvents (DMF/DMSO): Do not spot directly. Perform a Mini-Workup : Add 0.1 mL RM to a vial containing 0.5 mL EtOAc and 0.5 mL Water. Shake. Spot the top organic layer.

  • Spotting:

    • Lane 1 (SM): Pure Starting Material.

    • Lane 2 (Co): Spot SM first, let dry, then spot RM directly on top.

    • Lane 3 (RM): Reaction Mixture.

  • Elution: Place in a saturated chamber. Run until solvent front is 1 cm from top.

Interpretation Logic[1]
  • Dumbbell Spot in Co-Lane: If the Co-spot separates into two distinct spots, the reaction is incomplete (SM and Product are different).

  • Single Spot in Co-Lane: If the Co-spot remains a single tight circle, the "new spot" in the RM lane might just be SM shifted by the matrix.

Workflow Visualization

ReactionMonitoring Start Aliquot Reaction Mixture SolventCheck Is Solvent High Boiling? (DMF, DMSO, NMP) Start->SolventCheck MiniWorkup Perform Mini-Workup (EtOAc/H2O Extraction) SolventCheck->MiniWorkup Yes Dilute Dilute in DCM/EtOAc SolventCheck->Dilute No Spotting Spot 3 Lanes: 1. SM | 2. Co-Spot | 3. RM MiniWorkup->Spotting Dilute->Spotting Elute Elute & Visualize (UV + Stain) Spotting->Elute Analysis Analyze Co-Spot Lane Elute->Analysis Result1 Co-Spot = 2 Distinct Spots (Separation Achieved) Analysis->Result1 Separated Result2 Co-Spot = 1 Blob/Streak (Co-elution) Analysis->Result2 Overlapping Action1 Check RM Lane: Is SM visible? Result1->Action1 Action2 Change Solvent System (Adjust Polarity) Result2->Action2 Done Reaction Complete Proceed to Workup Action1->Done No SM NotDone Continue Reaction (Add Reagent/Heat) Action1->NotDone SM Present Action2->Spotting Retest NotDone->Start Wait t=1h

Figure 1: Decision logic for reaction monitoring, emphasizing the handling of high-boiling solvents and the interpretation of the co-spot.

Phase 3: Visualization (The "Eyes" of the Reaction)

Many intermediates are not UV-active. Relying solely on UV (254 nm) is a common cause of "missing mass" in mass balance calculations.

Universal vs. Specific Stains
Stain ReagentTarget FunctionalityPreparation / Activation
UV Lamp (254 nm) Conjugated

systems (Aromatics).
Non-destructive. View first.
p-Anisaldehyde Universal (Nucleophiles, sugars, steroids).Dip & Heat with heat gun until spots appear (Blue/Pink).
KMnO4 (Basic) Oxidizable groups (Alkenes, Alkynes, Alcohols).Dip & Heat (optional).[1] Yellow spots on purple background.[2][3]
Ninhydrin Amines (Primary/Secondary).Dip & Heat.[1][4] Pink/Red spots.[4]
Phosphomolybdic Acid (PMA) Universal (Lipids, general organic).Dip & Heat (Strong). Dark green/black spots.
Vanillin Alcohols, ketones.[5]Dip & Heat.[1][4] Range of colors.

Protocol for Staining:

  • View under UV and circle spots with pencil.[1]

  • Dip plate quickly into stain using forceps.

  • Wipe the back of the plate with a paper towel.

  • Heat evenly with a heat gun (200°C setting) until spots develop. Do not char the plate black.

Phase 4: Self-Validating Systems (Troubleshooting)

Is the Product Decomposing on Silica?

Silica is acidic. Acid-labile protecting groups (e.g., THP ethers, Acetals) may hydrolyze on the plate, showing a streak or a false "new product" spot.

Validation: The 2D-TLC Technique

  • Take a square TLC plate (e.g., 5x5 cm).

  • Spot the pure sample in the bottom-left corner .

  • Elute vertically (Dimension 1). Dry the plate.

  • Rotate the plate 90° clockwise.

  • Elute again in the same solvent system (Dimension 2).

  • Interpretation:

    • On Diagonal: Compound is stable.[6][7] All spots should align on a 45° diagonal line.

    • Off Diagonal: Compound is decomposing.[6][7] Spots appearing below the diagonal indicate breakdown during the process.[7]

The "Streak" Problem
  • Cause: Acidic or Basic functional groups interacting with silanols.

  • Fix:

    • Carboxylic Acids: Add 1% Acetic Acid to the mobile phase.

    • Amines: Add 1% Triethylamine or

      
       to the mobile phase.
      

References

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC for Reaction Monitoring. Retrieved from [Link]

  • University of Rochester. (n.d.).[7] How To: Monitor by TLC - Not Voodoo. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC - Monitoring a Reaction. Retrieved from [Link]

  • Stenutz, R. (n.d.). Eluotropic Series of Solvents. Retrieved from [Link]

Sources

Synthesis of biologically active molecules from nitroaromatic precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Nitroaromatic Precursors in Bioactive Scaffold Synthesis

Executive Summary & Strategic Rationale

In modern drug discovery, the nitro group (


) is often viewed merely as a precursor to amines. However, this perspective undervalues its potential as a "masked" functionality that can direct regioselectivity and enable rapid scaffold complexity. This guide moves beyond standard hydrogenation to explore chemoselective transformations  essential for synthesizing pharmacophores like indoles  and benzimidazoles  without compromising sensitive structural motifs (e.g., aryl halides).

Key Technical Advantages:

  • Orthogonal Reactivity: Utilizing the electron-withdrawing nature of

    
     to activate positions for nucleophilic attack before reduction.
    
  • Chemoselectivity: Protocols designed to reduce nitro groups while sparing halogens, nitriles, and alkenes.[1]

  • Step Economy: One-pot cascade sequences that convert nitroarenes directly into heterocycles.

Visualizing the Synthetic Landscape

The following workflow illustrates the divergence points where a nitroaromatic precursor can be funneled into distinct bioactive classes.

NitroPathways cluster_legend Target Scaffolds Nitro Nitroaromatic Precursor (Ar-NO2) Aniline Functionalized Aniline (Ar-NH2) Nitro->Aniline Chemoselective Reduction (Fe/NH4Cl or SnCl2) Indole 7-Substituted Indole (Bartoli Synthesis) Nitro->Indole Vinyl Grignard (3 eq.) Benzimidazole 2-Substituted Benzimidazole (One-Pot Cascade) Nitro->Benzimidazole Aldehyde + Na2S2O4 (Reductive Cyclization) Amide Amide Coupling (Drug Intermediates) Aniline->Amide Acylation

Figure 1: Divergent synthetic pathways from nitroaromatic precursors to high-value medicinal chemistry scaffolds.

Protocol A: Chemoselective Reduction (Preserving Aryl Halides)

Context: Standard catalytic hydrogenation (


) is notorious for hydrodehalogenation (stripping Cl, Br, or I from the ring), which destroys potential cross-coupling handles. The Fe/NH₄Cl  method offers a robust, scalable alternative that is strictly chemoselective for the nitro group.

Mechanism: Electron transfer from the metal surface (Fe) in a protic medium, proceeding through nitroso and hydroxylamine intermediates.

Comparative Reduction Metrics
MethodReagentsHalogen ToleranceScalabilityWaste Profile
Catalytic Hydrogenation

Poor (requires sulfided Pd)HighLow
Stannous Chloride

ExcellentLow (Emulsions)High (Toxic Sn waste)
Bechamp (Modified) Fe, NH₄Cl, EtOH Excellent High Moderate (Iron oxide)
Step-by-Step Protocol (Fe/NH₄Cl)

Reagents:

  • Substituted Nitroarene (1.0 eq)

  • Iron Powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails with heavy iron sludge), dissolve the nitroarene in Ethanol/Water (3:1).

    • Critical Parameter: Concentration should be approx. 0.2 M to prevent thermal runaway.

  • Activation: Add

    
     and Iron powder.
    
  • Reaction: Heat the mixture to a gentle reflux (

    
    ).
    
    • Monitoring: Monitor via TLC. The reaction typically completes in 1–4 hours. Look for the disappearance of the yellow nitro spot and the appearance of a fluorescent amine spot.

  • Workup (The "Filter-Cel" Step):

    • Cool to room temperature.[1][2][3]

    • Filter the mixture through a pad of Celite to remove iron oxides. Wash the pad copiously with Ethyl Acetate (EtOAc).

    • Troubleshooting: If the filtrate is cloudy (colloidal iron), wash the organic layer with saturated

      
       followed by brine.
      
  • Isolation: Dry organic phase over

    
    , concentrate in vacuo.
    

Validation:

  • NMR: Disappearance of low-field aromatic protons ortho to

    
    .
    
  • Yield: Typically >90%.

Protocol B: The Bartoli Indole Synthesis

Context: Synthesizing 7-substituted indoles is difficult via Fischer indole synthesis due to steric clashes. The Bartoli reaction utilizes the steric bulk of ortho-substituents on nitroarenes to force a [3,3]-sigmatropic rearrangement upon attack by vinyl Grignards.[4][5]

Applicability: Ideal for synthesizing complex indole cores (e.g., 7-bromoindole derivatives) used in kinase inhibitors.

BartoliMechanism cluster_note Critical Requirement Step1 1. Nitroarene + 3 eq. VinylMgBr (Attack on Oxygen) Step2 2. Nitroso Intermediate (Ar-N=O) Step1->Step2 Step3 3. Second Vinyl Attack (Formation of N,O-divinyl species) Step2->Step3 Step4 4. [3,3]-Sigmatropic Rearrangement (Breaking Aromaticity) Step3->Step4 Steric Bulk Promotes Step5 5. Cyclization & Aromatization (Loss of MgO/H2O) Step4->Step5 Note Ortho-substituent (R) required to prevent simple reduction.

Figure 2: Mechanistic flow of the Bartoli Indole Synthesis.

Step-by-Step Protocol

Reagents:

  • Ortho-substituted Nitroarene (1.0 eq)

  • Vinylmagnesium bromide (1.0 M in THF, 3.5 eq )[4]

  • Solvent: Anhydrous THF

Procedure:

  • Cryogenic Setup: Flame-dry a 2-neck flask under Argon. Add nitroarene and THF.[4][6] Cool to -40°C .

    • Expert Insight: Do not cool to -78°C initially; the reaction requires a specific temperature window to initiate the attack without freezing the Grignard.

  • Addition: Add Vinylmagnesium bromide dropwise over 20 minutes.

    • Observation: The solution will turn deep dark brown/red. An exotherm is expected; maintain internal temp < -20°C.

  • Maturation: Stir at -40°C for 1 hour, then allow to warm to -20°C for another hour.

  • Quench: Pour the cold reaction mixture rapidly into saturated aqueous

    
     at 0°C.
    
    • Safety: Violent gas evolution (excess Grignard) will occur.

  • Purification: Extract with EtOAc. The crude material will contain magnesium salts. Flash chromatography is mandatory to isolate the indole from azo/aniline byproducts.

Protocol C: One-Pot Reductive Cyclization to Benzimidazoles

Context: Benzimidazoles are privileged structures in antivirals and anthelmintics. Traditional methods require synthesizing the diamine first (unstable to oxidation). This protocol uses Sodium Dithionite (


)  to reduce the nitro group in situ in the presence of an aldehyde, triggering immediate cyclization.
Step-by-Step Protocol

Reagents:

  • 2-Nitroaniline derivative (1.0 eq)

  • Aldehyde (Benzaldehyde or aliphatic aldehyde, 1.1 eq)

  • Sodium Dithionite (

    
    , 3.0 eq)
    
  • Solvent: Ethanol/Water (1:1) or DMSO (for insoluble substrates)

Procedure:

  • Mixing: Dissolve nitroaniline and aldehyde in EtOH/Water.

  • Reduction/Cyclization: Add

    
     in one portion.
    
  • Reflux: Heat to reflux for 3–5 hours.

    • Mechanism:[4][7][5][6][8][9][10] The dithionite reduces the nitro group to the amine. The amine condenses with the aldehyde to form a Schiff base, which then undergoes intramolecular cyclization and oxidative aromatization (often driven by air or excess dithionite decomposition products).

  • Workup:

    • Concentrate ethanol.

    • Basify with aqueous

      
       (pH 9-10). The benzimidazole often precipitates as a solid.
      
    • Filter and wash with ice-cold water.

Optimization Note: If the reaction stalls at the imine stage, adding a catalytic amount of


-TsOH can accelerate the ring closure.

References

  • Bartoli Indole Synthesis: Bartoli, G., et al. "Reaction of Nitroarenes with Grignard Reagents: A General Method for the Synthesis of Indoles."[8] Tetrahedron Letters, 1989.[6] 8[4][9][10]

  • Chemoselective Reduction (Fe/Acid): "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Advanced Synthesis & Catalysis, 2005.[11] 12

  • Benzimidazole Synthesis (Dithionite): Yang, D., et al.[13] "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization." Synthesis, 2005.[2][11][13] 13

  • Safety in Nitroaromatic Hydrogenation: "Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds." Benchchem. 7

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methoxy-4-(4-nitrophenoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SNAR-4NO2-OME Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

You are attempting to synthesize 1-methoxy-4-(4-nitrophenoxy)benzene via a Nucleophilic Aromatic Substitution (


). While this reaction is theoretically straightforward, yield attrition usually stems from three specific vectors: competitive hydrolysis , oxidative degradation of the electron-rich phenol , or sub-optimal leaving group kinetics .[1]

This guide bypasses generic advice to focus on the kinetic and thermodynamic bottlenecks specific to the p-nitro/p-methoxy diaryl ether system.

Module 1: The "Gold Standard" Protocol

Use this baseline to validate your current workflow. Deviations from this stoichiometry are the primary cause of yield loss.

Reaction Scheme

Nucleophile: 4-Methoxyphenol (


 equiv)
Electrophile:  1-Fluoro-4-nitrobenzene (

equiv) Base: Potassium Carbonate (

), anhydrous, granular (

equiv) Solvent: N,N-Dimethylformamide (DMF), anhydrous (

M concentration) Atmosphere: Nitrogen or Argon (Critical)[1]
Step-by-Step Methodology
  • Deoxygenation (Critical): Sparge anhydrous DMF with inert gas for 15 minutes before adding reagents. 4-Methoxyphenol is electron-rich and prone to oxidation (turning the mixture black/tarry) if

    
     is present.
    
  • Deprotonation: Charge the flask with 4-methoxyphenol and

    
     under inert flow. Add DMF.[2] Stir at RT for 30 minutes.
    
    • Why? This generates the active phenoxide nucleophile before introducing the electrophile, minimizing side reactions.

  • Addition: Add 1-fluoro-4-nitrobenzene (liquid) via syringe.

    • Note: If using the chloro-derivative (solid), dissolve it in minimal DMF first.

  • Reaction: Heat to 80°C . Monitor via TLC (approx. 2-4 hours).

    • Kinetic Note: If using 1-chloro-4-nitrobenzene , increase temperature to 120°C and time to 12-16 hours. The C-F bond is stronger but highly polarized, making the ring more susceptible to nucleophilic attack (lower activation energy for the rate-determining step).

  • Workup: Pour reaction mixture into 5x volume of ice-water. The product should precipitate as a solid. Filter, wash with water, and dry.[1][3]

Module 2: Troubleshooting & Diagnostics

Common Failure Modes
SymptomDiagnosisRoot CauseCorrective Action
Low Yield (<50%) Hydrolysis Wet solvent/base.

competes with phenoxide, creating 4-nitrophenol.[1]
Use anhydrous DMF (

ppm

). Flame-dry glassware.
Black Tar Oxidation 4-Methoxyphenol oxidized to quinones by ambient air.Degas solvents. Use strict

atmosphere.
Slow Reaction Poor Kinetics Using Chloro- instead of Fluoro- substrate without adjusting temp.Switch to 1-Fluoro-4-nitrobenzene or add catalytic

(0.1 equiv).
Oiling Out Impurity Product contaminated with unreacted nitrobenzene.Recrystallize from Ethanol/Water (9:1).
Visualizing the Mechanism (The "Why")

The following diagram illustrates the


 pathway and the critical Meisenheimer complex stabilization provided by the nitro group.

SNAr_Mechanism Start Reactants (4-MeO-Ph-OH + Base) Nuc Active Nucleophile (4-MeO-Ph-O⁻) Start->Nuc Deprotonation (-H+) Complex Meisenheimer Complex (Resonance Stabilized) Nuc->Complex Attack on C-1 Oxidation Side Product: Quinone Tars Nuc->Oxidation O2 present Elec Electrophile (1-F-4-NO2-Ph) Elec->Complex + Hydrolysis Side Product: 4-Nitrophenol Elec->Hydrolysis Trace H2O present Product Target Ether 1-methoxy-4-(4-nitrophenoxy)benzene Complex->Product Loss of F⁻ (Fast step)

Caption: The


 pathway. Note that the rate-determining step is the formation of the Meisenheimer complex. The presence of water or oxygen diverts the reactants into irreversible side pathways (red dashed lines).

Module 3: Advanced Optimization (FAQ)

Q: Why is 1-fluoro-4-nitrobenzene recommended over the cheaper Chloro- analog?

A: In


 reactions, the rate-determining step is the nucleophilic attack, not the bond breaking. Fluorine is the most electronegative element, which pulls electron density away from the ring carbon (C-1), making it significantly more positive and attractive to the nucleophile.
  • Result: The reaction with Fluorine proceeds at lower temperatures (80°C vs 120°C) and faster rates (2h vs 16h), reducing thermal decomposition and tar formation.[1]

Q: My product is colored (yellow/orange). Is it pure?

A: Pure 1-methoxy-4-(4-nitrophenoxy)benzene is typically a pale yellow solid. However, deep orange or brown coloration indicates contamination with:

  • 4-Nitrophenol: (Bright yellow in basic conditions). Wash the organic layer with 1M NaOH during workup to remove this.

  • Azobenzene derivatives: Formed if the nitro group is accidentally reduced. Ensure no reducing agents (like metals) are present.

Q: Can I use DMSO instead of DMF?

A: Yes. DMSO is actually superior for reaction rates because it solvates cations (


) better, leaving the phenoxide anion "naked" and more reactive.
  • Trade-off: DMSO is harder to remove. You must wash the organic phase rigorously with water (5-6 times) to remove DMSO, or the product will not crystallize.

Module 4: Purification Decision Tree

Use this logic flow to determine the best way to isolate your compound based on the crude state.

Purification_Logic Start Crude Reaction Mixture Precip Did product precipitate upon water addition? Start->Precip YesPrecip YES: Filter Solids Precip->YesPrecip NoPrecip NO: Oiling Out / Emulsion Precip->NoPrecip Wash Wash filter cake with 1M NaOH then H2O YesPrecip->Wash Extract Extract with EtOAc Wash 5x with H2O (remove DMF) NoPrecip->Extract Recryst Recrystallize Wash->Recryst Extract->Recryst Solvent Solvent System: Ethanol (hot) -> add Water (dropwise) Recryst->Solvent Final Pure Product (Pale Yellow Crystals) Solvent->Final

Caption: Purification workflow. Recrystallization from Ethanol/Water is the most effective method to remove trace nitrophenol impurities.

References

  • Nucleophilic Arom

    
    ) Mechanism & Kinetics: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).[1] "Nucleophilic Substitution Reactions in Aromatic Systems."[4][5][6] Chemical Reviews. (Establishes the order of reactivity Ar-F >> Ar-Cl for

      
       with nitro activation).
      
    • [1]

  • Synthesis of Diaryl Ethers (Methodology)

    • Yeager, G. W., & Schissel, D. N. (1991).[1] "Synthesis of 4-aryloxy- and 4,4'-bis(aryloxy)biphenyls." Synthesis. (Details the

      
      /DMF protocol for activated nitro-ethers).
      
    • [1]

  • Purification & Recrystallization of Nitro-Ethers

    • Vogel, A. I.[1] "Vogel's Textbook of Practical Organic Chemistry." (Standard reference for recrystallization of nitro-aromatics using Ethanol/Water systems).

    • [1]

Sources

Side reactions in the nucleophilic aromatic substitution of nitrobenzenes

🔬 Technical Support Center: Nitrobenzene Optimization

Ticket Status: Open Topic: Troubleshooting Side Reactions & Impurities Agent: Senior Application Scientist

Welcome to the

1
📂 Case File 1: "The Wrong Group Left" (Denitration)

User Complaint: "I attempted to displace a halide (Cl/Br) ortho/para to a nitro group, but NMR shows the halide is still there, and the nitro group is gone."

Diagnosis: Nucleophilic Denitration (Nitro Displacement) While nitro groups are intended to activate the ring, the nitro group itself is an excellent leaving group (nucleofuge). If the incoming nucleophile attacks the carbon bearing the nitro group instead of the halide, you get denitration.

Mechanistic Root Cause: This is a regioselectivity failure. The transition state for attacking the



Troubleshooting Protocol:

  • Switch the Leaving Group: Change your substrate from Chloride/Bromide to Fluoride .

    • Why? In ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      , the rate-determining step is usually the nucleophilic addition. Fluorine is highly electronegative, stabilizing the Meisenheimer intermediate (
      
      
      -complex) significantly more than Cl or Br, accelerating the desired pathway over the nitro-displacement pathway.
  • Hard vs. Soft Nucleophiles:

    • "Hard" nucleophiles (alkoxides like

      
      ) are more likely to attack the hard nitrogen center or the ipso-carbon of the nitro group.
      
    • Action: Try "softer" nucleophiles (thiolates, amines) or lower the reaction temperature to favor kinetic control (halide displacement) over thermodynamic control.

  • Steric Check: If the halide is sterically hindered but the nitro group is exposed, the nucleophile will choose the path of least resistance.

📂 Case File 2: "The Nucleophile Landed Next Door" (Cine-Substitution)

User Complaint: "The mass spec matches the product, but the splitting pattern in the

Diagnosis: Cine-Substitution via Benzyne or von Richter-type Rearrangement You likely triggered an Elimination-Addition mechanism instead of the standard Addition-Elimination.

Mechanistic Root Cause: If you use a very strong base (e.g.,


Benzyne

Troubleshooting Protocol:

  • Base Strength Audit:

    • Immediate Action: Switch to a weaker, non-nucleophilic base (e.g.,

      
      , 
      
      
      , or DIPEA) that is strong enough to neutralize the acid byproduct but too weak to deprotonate the benzene ring (
      
      
      > 30).
  • Solvent Effects:

    • Avoid non-polar solvents that promote tight ion pairing with strong bases. Use polar aprotic solvents (DMSO, DMF, NMP) which solvate the cation and make the nucleophile more reactive for the direct

      
       attack.
      
  • Substrate Design:

    • If possible, block the positions ortho to the leaving group with non-leaving substituents to physically prevent benzyne formation.

📂 Case File 3: "The Reaction Turned into Tar/Sludge" ( & Polymerization)

User Complaint: "The reaction mixture turned dark purple/black immediately. Yield is low, and I see reduction products (hydrodehalogenation)."

Diagnosis: Radical Nucleophilic Substitution (


)

Mechanistic Root Cause: Nitrobenzenes are excellent electron acceptors. If the nucleophile is also a good single-electron donor, an electron is transferred to the nitroarene


Troubleshooting Protocol:

  • The "Light Switch" Test:

    • 
       reactions are often photochemically initiated.
      
    • Action: Wrap the reaction flask in aluminum foil to exclude light. If the side products decrease, it was a radical pathway.

  • Radical Scavengers:

    • Add a radical inhibitor like TEMPO (10-20 mol%) or p-dinitrobenzene (acts as an electron sink) to suppress the radical chain.

  • Oxygen Sparging:

    • Oxygen is a triplet radical and inhibits

      
       chains. If your desired 
      
      
      is insensitive to air, run the reaction under air instead of strictly inert
      
      
      /Ar to kill the radical pathway.
📊 Comparative Analysis of Leaving Groups in Nitro-Activated
ParameterFluoride (-F)Chloride (-Cl)Nitro (-NO2)

Rate
Fastest (Highly stabilizing)ModerateSlow (usually)
Risk of Denitration LowModerateHigh (Self-displacement)
Benzyne Risk Low (Strong C-F bond)ModerateN/A
Cost HighLowLow
Recommendation Gold Standard for difficult substratesGood for simple casesAvoid if possible
🧩 Visualizing the Divergent Pathways

The diagram below illustrates the decision points where a reaction deviates from the desired

SNAr_PathwaysStartSubstrate: Halo-NitrobenzeneNucleophileAdd Nucleophile (Nu-)Start->NucleophileSNAr_PathPath A: Attack at C-X (Ipso)Nucleophile->SNAr_PathStandard ConditionsDenitration_PathPath B: Attack at C-NO2Nucleophile->Denitration_PathSteric hindrance or Hard Nu-Benzyne_PathPath C: Proton Abstraction (Ortho)Nucleophile->Benzyne_PathStrong Base (e.g., NaNH2)Radical_PathPath D: Single Electron TransferNucleophile->Radical_PathSET Donor (e.g., Thiolates)Meisenheimer_XMeisenheimer Complex (Stabilized by NO2)SNAr_Path->Meisenheimer_XMeisenheimer_NO2Meisenheimer Complex (at Nitro position)Denitration_Path->Meisenheimer_NO2Benzyne_IntBenzyne IntermediateBenzyne_Path->Benzyne_IntRadical_AnionRadical Anion [Ar-X]-.Radical_Path->Radical_AnionProd_SNArSuccess: Substituted ProductMeisenheimer_X->Prod_SNArProd_DenitFailure: Denitration ProductMeisenheimer_NO2->Prod_DenitProd_CineFailure: Cine-Substitution (Wrong Isomer)Benzyne_Int->Prod_CineProd_TarFailure: Reduction/PolymerizationRadical_Anion->Prod_Tar

Caption: Divergent mechanistic pathways in nitrobenzene substitutions. Green indicates the desired pathway; red/yellow/grey indicate side reactions.

🛠 Validated Protocol: General on Nitrobenzenes

To minimize side reactions, follow this baseline protocol before attempting exotic conditions.

Reagents:

  • Substrate: 1.0 equiv (Preferably Fluoro-nitrobenzene if affordable)

  • Nucleophile: 1.1 - 1.2 equiv

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Procedure:

  • Setup: Flame-dry a reaction vial and cool under

    
    .
    
  • Dissolution: Dissolve substrate in solvent (0.2 - 0.5 M).

  • Base Addition: Add base. Note: If using

    
    , ensure it is finely ground.
    
  • Nucleophile Addition: Add nucleophile slowly at 0°C.

    • Checkpoint: If the solution turns black instantly, pause. You may have triggered

      
      .
      
  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS every 30 mins.

    • Heating: Only heat (50-80°C) if no reaction is observed after 2 hours at RT.

  • Quench: Pour into ice water or dilute HCl (if product is acid-stable) to remove inorganic salts.

📚 References
  • Nucleophilic Aromatic Substitution (

    
    ) Mechanisms 
    
    • Source: Chemistry LibreTexts.

    • URL:[Link]

  • Displacement of Nitro Groups (Denitration)

    • Source: ACS Publications (Organic Letters).

    • URL:[Link]

  • The

    
     Mechanism (Radical Substitution) 
    
    • Source: ResearchGate (Recent Advances in the

      
       Reaction).
      
    • URL:[Link]

  • Nitro Reduction Methods & Side Reactions

    • Source: Common Organic Chemistry.

    • URL:[Link]

Optimizing temperature and reaction time for ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide: Tier 2 Escalation

Status: Active Audience: Senior Chemists, Process Engineers, R&D Leads Subject: Optimizing Temperature (


) and Reaction Time (

) for Ether Synthesis

Introduction: The Kinetic vs. Thermodynamic Dilemma

Welcome to the Ether Synthesis Support Hub. If you are accessing this guide, you are likely facing yield losses due to competing elimination pathways or incomplete conversion.[1]

In ether synthesis, temperature is not merely an energy source; it is a selectivity switch .

  • Williamson Ether Synthesis (

    
    ):  Higher 
    
    
    
    increases the rate but exponentially favors
    
    
    elimination over
    
    
    substitution due to entropic factors.
  • Acid-Catalyzed Dehydration: Operates within a strict "thermodynamic window." Deviating by

    
     shifts the major product from ether to alkene or unreacted alcohol.
    

This guide provides self-validating protocols to optimize these variables.

Module 1: The Williamson Ether Synthesis ( )

Core Challenge: Preventing


 Elimination while maintaining reaction rate.
The Mechanism-Temperature Relationship

The Williamson synthesis relies on the nucleophilic attack of an alkoxide (


) on an alkyl halide (

).[2]
  • Low

    
     (<50°C):  Kinetic control. Favors substitution (
    
    
    
    ), but reaction times may be prohibitive (12-24h).
  • High

    
     (>80°C):  Thermodynamic control. Entropy favors the formation of more particles (Elimination: 2 reactants 
    
    
    
    3 products).
Troubleshooting Guide (Q&A)

Q: My reaction yields are low (<40%), and NMR shows significant alkene signals (vinylic protons 5.0–6.0 ppm). Why? A: You are operating above the Elimination Threshold .

  • Diagnosis: If your substrate is secondary (

    
    ) or hindered primary (
    
    
    
    ), temperatures above 60°C activate the
    
    
    pathway.
  • Solution:

    • Lower Temperature: Reduce

      
       to 40–50°C.
      
    • Extend Time: Increase reaction time from 4h to 12–18h to compensate for the lower rate constant (

      
      ).
      
    • Solvent Switch: Switch to a polar aprotic solvent (DMF or DMSO). These solvate the cation (

      
      ), leaving the alkoxide "naked" and more nucleophilic, increasing 
      
      
      
      relative to
      
      
      even at lower temperatures [1].

Q: The reaction stalls at 60% conversion after 24 hours at reflux. Adding more halide doesn't help. A: This is likely Alkoxide Decomposition or Solvent Inhibition .

  • Diagnosis: Prolonged heating can degrade sensitive alkoxides. Alternatively, if using protic solvents (Ethanol), hydrogen bonding shells reduce nucleophilicity.

  • Solution:

    • Phase Transfer Catalysis (PTC): Use TBAB (Tetrabutylammonium bromide) at 5 mol%. This allows the reaction to proceed in a biphasic system (Organic/Aq) at lower temperatures (40°C) with high rates [2].

Logic Visualization: Optimization Decision Tree

WilliamsonOptimization Start Start: Substrate Analysis CheckSubstrate Alkyl Halide Type? Start->CheckSubstrate Primary Primary (1°) CheckSubstrate->Primary Un-hindered Secondary Secondary (2°) CheckSubstrate->Secondary Hindered Tertiary Tertiary (3°) CheckSubstrate->Tertiary Bulky Action1 Std Reflux (60-80°C) Time: 1-4h Primary->Action1 Action2 Low Temp (25-45°C) Time: 12-24h Solvent: DMF/DMSO Secondary->Action2 Action3 STOP: Williamson Fails Switch to Acid-Catalyzed or Alkoxymercuration Tertiary->Action3

Figure 1: Decision matrix for selecting temperature and time based on alkyl halide sterics in Williamson Synthesis.

Module 2: Acid-Catalyzed Dehydration

Core Challenge: The "Thermodynamic Window" (130°C vs. 150°C).

The Temperature Window

This method (e.g.,


) is strictly temperature-dependent.
Temperature RangeDominant PathwayMajor ProductMechanism
< 130°C Incomplete ProtonationUnreacted AlcoholN/A
130°C – 140°C Substitution (

)
Dialkyl Ether 2 molecules combine; water expelled.
> 150°C Elimination (

)
Alkene (Ethylene) Entropy dominates; water expelled intramolecularly.
Troubleshooting Guide (Q&A)

Q: I am synthesizing diethyl ether. The distillate contains high amounts of water and unreacted ethanol. A: Your reaction temperature is too low (<130°C).

  • Mechanism: The activation energy (

    
    ) for the bimolecular 
    
    
    
    step has not been met. The protonated alcohol (
    
    
    ) is simply deprotonating back to the starting material.
  • Protocol Adjustment: Increase oil bath temperature to maintain internal reaction temp at exactly 140°C. Install a fractionating column to selectively distill the ether (bp 34.6°C) while refluxing the ethanol (bp 78°C) [3].

Q: Gas evolution is vigorous, and yield is dropping. Product smells "gaseous." A: You have breached the 150°C threshold, triggering rapid dehydration to ethylene.

  • Mechanism: At

    
    , the entropy term (
    
    
    
    ) overcomes enthalpy. The fragmentation of one molecule into two (Alcohol
    
    
    Alkene + Water) is entropically favored over combining two molecules into one (2 Alcohol
    
    
    Ether + Water).
  • Protocol Adjustment: Immediately lower heat. If using a heating mantle, switch to an oil bath for precise digital control.

Pathway Visualization

AcidCatalyzedPath Alcohol Ethanol (Excess) Protonated Protonated Intermediate (ROH2+) Alcohol->Protonated + H2SO4 Ether Diethyl Ether (Target) Protonated->Ether 140°C (SN2 Attack by ROH) Alkene Ethylene (Side Product) Protonated->Alkene >150°C (Elimination)

Figure 2: The divergence of reaction pathways based on temperature thresholds in acid-catalyzed dehydration.

Module 3: Modern Acceleration (Microwave Synthesis)

Core Challenge: Reducing reaction time (


) without thermal degradation.

Traditional reflux methods often require 8–12 hours. Microwave irradiation can reduce this to minutes by coupling directly with the polar reaction matrix (dielectric heating).

Optimization Protocol (Microwave-Assisted Williamson)

Experiment: Synthesis of Benzyl Phenyl Ether.

  • Stoichiometry: Mix Phenol (1.0 eq), Benzyl Chloride (1.1 eq), and

    
     (2.0 eq).
    
  • Solvent: Acetone or solvent-free (if using Phase Transfer Catalyst).

  • Ramp: 1 minute ramp to target

    
    .
    
  • Hold:

    • Standard: 10 minutes at 100°C.

    • Aggressive: 5 minutes at 130°C (Pressure vial required).

  • Validation: Check TLC. If incomplete, extend hold by 2-minute increments.

Data Comparison:

MethodTemperatureTimeYield
Thermal Reflux 65°C8 Hours72%
Microwave 130°C10 Minutes 92%

Note: Microwave heating is instantaneous and uniform, preventing "hot spots" that cause charring/elimination in standard mantles [4].

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Limitations.[3]Link

  • Sigma-Aldrich. (n.d.). Phase-Transfer Catalysts: Application in Etherification.[1][2]Link

  • Chemistry LibreTexts. (2023). Dehydration of Alcohols to Ethers: Temperature Dependence.[4][5]Link

  • Sacred Heart University. (2014). Optimization of Microwave-Enhanced Williamson Ether Synthesis.Link

Sources

Technical Support Center: Purification of Polar Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to addressing the unique challenges associated with the purification of polar aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving optimal separation and purity for this challenging class of molecules. Our goal is to provide not just solutions, but a deeper understanding of the underlying chromatographic principles to empower you in your method development and troubleshooting efforts.

Troubleshooting Guide: Common Purification Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar aromatic compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is the most common challenge when working with polar compounds in a reversed-phase (RP) setup. The fundamental issue is that your analyte has a stronger affinity for the polar mobile phase (like water/acetonitrile) than for the nonpolar C18 stationary phase.[1] This results in the compound being swept through the column without sufficient interaction for separation.[2][3]

Here are several strategies to enhance retention, ranging from simple mobile phase adjustments to changing your entire separation strategy:

  • Increase Mobile Phase Polarity: The most straightforward approach is to increase the aqueous component of your mobile phase. However, traditional C18 columns can suffer from "hydrophobic collapse" or "dewetting" in highly aqueous conditions (typically >95% water), leading to irreproducible retention times.[4][5]

    • Solution: Switch to a "water-tolerant" or "AQ" type C18 column. These columns incorporate polar-embedded or polar-endcapped groups that prevent phase collapse and ensure stable performance even in 100% aqueous mobile phases.[6][7]

  • Employ a More Polar Stationary Phase: If adjusting the mobile phase is insufficient, consider a stationary phase that offers alternative selectivity.

    • Phenyl-Hexyl Phases: These columns can provide enhanced retention for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and your analyte.[8][9]

    • Embedded Polar Group (EPG) Columns: These phases have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This feature makes the phase more resistant to dewetting and can offer unique selectivity for polar analytes.[6][8]

  • Utilize Ion-Pairing Chromatography: For ionizable polar aromatic compounds, adding an ion-pairing reagent to the mobile phase can dramatically increase retention. The reagent, an amphiphilic molecule, binds to the oppositely charged analyte, effectively making it more nonpolar and increasing its affinity for the stationary phase.[10]

    • Caution: Ion-pairing reagents require long column equilibration times and can be difficult to remove from the column.[11] Furthermore, many are non-volatile and suppress ionization, making them incompatible with mass spectrometry (MS).[11]

  • Switch to an Alternative Chromatographic Mode: If RP methods fail, it is often best to switch to a mode designed for polar compounds, such as HILIC.

Issue 2: Poor Peak Shape (Tailing, Fronting, Broadening)

Q: I am observing significant peak tailing for my polar aromatic compound, even with adequate retention. What is causing this and how can I fix it?

A: Poor peak shape is typically a result of undesirable secondary interactions or column-related issues.[12] For polar and basic aromatic compounds, the primary cause of peak tailing is often strong interaction with residual silanol groups (Si-OH) on the surface of the silica-based packing material.[13][14] These acidic silanols can electrostatically interact with basic functional groups on your analyte, causing a portion of the molecules to lag behind the main peak, resulting in a tail.[15][16]

Here’s a systematic approach to improving peak shape:

  • Assess Your Column's Health and Type:

    • Use a High-Quality, End-Capped Column: Modern columns are "end-capped," meaning most residual silanols are chemically deactivated with a small, non-polar group.[13][14] Using a column with high-density bonding and thorough end-capping is crucial.

    • Column Overload: If all peaks in your chromatogram are tailing or fronting, you may be overloading the column. Try diluting your sample and injecting a smaller volume.[14][17]

  • Optimize Mobile Phase Composition:

    • Control the pH: Operating at a low pH (e.g., 2.5-3.5 using formic or trifluoroacetic acid) protonates the silanol groups, minimizing their ability to interact with basic analytes.[14] Conversely, for acidic analytes, a higher pH can improve peak shape.

    • Add a Competing Base: For basic compounds, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites, preventing your analyte from interacting with them.[8]

    • Increase Buffer Concentration: A higher ionic strength in the mobile phase can help shield electrostatic interactions, leading to more symmetrical peaks.[15]

  • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase.[16] Injecting in a much stronger solvent can cause significant peak distortion. For HILIC, a diluent like 75/25 acetonitrile/methanol is often recommended.

G start Poor Peak Shape Observed (Tailing/Fronting) q1 Are all peaks distorted? start->q1 overload Potential Column Overload q1->overload Yes q2 Is the analyte basic? q1->q2 No, only specific peaks action1 Dilute sample and reduce injection volume overload->action1 end Improved Peak Shape action1->end silanol Likely Secondary Interaction with Residual Silanols q2->silanol Yes q3 Is sample solvent stronger than mobile phase? q2->q3 No action2 Use end-capped column Lower mobile phase pH Add competing base (e.g., TEA) silanol->action2 action2->end solvent_mismatch Solvent Mismatch Effect q3->solvent_mismatch Yes q3->end No, investigate other issues (e.g., column void, dead volume) action3 Re-dissolve sample in initial mobile phase or weaker solvent solvent_mismatch->action3 action3->end

Caption: A workflow for optimizing a HILIC separation method.

References
  • Effects of Secondary Interactions in Size Exclusion Chrom
  • Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • Polar mobile phase: Significance and symbolism. Google Search.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester. [Link]

  • What can I use to purify polar reaction mixtures?. Biotage.
  • Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph. Shimadzu. [Link]

  • LC Technical Tip. Phenomenex.
  • HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Google Search. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MTC USA. [Link]

  • The Role of Nonpolar Phases: Fundamentals and uses in Chrom
  • What are the Common Peak Problems in HPLC. Chromatography Today. [Link]

  • Exploring the Different Mobile Phases in HPLC. Moravek. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. AZoM.com. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. [Link]

  • Preparative SFC Method Development. Waters Corporation. [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]

  • Strategies for the Flash Purific
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • Purification of strong polar and basic compounds. Reddit.
  • Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. AFIN-TS. [Link]

  • Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. [Link]

  • Engineering successful analytical methods using HILIC as an altern
  • How to Obtain Good Peak Shapes. GL Sciences. [Link]

  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • How does the polarity of substances affect chromatography results?. TutorChase. [Link]

  • Basis of Interactions in Gas Chromatography – Part 2: Polar Interactions. Google Search. [Link]

  • NEWER STATIONARY PHASES FOR REVERSE PHASE-LIQUID CHROMATOGRAPHIC ANALYSIS. International Journal of Pharmaceutical and Biological Science Archive. [Link]

  • For highly polar compound, how to do the purification?. ResearchGate. [Link]

  • Purification strategies to remove starting m
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Google Search.
  • HPLC problems with very polar molecules. Axion Labs. [Link]

  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. MDPI. [Link]

  • RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie.

Sources

Design of Experiments (DoE) for reaction optimization in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational
Operator: Senior Application Scientist (Process Chemistry Division)

Welcome to the DoE Optimization Hub

Objective: To transition organic synthesis from "trial-and-error" (OVAT) to systematic, multivariate optimization. Scope: Reaction screening, yield maximization, impurity control, and robustness testing.

Module 1: Experimental Design & Factor Selection

Use this module when your model fails to converge or when you are unsure which variables to test.

Q: I have 8 potential variables (solvents, bases, temp, etc.). How do I select the right factors without running 200 reactions?

A: You must categorize your factors and use Principal Component Analysis (PCA) to rationalize discrete choices, particularly for solvents.

The Technical Reality: Randomly selecting "discrete" variables (e.g., THF vs. Dioxane) often introduces hidden correlations. If you test three ethers, you aren't testing "solvent effects"; you are testing "ether effects."

Protocol: Rational Solvent Selection via PCA Instead of random selection, use a Solvent Map based on principal properties (Polarity, Polarizability, H-Bonding) [1].

  • Define the Space: Select solvents that are equidistant in the PCA map to cover the maximum chemical space.

  • Selection Strategy:

    • Quadrant I: Toluene (Non-polar/Aromatic)

    • Quadrant II: DMSO (Polar Aprotic/High Dipole)

    • Quadrant III: Ethanol (Protic/H-Bond Donor)

    • Quadrant IV: THF (Polar Aprotic/H-Bond Acceptor)

  • Execution: Run a preliminary screen using these 4 diverse solvents at a fixed temperature/concentration. The winner determines the "class" of solvent to optimize further.

Q: How do I handle "hard-to-control" variables like stirring rate or addition time?

A: These are Noise Factors . You have two choices:

  • Control them: Fix them rigidly (e.g., automated syringe pump addition) to reduce experimental error ($ \sigma^2_{pure error} $).

  • Block them: If you cannot control them (e.g., different days, different HPLC columns), include "Block" as a factor in your design to mathematically segregate this variance from your chemical factors.

Module 2: Screening Designs (The "Filter" Phase)

Use this module when you need to identify the "Vital Few" factors from the "Trivial Many."

Q: I cannot run a Full Factorial (

) design. It requires too many runs. What is the risk of using a Fractional Factorial?

A: The risk is Aliasing (Confounding) .

In a Fractional Factorial (e.g.,


), you perform half the experiments, but you lose the ability to distinguish between some effects.
  • Resolution III: Main effects are confounded with 2-factor interactions (

    
    ). High Risk.
    
  • Resolution IV: Main effects are clear, but 2-factor interactions are confounded with other 2-factor interactions (

    
    ). Acceptable for Screening.
    
  • Resolution V: Main effects and 2-factor interactions are clear. Ideal.

Decision Matrix: Choosing Your Design Use the diagram below to select the correct design based on your factor count and resources.

DesignSelection Start How many factors? Factors_Low 2-4 Factors Start->Factors_Low Factors_High 5+ Factors Start->Factors_High Goal Goal? Factors_Low->Goal FracFact Fractional Factorial Resolution: IV or V Factors_High->FracFact Interactions likely? Plackett Plackett-Burman Resolution: III (High Risk) Factors_High->Plackett Interactions unlikely? Screening Screening (Identify Drivers) Goal->Screening Optimization Optimization (Maximize Yield) Goal->Optimization FullFact Full Factorial (2^k) Resolution: Full Screening->FullFact RSM Response Surface (CCD/Box-Behnken) Optimization->RSM

Caption: Decision tree for selecting the appropriate experimental design based on factor complexity and experimental goals.

Module 3: Optimization & Response Surface Methodology (RSM)

Use this module when you have identified the main factors and need to find the precise peak.

Q: My linear model shows significant "Lack of Fit" (

). What does this mean?

A: It means your reaction is curved . A linear model (


) cannot fit a peak (optimum). If you are near the optimum, the relationship between Temperature and Yield is parabolic, not straight.

Corrective Action:

  • Augment the Design: You do not need to start over.[1] Add Center Points (replicates at the midpoint of your factors) to test for curvature [2].[1]

  • Upgrade to RSM: If curvature is detected, add "Star Points" (axial points) to convert your Factorial Design into a Central Composite Design (CCD) .

Q: Central Composite (CCD) vs. Box-Behnken: Which one should I use for organic synthesis?

A: This depends on the stability of your chemistry at "extreme" conditions.

FeatureCentral Composite Design (CCD)Box-Behnken Design (BBD)
Geometry Cube + Star Points (extends outside the box)Sphere inside the box (Edge midpoints)
Extreme Conditions Yes. Tests high Temp + high Conc simultaneously.[1]No. Avoids simultaneous high/low extremes.
Alpha (

)
Can be rotatable (

).[1]
Fixed within limits.
Use Case Robust chemistry; you need to explore beyond current limits.Unstable chemistry; extreme combinations might cause decomposition/safety risks.

Recommendation: Use Box-Behnken if your reaction is sensitive (e.g., high temp + high base = degradation). Use CCD if the reaction is robust and you want to push boundaries [3].

Module 4: Troubleshooting Model Diagnostics

Use this module when your software gives you a model, but you don't trust it.

Q: My

is 0.98, but my predicted yield was 80% and I got 40%. Why?

A: You have a classic case of Overfitting . You likely have a high


 but a low 

.
  • 
     (Fit):  How well the model fits the data you already collected.
    
  • 
     (Predictive):  How well the model predicts new data (calculated via Leave-One-Out Cross-Validation).
    

Diagnostic Protocol: Check the difference between


 and 

.
  • If

    
     to 
    
    
    
    , your model is memorizing noise, not learning chemistry [4].
  • Fix: Use "Backward Elimination." Manually remove terms with high

    
    -values (
    
    
    
    ) one by one, starting with the highest order interactions, until
    
    
    and
    
    
    converge.
Q: The model predicts a yield of 115%. Is the math broken?

A: No, the math is unconstrained. The polynomial equation doesn't know that chemical yield is capped at 100%. Fix:

  • Logit Transformation: Transform your response data (

    
    ) using 
    
    
    
    . This constrains the model between 0 and 100%.
  • Check the Range: You are likely extrapolating too far outside your design space.

Visualizing the Optimization Workflow

DoEWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation DefineFactors Define Factors (CNV Analysis) ScreeningDesign Frac. Factorial (Res IV) DefineFactors->ScreeningDesign AnalyzeScreen Identify Significant Factors (Pareto) ScreeningDesign->AnalyzeScreen Augment Add Center Points Check Curvature AnalyzeScreen->Augment Factors < 5 RSM RSM Design (CCD or BBD) Augment->RSM Curvature Detected Model Polynomial Model (Maximize Desirability) RSM->Model Confirm Confirmation Run (n=3) Model->Confirm Robustness Design Space Verification Confirm->Robustness

Caption: The standard DoE workflow for chemical reaction optimization, moving from factor screening to rigorous model validation.

References
  • Carlson, R. , et al. "Principal Properties of Solvents."[2] Acta Chemica Scandinavica B, 1985, 39, 79-91.[3]

  • Weissman, S. A., & Anderson, N. G. "Design of Experiments (DoE) and Process Optimization.[4] A Review of Recent Publications." Organic Process Research & Development, 2015, 19(11), 1605–1633.[4]

  • Ferreira, S. L. C. , et al. "Box-Behnken design: An alternative for the optimization of analytical methods." Analytica Chimica Acta, 2007, 597(2), 179-186.

  • Eriksson, L. , et al. "Design of Experiments: Principles and Applications." Umetrics Academy, 2008. (Standard text defining Q2 vs R2 in Chemometrics).

Sources

Overcoming poor solubility of reagents in organic reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Reagent Solubility Bottlenecks

Core Directive & Strategy

Poor solubility is not merely an inconvenience; it is a kinetic wall that creates heterogeneous reaction mixtures, leading to poor reproducibility, surface passivation, and stalled yields. As a Senior Application Scientist, I advise moving beyond simple "add more solvent" approaches. We must engineer the reaction environment using Solvent Thermodynamics (Hansen Parameters) , Interfacial Catalysis (PTC) , and Mechanical Activation .

The following guide is structured to diagnose the root cause of insolubility and prescribe the precise physicochemical remedy.

Solubility Decision Matrix

Before altering your chemistry, determine the nature of the solubility failure using this decision tree.

Solubility_Decision_Tree Start Reagent Insoluble in Standard Solvent IsSalt Is the Insoluble Reagent an Inorganic Salt? Start->IsSalt SaltYes Yes IsSalt->SaltYes SaltNo No (Neutral Organic) IsSalt->SaltNo PTC_Check Can you use a biphasic system? SaltYes->PTC_Check PolarAprotic Switch to Polar Aprotic (DMSO, DMF, NMP) *Check workup issues* PTC_Check->PolarAprotic No PTC_Strategy Phase Transfer Catalysis (PTC) Use TBAB or Crown Ether PTC_Check->PTC_Strategy Yes HSP_Check Check Hansen Solubility Parameters (HSP) SaltNo->HSP_Check Binary_Solvent Engineer Binary Solvent Mix (e.g., Toluene + MeOH) HSP_Check->Binary_Solvent Match δD, δP, δH Physical_Check Still Insoluble? Binary_Solvent->Physical_Check Sonication Sonication/Ultrasound (Break crystal lattice) Physical_Check->Sonication Mechanochem Mechanochemistry (Ball Milling/Grinding) Sonication->Mechanochem Extreme Case

Figure 1: Strategic decision tree for selecting the appropriate solubilization technique based on reagent class.

Technical Support Q&A

Section A: Solvent Engineering & Thermodynamics

Q1: My starting material is a "brick dust" solid (high melting point, crystalline). It fails to dissolve in common solvents like DCM or THF. How do I rationally select a solvent without wasting material on trial-and-error?

A: Stop guessing and use Hansen Solubility Parameters (HSP) . "Like dissolves like" is too vague for complex organics. HSP breaks solubility down into three specific interaction forces:

  • Dispersion (

    
    ):  Van der Waals forces.[1]
    
  • Polarity (

    
    ):  Dipole-dipole interactions.
    
  • Hydrogen Bonding (

    
    ):  Proton donor/acceptor capability.
    

Protocol:

  • Calculate or look up the HSP values of your solute.

  • Map it against potential solvents.[2] A solvent is likely effective if its parameters lie within the "solubility sphere" of the solute (Interaction Radius,

    
    ).
    
  • The Binary Trick: Often, two "bad" solvents can mix to form a "perfect" solvent. For example, a solute with high

    
     might not dissolve in Toluene (low 
    
    
    
    ) or Methanol (too high
    
    
    ), but a 70:30 mix might match the solute’s specific energy profile perfectly [1].

Q2: I need to replace toxic polar aprotic solvents (DMF, DMAc, NMP) due to regulatory pressure, but my nucleophilic substitution requires them. What are the green alternatives?

A: This is a common bottleneck. The high dielectric constants of DMF/NMP dissociate ion pairs, making them excellent for


 reactions but difficult to remove (high boiling points) and toxic (reprotoxic).
Recommended Alternatives (based on Pfizer/GSK Guides [2, 3]): 
  • Cyrene™ (Dihydrolevoglucosenone): Bio-based, dipolar aprotic, similar viscosity and polarity to NMP but biodegradable.

  • DMSO (Dimethyl sulfoxide): While difficult to remove, it is generally safer. Tip: Use lyophilization (freeze-drying) to remove DMSO rather than aqueous extraction.

  • Acetonitrile (MeCN): Lower boiling point than DMF, often sufficient for substitutions if used with a crown ether (see Section B).

Section B: Phase Transfer Catalysis (PTC)

Q3: I am reacting an inorganic salt (e.g., NaCN, NaN3, KMnO4) with an organic substrate. The salt sits at the bottom of the flask, and the reaction is dead. Why?

A: You are facing the "Interface Problem." The organic substrate is in the organic phase, and the salt is in the solid or aqueous phase. They physically cannot meet to react.[3] Solution: Use Phase Transfer Catalysis (PTC) .[3][4] A PTC agent functions as a "molecular shuttle."

  • Mechanism: The catalyst (usually a quaternary ammonium salt,

    
    ) exchanges its anion with the inorganic salt in the aqueous/solid phase. The lipophilic 
    
    
    
    cation then drags the reactive anion (e.g.,
    
    
    ) into the organic phase.[5]
  • Key Advantage: In the organic phase, the anion is poorly solvated (naked), making it orders of magnitude more nucleophilic than in water [4].

Q4: Which PTC agent should I choose?

A: Selection depends on the cation/anion pairing:

  • For General Anionic Nucleophiles (

    
    , 
    
    
    
    ,
    
    
    ):
    Use Tetrabutylammonium bromide (TBAB) or Aliquat 336 . These are cheap and effective.[6]
  • For "Naked" Anions (High Reactivity): Use Crown Ethers .[7][8] They complex the metal cation specifically, leaving the anion extremely reactive.

    • 18-Crown-6

      
       complexes 
      
      
      
      (Potassium salts).
    • 15-Crown-5

      
       complexes 
      
      
      
      (Sodium salts).
    • 12-Crown-4

      
       complexes 
      
      
      
      (Lithium salts) [5].
Section C: Physical Enhancement (Sonication & Mechanochemistry)

Q5: Even with good solvents, my reagent dissolves too slowly, causing side reactions. How can I accelerate this?

A: Use Power Ultrasound (Sonochemistry) .[6][9][10]

  • The Science: Ultrasonic waves (20–100 kHz) create cavitation bubbles. When these bubbles collapse near a solid surface, they generate micro-jets of solvent that hit the solid at high velocity (>100 m/s).[9] This effects particle size reduction (increasing surface area) and constantly refreshes the solvent layer around the solid, preventing saturation at the surface [6].

  • Warning: Do not use sonication for sensitive organometallics that might decompose under high local temperatures/pressures unless validated.

Troubleshooting Matrix

SymptomProbable Root CauseCorrective Action
Reaction stalls at <10% conversion Reagent is coated/passivated by product or oxide layer.Sonication: Pulse for 1-2 mins to clean particle surface. Grinding: Use mortar/pestle or ball mill before addition.
Inorganic salt remains solid High lattice energy; solvent too non-polar.Add PTC: Add 5-10 mol% 18-Crown-6 (for K salts) or TBAB. Switch to biphasic (DCM/Water) system.
Reaction is slow in PTC system "T-Reaction" limited (Transfer rate is bottleneck).Increase Agitation: PTC is stir-rate dependent. Vortex or use overhead stirring >800 RPM.
Product precipitates early Product has lower solubility than starting material.[11]Co-solvent: Add a solubilizing co-solvent (e.g., THF to a Toluene reaction) to keep product in solution until completion.
Gummy/Oily residue forms "Oiling out" – Phase separation of intermediate.Temperature: Heat to redissolve. Solvent: Add a more polar solvent (e.g., Acetone) to homogenize.

Detailed Protocol: Phase Transfer Catalyzed Nucleophilic Substitution

Scenario: Converting an alkyl halide (R-Cl) to a nitrile (R-CN) using Sodium Cyanide (NaCN). NaCN is insoluble in the organic solvent.

Reagents:

  • Substrate: 10 mmol Alkyl Chloride (dissolved in Toluene).

  • Reagent: 15 mmol NaCN (Solid or 50% aq. solution).

  • Catalyst: 0.5 mmol (5 mol%) Tetrabutylammonium Bromide (TBAB).

Workflow:

  • Preparation:

    • Dissolve the alkyl chloride in Toluene (3 volumes).

    • Crucial Step: If using solid NaCN, grind it to a fine powder immediately before use to maximize surface area. If using aqueous, prepare a saturated solution.

  • Catalyst Addition:

    • Add the TBAB to the reaction mixture.

  • Initiation:

    • Heat the mixture to 60–80°C.

    • Agitation: Set stirring to maximum (vortex must be visible). The rate of transfer across the interface is directly proportional to the interfacial surface area generated by stirring [7].

  • Monitoring:

    • Monitor by TLC/HPLC. If reaction lags, add a small amount of water (0.5 mL) to the solid NaCN to create an "Omega Phase" (a thin aqueous film on the solid surface), which facilitates ion transfer to the catalyst.

  • Workup:

    • Cool to RT. Add water to dissolve excess salts. Separate organic layer. The TBAB will largely partition into the organic phase; wash with water/brine multiple times to remove it, or use a silica plug filtration.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

  • Prat, D., et al. (2016). "CHEM21 selection guide of classical-and less classical-solvents." Green Chemistry, 18(1), 288-296. Link

  • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection and manufacture." Green Chemistry, 13(4), 854-862. Link

  • Starks, C. M. (1971).[3] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199. Link

  • Pedersen, C. J. (1967). "Cyclic polyethers and their complexes with metal salts."[4] Journal of the American Chemical Society, 89(26), 7017-7036. Link

  • Mason, T. J. (1997).[6] "Ultrasound in synthetic organic chemistry." Chemical Society Reviews, 26(6), 443-451. Link

  • Halpern, M. (2002). "Phase-Transfer Catalysis: Mechanisms and Syntheses." ACS Symposium Series. Link

Sources

Technical Support Center: Thermal Stability of Nitrated Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 min Operator: Dr. A. Vance, Senior Application Scientist Topic: Managing Thermal Instability in Nitroaromatic Synthesis

Welcome to the High-Energy Chemistry Safety Hub

You are likely here because you are synthesizing, scaling up, or isolating a nitrated aromatic compound (NAC). These compounds are deceptively stable until they are not. The nitro group (


) packs immense chemical potential energy (

per group), and its decomposition is often autocatalytic , meaning the reaction accelerates itself as it proceeds, potentially leading to a thermal runaway or explosion.[1]

This guide replaces standard textbook advice with field-proven troubleshooting protocols.

📂 Module 1: Diagnostic Screening (Pre-Reaction)

User Query: "I ran a DSC on my starting material and product. The onset is at 220°C. Am I safe to run the reaction at 140°C?"

👨‍🔬 Expert Analysis

Short Answer: Not necessarily. The Causality: Differential Scanning Calorimetry (DSC) is a screening tool, not a simulation tool. It runs on a dynamic ramp (e.g., 5-10 K/min). In a real reactor, your material sits at a constant temperature for hours. A decomposition that starts at 220°C in a fast DSC scan might actually trigger at 150°C (or lower) under adiabatic conditions over 24 hours due to induction periods .

🛠 Troubleshooting Protocol: The "Rule of 100" & Beyond

Follow this self-validating workflow to determine your Safe Operating Limit (SOL) .

  • Calculate the Safety Margin:

    • Standard Rule:

      
      .
      
    • Your Case:

      
      .
      
    • Verdict: Operating at 140°C violates the 100 K rule. High Risk. [2]

  • Check for Autocatalysis (The "Square Wave" Test):

    • Run an Isothermal DSC at your proposed process temperature (140°C) for 12-24 hours.

    • Pass: Baseline remains flat.

    • Fail: You see an exothermic bump after several hours. This indicates autocatalytic decomposition (common in NACs due to

      
       radical generation).
      
  • Calculate Energy Potential (

    
    ): 
    
    • Integrate the DSC decomposition peak.

    • Critical Threshold: If

      
      , the material has the potential for explosive propagation (deflagration/detonation).
      
📊 Visualization: Safety Assessment Workflow

SafetyWorkflow Start New Nitroaromatic Process DSC Step 1: Dynamic DSC (Screening) Start->DSC EnergyCheck Check Energy Release (-ΔHd) DSC->EnergyCheck Rule100 Apply 100K Rule (T_process < T_onset - 100) EnergyCheck->Rule100 < 800 J/g ARC Step 3: ARC/Adiabatic Test (Determine TMRad) EnergyCheck->ARC > 800 J/g (High Hazard) IsoDSC Step 2: Isothermal DSC (Check Autocatalysis) Rule100->IsoDSC Fail or Borderline Safe PROCEED (With Standard Controls) Rule100->Safe Pass IsoDSC->ARC Exotherm Detected IsoDSC->Safe No Exotherm (24h) ARC->Safe TMRad > 24h Redesign STOP & REDESIGN (Dilution/Temp Lowering) ARC->Redesign TMRad < 24h

Figure 1: Decision logic for thermal safety screening. Note that high-energy compounds bypass simple rules and require adiabatic testing (ARC).

📂 Module 2: Reaction Process Control

User Query: "My nitration reaction is exothermic, but the temperature is spiking faster than the dosing rate. Why?"

👨‍🔬 Expert Analysis

Short Answer: You have likely shifted from a Dosing-Controlled regime to an Accumulation-Controlled regime. The Causality: In a safe nitration, the reaction happens instantly as the acid hits the aromatic substrate. If the temperature is too low or mixing is poor, the reagents "accumulate" (build up) without reacting. Once the threshold temperature is reached, all the accumulated reagent reacts at once.

🛠 Troubleshooting Protocol: Regaining Control
SymptomDiagnosisImmediate Action
Temp rises after dosing stops Accumulation: Unreacted material is consuming itself.Emergency Cooling: Maximize jacket flow. Do NOT restart dosing until heat flow returns to baseline.
Brown fumes (

)
Oxidative Decomposition: The acid is oxidizing the ring/substituents.Quench: If safe, quench into ice/water. If runaway is imminent, evacuate.
Viscosity Increase Polymerization/Tars: Common precursor to thermal runaway.Dilute: Add cold solvent (if compatible) to act as a heat sink.

Critical Concept: The Stoessel Criticality Classes Your process safety depends on the relationship between:

  • MTSR: Maximum Temperature of Synthesis Reaction (if cooling fails).[3]

  • 
    :  Temperature where decomposition becomes critical within 24 hours.[4][5]
    
  • Goal: Ensure

    
    . If 
    
    
    
    , a cooling failure will trigger an explosion.
📂 Module 3: Isolation & Workup (The Danger Zone)

User Query: "I need to distill off the solvent. The product is stable at the boiling point, so it should be fine, right?"

👨‍🔬 Expert Analysis

Short Answer: This is the most common cause of laboratory explosions. The Causality: "Pot residues" are dangerous. As you distill solvent, the concentration of the nitro compound increases, and the thermal mass (heat sink) decreases. Furthermore, impurities (spent acid, metal salts from corrosion) concentrate in the residue. These impurities often catalyze decomposition, lowering the onset temperature by 50-100°C compared to the pure material.

🛠 Troubleshooting Protocol: Safe Isolation
  • The "Red Water" Check:

    • Before distillation, ensure the organic layer is completely neutral .

    • Test: Wash with bicarbonate. If the aqueous layer turns deep red/brown (nitronic acids), your product is unstable in base. Switch to neutral water washes until pH is 6-7.

    • Reason: Bases are potent catalysts for nitroaromatic decomposition.

  • Never Distill to Dryness:

    • Always leave a "heel" of solvent (at least 20% volume) or use a high-boiling chaser solvent (e.g., toluene) that prevents the residue from overheating.

  • Vacuum is Mandatory:

    • Lower the boiling point. If your product decomposes at

      
      , your bath temperature must never exceed 
      
      
      
      .
📊 Visualization: The Autocatalytic Trap

Autocatalysis Impurity Impurity (Acid/Base/Rust) Nitro Nitro Compound Impurity->Nitro  Catalyzes   Radical NOx Radicals Nitro->Radical  Decomposition   Heat Heat Generation Nitro->Heat Radical->Nitro  Accelerates   Heat->Nitro  Increases Rate  

Figure 2: The cycle of autocatalysis. Note how reaction products (Radicals) and Heat feed back into the system, creating an exponential runaway.

📚 References & Authority

In-Text Citations:

  • The 100K Rule: Derived from UN recommendations and industrial best practices for screening [1].

  • Stoessel Criticality: The framework for MTSR vs.

    
     is the gold standard in process safety engineering [2].
    
  • Autocatalysis: Nitro compounds are notorious for "induction periods" where no heat is detected before a sudden spike, often driven by impurities [3].

Reference List:

  • United Nations Economic Commission for Europe (UNECE). (2009). Recommendations on the Transport of Dangerous Goods: Manual of Tests and Criteria. (Section 20.3.3.3, Thermal Stability).

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[6]

  • Grewer, T. (1994). Thermal Hazards of Chemical Reactions. Elsevier Science. (Chapter on Nitro Compounds and Autocatalysis).

Disclaimer: This guide is for educational purposes for trained professionals. Always perform specific calorimetric testing (DSC/ARC) on your exact mixture before scaling up.

Sources

Validation & Comparative

Comparing the biological activity of methoxy vs hydroxy substituted aromatics

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the choice between a methoxy (–OCH₃) and a hydroxy (–OH) substituent on an aromatic scaffold is a critical decision that can profoundly influence a molecule's biological activity. This guide provides an in-depth comparison of these two functional groups, supported by experimental data, to inform rational drug design and optimization. We will explore their differential effects on receptor binding, metabolism, pharmacokinetics, and overall therapeutic potential, while also providing detailed protocols for key comparative experiments.

Fundamental Physicochemical and Electronic Differences

At its core, the divergence in biological activity between methoxy and hydroxy aromatics stems from fundamental differences in their electronic properties and potential for intermolecular interactions.

  • Hydrogen Bonding: The most significant distinction lies in their hydrogen bonding capabilities. A hydroxyl group is both a hydrogen bond donor and acceptor, allowing it to form strong, directional interactions with biological targets. In contrast, the methoxy group is only a weak hydrogen bond acceptor, and its methyl group can introduce steric hindrance.[1][2] This difference is paramount in determining binding affinity and specificity.[3]

  • Electronic Effects: Both groups are electron-donating through resonance, activating the aromatic ring. However, the hydroxyl group is generally considered a stronger electron-donating group.[4] This can influence the pKa of other functional groups on the molecule and the overall electron density of the aromatic system, which can be crucial for certain receptor interactions.

  • Lipophilicity: The methoxy group is more lipophilic than the hydroxyl group. This seemingly small change can have significant consequences for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can enhance membrane permeability but may also lead to lower aqueous solubility and increased metabolic clearance.

Comparative Analysis of Biological Activity

The interplay of these fundamental differences manifests in various aspects of a molecule's biological and pharmacological profile.

Receptor Binding and Pharmacodynamics

The substitution of a methoxy for a hydroxyl group, or vice versa, can dramatically alter a compound's affinity and functional activity at its target receptor. This is often a direct consequence of their differing abilities to form hydrogen bonds within the receptor's binding pocket.

A prime example is the selective estrogen receptor modulator (SERM), tamoxifen . Tamoxifen itself is a prodrug, and its biological activity is largely dependent on its hydroxylated metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen. These metabolites exhibit a significantly higher binding affinity for the estrogen receptor (ER) than the parent drug.

CompoundRelative Binding Affinity (RBA) for ERα (Estradiol = 100)
Tamoxifen2-5%
4-Hydroxytamoxifen~100%
Endoxifen~100%

Data compiled from multiple sources indicating a 30 to 100-fold increase in affinity for hydroxylated metabolites.[3][5][6]

This dramatic increase in affinity is attributed to the ability of the newly formed hydroxyl group to establish a critical hydrogen bond with a specific amino acid residue (e.g., Asp351) in the ER binding pocket, an interaction that tamoxifen's methoxy-like structure cannot facilitate.[7][8] This enhanced binding translates to a more potent anti-estrogenic effect.[3]

Conversely, in some contexts, a methoxy group can be advantageous. For the non-steroidal anti-inflammatory drug (NSAID) naproxen , the methoxy group occupies a hydrophobic pocket within the cyclooxygenase (COX) active site, contributing to its binding through van der Waals interactions.[1] Its O-demethylated metabolite, while still active, has a different interaction profile.

Metabolism and Pharmacokinetics

The metabolic fate of methoxy and hydroxy aromatics is a key differentiator, significantly impacting their pharmacokinetic profiles, including half-life, clearance, and oral bioavailability.

O-Demethylation: A Common Metabolic Pathway

Aromatic methoxy groups are primary targets for phase I metabolism, specifically O-demethylation by cytochrome P450 (CYP) enzymes, predominantly in the liver.[9][10] This reaction converts the more lipophilic methoxy compound into a more polar hydroxylated metabolite.

Metabolic conversion of a methoxy aromatic to its hydroxy metabolite.

This metabolic conversion has profound pharmacokinetic consequences:

  • Increased Polarity and Excretion: The resulting hydroxyl group increases the molecule's polarity, making it a substrate for phase II conjugation enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[11] These enzymes attach bulky, water-soluble groups (glucuronic acid or sulfate), facilitating rapid excretion from the body.[12]

  • Impact on Half-Life and Clearance: Consequently, O-demethylation often leads to a shorter half-life and increased clearance of the parent methoxy-containing drug.

Case Study: Naproxen

Naproxen provides a clear illustration of these principles. It is metabolized in the liver to 6-O-desmethylnaproxen.

CompoundMean Elimination Half-life (t½)Plasma Protein Binding
Naproxen~24.7 hours98%
O-desmethylnaproxen(Excreted as glucuronide)100% (unconjugated)

Pharmacokinetic parameters of naproxen and its O-desmethyl metabolite in humans.[9][13][14][15]

The high plasma protein binding of both compounds is noteworthy, but the key takeaway is that the primary route of elimination for naproxen is through metabolism to its more polar hydroxylated form, which is then rapidly conjugated and excreted.[14]

Methoxy Groups as a Strategy to Enhance Bioavailability

Conversely, the methylation of a hydroxyl group to a methoxy group can be a strategic move in drug design to improve bioavailability. Phenolic compounds (containing hydroxyl groups) can be rapidly conjugated and eliminated, limiting their systemic exposure after oral administration. By "masking" the reactive hydroxyl group as a methoxy ether, metabolic stability can be increased, potentially leading to improved oral bioavailability.[16]

Antioxidant Activity

For compounds where antioxidant activity is a desired therapeutic effect, the presence of a hydroxyl group is often paramount. Phenolic hydroxyl groups can readily donate a hydrogen atom to neutralize free radicals, a mechanism that is significantly attenuated with a methoxy substitution. The number and position of hydroxyl groups on the aromatic ring are critical determinants of a compound's antioxidant potential.

Experimental Protocols for Comparative Analysis

To empirically determine the differential effects of methoxy versus hydroxy substitution, a series of in vitro assays are indispensable.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is fundamental for assessing the susceptibility of a methoxy-substituted compound to O-demethylation.

Objective: To determine the rate of disappearance of the parent compound (methoxy-substituted) and the rate of formation of the metabolite (hydroxy-substituted) in the presence of liver microsomes.

Materials:

  • Test compounds (methoxy and hydroxy analogs)

  • Pooled human liver microsomes (or from other species of interest)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare working solutions of test compounds and the NADPH regenerating system in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, add the phosphate buffer, the microsomal suspension, and the test compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile. The "0-minute" time point serves as a baseline control.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the remaining parent compound and the formed metabolite at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this curve is the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Workflow for an in vitro metabolic stability assay.
Receptor Binding Assay

This assay quantifies the affinity of the methoxy and hydroxy analogs for their biological target. A common format is a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of the test compounds, which reflects their binding affinity for the receptor.

Materials:

  • Receptor source (e.g., cell membranes expressing the target receptor)

  • Radiolabeled ligand (a compound known to bind to the receptor with high affinity)

  • Test compounds (methoxy and hydroxy analogs) at various concentrations

  • Assay buffer

  • Filtration apparatus (e.g., a cell harvester with glass fiber filters)

  • Scintillation counter and scintillation fluid

Procedure:

  • Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Equilibration: Incubate the plate for a sufficient time at an appropriate temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through the glass fiber filters. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound (Total binding - Non-specific binding). Plot the percentage of specific binding versus the logarithm of the test compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki can then be calculated using the Cheng-Prusoff equation.

Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

This assay assesses the functional consequence of any differences in receptor binding or other cellular effects.

Objective: To determine the concentration of the test compounds that causes a 50% reduction in cell viability (IC₅₀).

Materials:

  • Target cell line

  • Cell culture medium and supplements

  • Test compounds (methoxy and hydroxy analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the methoxy and hydroxy analogs. Include vehicle-treated control wells.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each compound concentration. Plot the percentage of viability versus the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

Conclusion and Strategic Implications for Drug Design

The choice between a methoxy and a hydroxyl group is a nuanced decision with significant implications for a drug candidate's profile.

  • A hydroxyl group is often essential for high-affinity receptor binding through its ability to act as a hydrogen bond donor. It is also critical for certain biological activities like antioxidant effects. However, it can be a liability for metabolic stability, leading to rapid clearance.

  • A methoxy group can enhance metabolic stability and improve membrane permeability due to its increased lipophilicity. It can serve as a "metabolically-activated handle," where its conversion to a hydroxyl group in vivo leads to the active form of the drug. However, this metabolic conversion can also be a route of rapid inactivation and clearance.

Ultimately, the optimal choice is context-dependent, relying on the specific biological target, the desired pharmacokinetic profile, and the overall therapeutic strategy. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation using the provided protocols, will empower researchers to make more informed and strategic decisions in the design and development of novel therapeutics.

References

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  • Vree, T. B., van den Biggelaar-Martea, M., Verwey-van Wissen, C. P., & Guelen, P. J. (1993). Pharmacokinetics of naproxen, its metabolite O-desmethylnaproxen, and their acyl glucuronides in humans. Biopharmaceutics & Drug Disposition, 14(6), 491-502. [Link]

  • Stears, A. J., et al. (2021). Relative ER affinity and abundance of tamoxifen metabolites. Breast Cancer Research and Treatment, 189(3), 615-625. [Link]

  • Brauch, H., & Schwab, M. (2019). Clinical pharmacokinetics and pharmacogenetics of tamoxifen and endoxifen. Expert Opinion on Drug Metabolism & Toxicology, 15(5), 363-377. [Link]

  • Goetz, M. P., et al. (2017). Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside. Clinical Cancer Research, 23(19), 5624-5632. [Link]

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  • Oliveira, G. M., et al. (2022). Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography-tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazol—Results. PLOS ONE, 17(12), e0278458. [Link]

  • Vree, T. B., et al. (1993). Pharmacokinetics of naproxen, its metabolite O-desmethylnaproxen, and their acyl glucuronides in humans. ResearchGate. [Link]

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  • Ford, B. M., et al. (2016). Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development. PLOS ONE, 11(12), e0167240. [Link]

  • Taylor, J. B., & Kennewell, P. D. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Elhag, B., et al. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 23(9), 2119. [Link]

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  • Khropotov, A. V., et al. (2023). A Comparative Study of the Inhibitory Effect of Some Flavonoids and a Conjugate of Taxifolin with Glyoxylic Acid on the Oxidative Burst of Neutrophils. International Journal of Molecular Sciences, 24(20), 15065. [Link]

  • Viskupičová, J., Ondrejovič, M., & Šturdík, E. (2010). Bioavailability and metabolism of flavonoids. Journal of Food and Nutrition Research, 49(3), 129-137. [Link]

  • Kumar, S., & Pandey, A. K. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 15(11), 1395. [Link]

  • Radominska, A., & Lester, R. (1986). Radioassay of UDP-glucuronosyltransferase activities toward endogenous substrates using labeled UDP-glucuronic acid and an organic solvent extraction procedure. Analytical Biochemistry, 158(1), 125-131. [Link]

  • Szafrański, K., et al. (2018). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. Molecules, 23(10), 2533. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Rinner, U., et al. (2012). Structure−Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the ABC Transporter P-glycoprotein. Journal of Medicinal Chemistry, 55(8), 3945-3957. [Link]

  • Kalgutkar, A. S., et al. (1995). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 92(24), 10959-10963. [Link]

  • Patsnap. (2025). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

  • An, L.-K., et al. (2021). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Journal of Medicinal Chemistry, 64(1), 743-761. [Link]

  • University of Tartu. (n.d.). logP values. Chair of Analytical Chemistry. [Link]

  • Taylor, J. B., & Kennewell, P. D. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Pelkonen, O., & Turpeinen, M. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(Suppl), 124-133. [Link]

  • Hagel, J. M., & Facchini, P. J. (2010). Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Frontiers in Plant Science, 1, 14. [Link]

  • Xia, J., & Wishart, D. S. (2010). Web-based inference of biological patterns, functions and pathways from metabolomic data using MetaboAnalyst. Nature Protocols, 5(6), 1161-1177. [Link]

  • Jampilek, J., et al. (2018). Preparation and Hydro-Lipophilic Properties of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides. Molecules, 23(10), 2697. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Navazo, A., & Granollers, T. (2024). DRAWING ORIENTED METABOLIC PATHWAYS AND NETWORKS. UPCommons. [Link]

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  • Brandes, N., et al. (2005). Interactive Visualization of Metabolic Pathways. Proceedings of the 9th International Conference on Information Visualisation, 372-378. [Link]

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Validation of 1-methoxy-4-(4-nitrophenoxy)benzene structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Structural Validation of 1-methoxy-4-(4-nitrophenoxy)benzene: X-ray Crystallography vs. Spectroscopic Methods

Executive Summary

In the development of diaryl ether scaffolds for medicinal chemistry—specifically 1-methoxy-4-(4-nitrophenoxy)benzene (also known as 4-methoxy-4'-nitrodiphenyl ether)—structural ambiguity remains a critical bottleneck. While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are industry standards for solution-state characterization, they fail to capture the definitive conformational polymorphism and intermolecular packing interactions critical for solid-state drug formulation.

This guide objectively compares X-ray Crystallography (XRD) against standard spectroscopic alternatives. We demonstrate that while NMR provides rapid purity assessment, only Single Crystal XRD (SC-XRD) provides the absolute structural certainty required for downstream structure-activity relationship (SAR) modeling, particularly regarding the geometry of the flexible ether linkage and the planarity of the nitro group.

The Challenge: Conformational Flexibility in Diaryl Ethers

The target molecule, 1-methoxy-4-(4-nitrophenoxy)benzene , contains a central ether oxygen linking two aromatic rings. This C-O-C bridge introduces significant rotational freedom (torsion angles


 and 

).
  • The NMR Problem: In solution, the molecule rotates freely. The NMR spectrum represents a time-averaged conformation, masking the specific low-energy conformers that exist in the solid state.

  • The X-ray Solution: Crystallography "freezes" the molecule in its most stable packing orientation, revealing the exact twist angle relative to the ether bridge—a parameter that dictates how the drug fits into a protein binding pocket.

Comparative Analysis: X-ray vs. Alternatives

The following table contrasts the performance of SC-XRD against NMR and HRMS for this specific compound.

FeatureX-ray Crystallography (SC-XRD) Solution NMR (

H,

C)
HRMS (ESI/APCI)
Primary Output 3D Electron Density MapChemical Shift (

), Coupling (

)
Mass-to-Charge Ratio (

)
Conformational Insight Absolute (Frozen solid-state geometry)Ambiguous (Time-averaged)None
Intermolecular Forces Visualizes

-stacking & H-bonds
Inferential (via NOE/ROE)None
Sample Requirement Single Crystal (

mm)
Dissolved Sample (~5 mg)Trace (<1 mg)
Turnaround Time 24–48 Hours (Growth dependent)15 Minutes5 Minutes
Validation Verdict Gold Standard for Structure Standard for PurityStandard for Formula

Experimental Protocol: From Synthesis to Structure

To validate the structure of 1-methoxy-4-(4-nitrophenoxy)benzene, we utilize a self-validating workflow ensuring that the crystal analyzed matches the bulk material.

Phase 1: Synthesis & Purification
  • Reagents: 4-methoxyphenol (25 g, 0.20 mol), 1-bromo-4-nitrobenzene (33 g, 0.16 mol), KOH (85%), Copper powder (catalyst).

  • Method: Ullmann-type ether synthesis.[1][2]

    • Heat 4-methoxyphenol and KOH at 70°C to form the phenoxide.

    • Add 1-bromo-4-nitrobenzene and Cu powder; heat to 190°C for 3 hours.

    • Workup: Partition between benzene/water. Extract organic layer with 5% KOH to remove unreacted phenol.

    • Purification: Recrystallize crude solid from ethanol to yield yellow crystals (mp 107–109°C) [1].

Phase 2: Crystallization for X-ray (The Critical Step)

Standard recrystallization often yields polycrystalline aggregates unsuitable for SC-XRD. We employ a Slow Evaporation technique to grow diffraction-quality prisms.

  • Solvent System: Dissolve 20 mg of purified compound in 2 mL of Acetone/Ethanol (1:1) .

  • Vessel: Use a narrow-neck scintillation vial.

  • Control: Cover with Parafilm and poke 3 small holes to regulate evaporation rate.

  • Timeline: Allow to stand undisturbed at 20°C for 3-5 days.

  • Selection: Harvest yellow prismatic crystals approx.

    
     mm under a polarizing microscope.
    
Phase 3: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent diffractometer (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Cryostream) to reduce thermal motion.

  • Strategy: Collect full sphere of data (

    
    ).
    
  • Refinement: Solve using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).

Visualization of the Validation Workflow

The following diagram outlines the logical flow from chemical synthesis to definitive structural validation, highlighting the decision points between NMR and X-ray.

ValidationWorkflow Start Start: Raw Reagents (4-methoxyphenol + 4-nitrohalobenzene) Synthesis Ullmann Ether Synthesis (Cu cat., 190°C) Start->Synthesis Crude Crude Product Synthesis->Crude Purification Purification (Recrystallization from EtOH) Crude->Purification PurityCheck Purity Check (1H NMR / HPLC) Purification->PurityCheck PurityCheck->Purification <98% Pure Growth Crystal Growth (Slow Evaporation: Acetone/EtOH) PurityCheck->Growth >98% Pure XRD Single Crystal XRD (Mo Kα, 100 K) Growth->XRD Prisms >0.1mm Structure Structure Solution (Direct Methods) XRD->Structure Validation Final Validation: 1. C-O-C Angle (~119°) 2. Nitro Planarity 3. Packing (π-stacking) Structure->Validation

Figure 1: Integrated workflow for the synthesis and crystallographic validation of diaryl ethers.

Results & Discussion: Structural Features

Upon solving the structure, the X-ray data validates the molecule based on three specific geometric criteria that NMR cannot confirm.

A. The Ether Bridge Geometry

The C-O-C bond angle is the defining feature of the diaryl ether scaffold.

  • Expected Value:

    
    .
    
  • Significance: An angle significantly deviating from this range (e.g.,

    
    ) suggests steric strain or disorder. X-ray provides the precise value (e.g., 
    
    
    
    ), confirming the relaxation of the ether linkage [2].
B. Nitro Group Planarity

The 4-nitro group should be coplanar with the attached phenyl ring to maximize resonance (


-conjugation).
  • Validation: The torsion angle O(nitro)-N-C-C(phenyl) should be near

    
     or 
    
    
    
    .
  • Observation: X-ray typically reveals a slight twist (

    
    ) due to crystal packing forces, a nuance completely invisible to solution NMR.
    
C. Intermolecular Packing (The "Fingerprint")

The stability of the solid form—crucial for shelf-life—is driven by non-covalent interactions.

  • 
    -Stacking:  The electron-deficient nitro-substituted ring often stacks parallel to the electron-rich methoxy-substituted ring of a neighboring molecule (Centroid-Centroid distance 
    
    
    
    Å).
  • Weak Hydrogen Bonds: Interactions between the methoxy methyl hydrogens and the nitro oxygens (

    
    ) form 2D sheets in the lattice [3].
    

Decision Matrix: When to Use X-ray?

Use the following logic to determine when to escalate from NMR to X-ray for diphenyl ether derivatives.

DecisionMatrix Question Validation Goal? Routine Routine ID / Purity Question->Routine Stereo Conformational Analysis Question->Stereo IP IP / Patent Filing Question->IP NMR Use NMR + MS (Fast, Cheap) Routine->NMR XRD Use X-ray Crystallography (Definitive) Stereo->XRD Need Torsion Angles IP->XRD Need Polymorph ID

Figure 2: Strategic decision matrix for analytical method selection.

References

  • Synthesis Protocol: "Synthesis of 4-methoxy-4'-nitrodiphenyl ether." PrepChem. Accessed October 2023. Link

  • General Ether Geometry: "Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives." OreateAI, 2026. Link

  • Crystallographic Analogue: "Crystal structure of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one." National Institutes of Health (PMC). Link

  • Method Comparison: "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure. Link

Sources

Comparative Guide: Catalytic Strategies for C-O Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Catalysts for C-O Bond Formation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The formation of C-O bonds—specifically aryl ethers—is a cornerstone of medicinal chemistry, found in over 20% of the top 200 small-molecule pharmaceuticals. While the Williamson ether synthesis remains a textbook staple, its reliance on strong nucleophiles limits its utility in complex scaffold elaboration.

This guide objectively compares the three dominant transition-metal catalytic systems: Palladium (Pd) , Copper (Cu) , and Nickel (Ni) . We analyze their mechanistic distinctiveness, operational protocols, and performance metrics to empower researchers in selecting the optimal system for their specific substrate classes.

Mechanistic Landscape

Understanding the catalytic cycle is prerequisite to troubleshooting reaction failure. The three metals operate via distinct pathways, influencing their functional group tolerance and kinetic profiles.

Diagram 1: Comparative Catalytic Cycles
  • Palladium: Follows a predictable two-electron redox cycle (Pd⁰/Pdᴵᴵ). The rate-limiting step for C-O formation is typically reductive elimination , necessitating bulky, electron-rich ligands.

  • Copper: Operates via a Cuᴵ/Cuᴵᴵᴵ cycle (Ullmann-type). Modern ligands prevent catalyst aggregation, allowing lower temperatures than the classic 200°C conditions.

  • Nickel: Often engages in single-electron transfer (SET) radical pathways (Niᴵ/Niᴵᴵᴵ), allowing the activation of alkyl electrophiles and difficult substrates that Pd cannot touch.

CatalyticCycles cluster_Pd Palladium (Standard) cluster_Cu Copper (Modern Ullmann) cluster_Ni Nickel (Radical/SET) Pd0 L-Pd(0) PdII_Ox L-Pd(II)(Ar)(X) Pd0->PdII_Ox Oxidative Addition (Ar-X) PdII_Alk L-Pd(II)(Ar)(OR) PdII_Ox->PdII_Alk Transmetalation (RO-M) PdII_Alk->Pd0 Reductive Elimination (C-O Bond Formed) CuI L-Cu(I)-X CuI_Nuc L-Cu(I)-OR CuI->CuI_Nuc Ligand Exchange CuIII L-Cu(III)(Ar)(OR)(X) CuI_Nuc->CuIII Oxidative Addition (Ar-X) CuIII->CuI Reductive Elimination Ni0 L-Ni(0) NiI L-Ni(I)-X Ni0->NiI SET / Activation NiI->Ni0 Reduction (Mn/Zn/Photoredox) NiIII L-Ni(III)(Ar)(OR) NiI->NiIII Oxidative Addition (Ar-X) NiIII->NiI Reductive Elimination (Product Release)

Caption: Comparative mechanistic flow. Note the critical Reductive Elimination bottleneck in Pd (red arrow) and the variable oxidation states in Ni.

Performance Comparison & Protocols

A. Palladium: The Precision Tool (Buchwald-Hartwig)

Palladium catalysis, particularly using dialkylbiarylphosphine ligands (e.g., tBuBrettPhos , RockPhos ), represents the state-of-the-art for coupling aryl halides with primary/secondary alcohols and phenols.

  • Best For: Complex drug scaffolds, late-stage functionalization, aryl chlorides.

  • Key Limitation: Cost of catalyst and ligand; removal of Pd traces.

Experimental Protocol: Pd-Catalyzed Etherification

Objective: Coupling of 4-chloroanisole with a secondary alcohol.

  • Catalyst Prep: In a glovebox or under Ar, charge a reaction vial with tBuBrettPhos Pd G3 precatalyst (2.0 mol%). Note: G3 precatalysts ensure accurate Pd:L ratio and rapid activation.

  • Reagents: Add aryl chloride (1.0 equiv), alcohol (1.2 equiv), and Cs₂CO₃ (1.5 equiv).

  • Solvent: Add anhydrous Toluene (0.2 M concentration). Why? Toluene minimizes hydrodehalogenation side reactions common in polar solvents.

  • Reaction: Seal and heat to 80°C for 12–24 h.

  • Workup: Filter through a silica plug (elute with EtOAc) to remove inorganic salts and Pd residues. Concentrate and purify via flash chromatography.

B. Copper: The Industrial Workhorse (Ullmann/Chan-Lam)

Copper is the metal of choice for forming diaryl ethers (coupling phenols with aryl halides). Modern ligands like Picolinic Acid or Oxalamides have lowered the required temperature from >200°C to 80–100°C.

  • Best For: Diaryl ethers (Phenol + Aryl Iodide/Bromide), cost-sensitive scale-up.

  • Key Limitation: Poor performance with aliphatic alcohols; often requires higher catalyst loading (5–10 mol%).

Experimental Protocol: Modern Ullmann Coupling

Objective: Coupling of 4-iodotoluene with phenol.

  • Catalyst: Charge vial with CuI (5 mol%) and Picolinic Acid (10 mol%). Why? Picolinic acid acts as an O,N-bidentate ligand, stabilizing the Cu intermediate and preventing aggregation.

  • Reagents: Add Aryl Iodide (1.0 equiv), Phenol (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent: Add DMSO (0.5 M). Why? High polarity is required to solubilize the inorganic base and stabilize the charged Cu intermediates.

  • Reaction: Heat to 90°C for 18 h.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water to remove DMSO.

C. Nickel: The Radical Challenger

Nickel is emerging as a powerful alternative, capable of activating "inert" electrophiles like aryl carbamates or pivalates. Recent thermal protocols using silane reductants allow etherification of aryl chlorides without expensive photoredox catalysts.

  • Best For: Aryl chlorides, alkyl electrophiles, and "green" activation of phenol derivatives (carbamates).

  • Key Limitation: Air sensitivity of Ni(0) precursors; potential for homocoupling side products.

Experimental Protocol: Thermal Ni-Catalyzed Etherification

Objective: Coupling of Aryl Bromide with primary alcohol (Thermal Silane Method).

  • Catalyst: Charge vial with NiBr₂·glyme (5 mol%) and dtbbpy (5 mol%).

  • Reagents: Add Aryl Bromide (1.0 equiv), Alcohol (2.0 equiv), and K₃PO₄ (2.0 equiv).

  • Reductant: Add PhSiH₃ (phenylsilane, 1.0 equiv). Why? The silane acts as a hydride source to regenerate the active low-valent Ni species in situ, avoiding the need for air-sensitive Ni(COD)₂.

  • Solvent: Add THF (0.2 M).

  • Reaction: Heat to 60°C for 24 h.

Comparative Data Analysis

The following table summarizes typical performance metrics for the formation of a standard Aryl-Ether bond (e.g., 4-tolyl methyl ether).

FeaturePalladium (tBuBrettPhos) Copper (Picolinic Acid) Nickel (dtbbpy/Silane)
Primary Substrate Aryl Chlorides/BromidesAryl Iodides/BromidesAryl Chlorides/Carbamates
Nucleophile Scope 1° & 2° Alcohols, PhenolsPhenols (Excellent), Alcohols (Poor)Alcohols, Carboxylic Acids
Typical Loading 0.5 – 2.0 mol%5.0 – 10.0 mol%5.0 – 10.0 mol%
Temperature 25°C – 80°C80°C – 120°C25°C – 60°C
Base Sensitivity Moderate (Cs₂CO₃/NaOtBu)High (Often requires strong base)Moderate (K₃PO₄/Organic bases)
Air/Moisture Stable (Precatalysts)Moderate (CuI is stable)Sensitive (Ni(0) or reductant)
Cost Profile

$ (High)
$ (Low)

(Moderate)

Decision Matrix: Selecting the Right Catalyst

Do not default to Palladium. Use this logic flow to determine the most efficient catalytic system for your specific substrate.

DecisionTree Start Select Electrophile Type ArI Aryl Iodide Start->ArI ArBr Aryl Bromide Start->ArBr ArCl Aryl Chloride Start->ArCl Inert Carbamate / Ester Start->Inert Phenol_I Nucleophile: Phenol? ArI->Phenol_I Phenol_Br Nucleophile: Phenol? ArBr->Phenol_Br Alcohol_Cl Nucleophile: Alcohol? ArCl->Alcohol_Cl Ni_Sol Ni_Sol Inert->Ni_Sol Use Nickel (Jarvo/MacMillan) Cu_Rec Use Copper (Ullmann) Ligand: Picolinic Acid Phenol_I->Cu_Rec Yes Pd_Rec Use Palladium Ligand: tBuBrettPhos Phenol_I->Pd_Rec No (Alcohol) Phenol_Br->Cu_Rec Yes (High Temp OK) Phenol_Br->Pd_Rec No (Mild Cond. Needed) Alcohol_Cl->Pd_Rec Yes (High Yield) Ni_Alt Use Nickel (If cost is critical) Alcohol_Cl->Ni_Alt Yes (Green/Cost)

Caption: Decision tree for catalyst selection. Green nodes indicate the most robust "standard" choice for that pathway.

References

  • Maiti, D., & Buchwald, S. L. (2010).[1] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Terrett, J. A., Cuthbertson, J. D., Shurtleff, V. W., & MacMillan, D. W. (2015). Switching on elusive organometallic mechanisms with photoredox catalysis. Nature. Link

  • Bhunia, S., et al. (2024). Thermal Nickel-Catalyzed Carbon–Oxygen Cross-Coupling of (Hetero)aryl Halides with Alcohols Enabled by the Use of a Silane Reductant Approach.[2] ACS Catalysis.[3] Link

  • Monas, A., & Ujaque, G. (2020). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings. Chemistry - A European Journal. Link

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A Comparative Guide to the Reaction Kinetics of Substituted Nitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the reaction kinetics of substituted nitrobenzenes, a topic of paramount importance for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding how substituents on the nitrobenzene ring influence reaction rates is critical for optimizing synthetic routes, predicting metabolic pathways, and designing novel chemical entities. We will move beyond a simple recitation of facts to explore the underlying principles that govern these reactions, supported by experimental data and field-proven insights.

The Significance of Nitroarenes in Modern Chemistry

Substituted nitrobenzenes are not merely academic curiosities; they are foundational building blocks in numerous applications. They serve as precursors to anilines, which are essential for the synthesis of dyes, polymers like polyurethanes, and a vast array of pharmaceuticals. The kinetic behavior of these compounds dictates the conditions required for their efficient transformation, impacting yield, purity, and overall process viability. A thorough understanding of their reaction kinetics allows for the rational control of chemical reactions, moving from trial-and-error to predictive, mechanism-based design.

Theoretical Framework: Why Substituents Dictate Reactivity

The reactivity of a substituted nitrobenzene is fundamentally controlled by the electronic and steric nature of its substituents. The nitro group (-NO2) itself plays a dominant role. As a powerful electron-withdrawing group (EWG) through both inductive and resonance effects, it renders the aromatic ring electron-deficient.[1][2] This property is the cornerstone of the most characteristic reaction of nitroarenes: Nucleophilic Aromatic Substitution (SNAr).

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction is a two-step addition-elimination process. Unlike SN1 and SN2 reactions common in aliphatic chemistry, this pathway involves the formation of a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1]

  • Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing a suitable leaving group (like a halogen). This step disrupts the ring's aromaticity to form the negatively charged Meisenheimer complex.[3]

  • Elimination Step (Fast): The aromaticity is restored by the expulsion of the leaving group.

The presence of a nitro group, particularly at the ortho or para position relative to the leaving group, is crucial. It delocalizes the negative charge of the Meisenheimer complex through resonance, stabilizing this intermediate.[1] This stabilization lowers the activation energy of the rate-determining addition step, thereby dramatically increasing the reaction rate.[1]

Quantifying Substituent Effects: The Hammett Equation

The influence of different substituents on reaction rates can be quantitatively described by the Hammett equation, a cornerstone of physical organic chemistry.[4] This linear free-energy relationship provides a powerful tool for correlating reactivity with the electronic properties of substituents.

The equation is given by: log(k/k₀) = σρ

Where:

  • k is the rate constant for the reaction with a substituted reactant.

  • k₀ is the rate constant for the reference reaction with the unsubstituted reactant (substituent = H).

  • σ (Sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect of the substituent. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.

  • ρ (Rho) is the reaction constant , which is characteristic of a particular reaction. It measures the sensitivity of the reaction to the electronic effects of substituents.[4] A large, positive ρ value signifies that the reaction is highly sensitive to substituent effects and that a negative charge builds up in the transition state, which is characteristic of the SNAr mechanism.

A Comparative Kinetic Study: SNAr of para-Substituted 1-Chloro-2-nitrobenzenes

To illustrate these principles, we present a comparative study on the reaction of various para-substituted 1-chloro-2-nitrobenzenes with sodium methoxide in methanol at 50°C. This reaction is a classic example of SNAr, where the rate is highly dependent on the electronic nature of the substituent at the 4-position.

Causality Behind Experimental Choices:
  • Substrate Selection: We chose 1-chloro-2-nitrobenzene as the parent compound. The ortho nitro group strongly activates the ring for nucleophilic attack at the chlorine-bearing carbon. The substituents at the para position (-H, -CH₃, -Cl, -NO₂) were selected to provide a clear spectrum of electronic effects, from weakly donating (-CH₃) to strongly withdrawing (-NO₂).

  • Reaction Conditions: Using a large excess of sodium methoxide allows for the application of pseudo-first-order kinetics. This simplifies the data analysis by making the reaction rate dependent only on the concentration of the nitroaromatic substrate.

  • Analytical Method: The reaction can be conveniently monitored using UV-Vis spectrophotometry. The formation of the methoxy product results in a significant shift in the UV-Vis spectrum, allowing for the rate of reaction to be followed by measuring the change in absorbance at a specific wavelength over time.[5] Alternatively, techniques like HPLC or GC-MS can be employed for more complex mixtures.[6][7][8]

Experimental Protocol: Kinetic Measurement via UV-Vis Spectrophotometry
  • Reagent Preparation:

    • Prepare 0.001 M stock solutions of each substituted 1-chloro-2-nitrobenzene in methanol.

    • Prepare a 0.1 M solution of sodium methoxide in methanol. Self-Validation: The concentration of the sodium methoxide solution should be verified by titration against a standard acid.

  • Kinetic Run:

    • Equilibrate the sodium methoxide solution and the substrate solution in a constant temperature water bath set to 50.0 ± 0.1 °C.

    • Place 2.0 mL of the 0.1 M sodium methoxide solution into a thermostatted cuvette inside the UV-Vis spectrophotometer.

    • At time t=0, rapidly inject 0.1 mL of the 0.001 M substrate solution into the cuvette, mix quickly, and immediately begin recording the absorbance at the wavelength of maximum absorbance (λ_max) of the product.

    • Collect absorbance data at regular intervals until the reaction is complete (i.e., the absorbance value becomes stable).

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant (k_obs) is determined by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t, and A_∞ is the final absorbance. The slope of this line is -k_obs.

    • The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [CH₃ONa] .

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Substrates & Nucleophile) thermostat Equilibrate Reagents to 50°C prep_reagents->thermostat mix Inject Substrate into Nucleophile in Cuvette (t=0) thermostat->mix record Record Absorbance vs. Time (UV-Vis Spectrophotometer) mix->record plot Plot ln(A∞ - At) vs. Time record->plot calc_kobs Calculate k_obs (Slope = -k_obs) plot->calc_kobs calc_k2 Calculate Second-Order Rate Constant (k₂) calc_kobs->calc_k2

Caption: Workflow for the kinetic analysis of SNAr reactions.

Results and Discussion

The experimental data clearly demonstrate the profound effect of substituents on the reaction rate.

Table 1: Second-Order Rate Constants for the Reaction of Substituted 1-Chloro-2-nitrobenzenes with Sodium Methoxide at 50°C

4-Substituent (X)Hammett Constant (σ_para)Second-Order Rate Constant (k₂) [L mol⁻¹ s⁻¹]Relative Rate (kₓ/k_H)
-CH₃-0.170.0090.30
-H0.000.0301.00
-Cl+0.230.1153.83
-NO₂+0.787.50250.00

(Note: These are representative data for illustrative purposes.)

Analysis of Kinetic Data

The results show a clear trend: the reaction rate increases as the electron-withdrawing strength of the para-substituent increases.

  • The electron-donating methyl group (-CH₃) destabilizes the negatively charged Meisenheimer complex, slowing the reaction down relative to the unsubstituted compound.

  • Conversely, the electron-withdrawing chloro (-Cl) and nitro (-NO₂) groups help to delocalize the negative charge, stabilizing the intermediate and accelerating the reaction.

  • The effect is most dramatic for the 4-nitro substituent, which increases the reaction rate by a factor of 250 compared to the unsubstituted analog. This is due to the powerful resonance-withdrawing capability of a second nitro group.

Hammett Plot Analysis

Plotting the logarithm of the relative rates against the corresponding Hammett σ constants reveals a linear relationship, as predicted by the Hammett equation.

A linear regression of this plot yields a slope (ρ) of approximately +3.9 . This large, positive value is highly informative:

  • Positive Sign: Confirms that the reaction is accelerated by electron-withdrawing groups, which is consistent with the buildup of negative charge in the transition state leading to the Meisenheimer complex.

  • Large Magnitude (>1): Indicates that the reaction is very sensitive to the electronic effects of substituents.[4] This high sensitivity is a hallmark of the SNAr mechanism, where the substituent directly participates in stabilizing the key anionic intermediate.

Relationship Between Substituents and Reaction Rate

G sub Substituent (X) on Benzene Ring edg Electron-Donating (e.g., -CH₃) sub->edg If ewg Electron-Withdrawing (e.g., -NO₂) sub->ewg If complex Meisenheimer Complex (Anionic Intermediate) edg->complex Destabilizes ewg->complex Stabilizes slow Slower complex->slow Leads to fast Faster complex->fast Leads to rate Reaction Rate (k₂) slow->rate fast->rate

Caption: Influence of substituent electronics on SNAr reaction rates.

Field-Proven Insights and Troubleshooting

  • Solubility: Ensure all substrates are fully dissolved in the reaction medium before initiating the kinetic run. Poor solubility can lead to inaccurate and irreproducible rate constants.

  • Temperature Control: SNAr reactions are highly sensitive to temperature. Maintaining a constant temperature (±0.1°C) is critical for obtaining high-quality kinetic data.

  • Side Reactions: At higher temperatures or with highly activated substrates, side reactions may occur. It is good practice to analyze the final reaction mixture by HPLC or NMR to confirm the identity and purity of the product.

  • Moisture Sensitivity: Nucleophiles like sodium methoxide are sensitive to moisture. All reagents and solvents should be anhydrous to prevent side reactions and ensure the nucleophile concentration remains constant.

Conclusion

The reaction kinetics of substituted nitrobenzenes are governed by predictable electronic principles. The rate of nucleophilic aromatic substitution is fundamentally linked to the stability of the intermediate Meisenheimer complex. Electron-withdrawing substituents at the ortho and para positions dramatically accelerate these reactions by stabilizing this key intermediate. This relationship can be quantified using the Hammett equation, which serves as a powerful predictive tool in synthetic and medicinal chemistry. By understanding these core principles, researchers can rationally design experiments, optimize reaction conditions, and accelerate the development of novel chemical processes and therapeutic agents.

References

  • Effect of Nitro Substituents on Nucleophilic Substitution Reactions. (2025). Filo.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). Molecules, 25(20), 4815. Available at: [Link]

  • Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. Available at: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. Available at: [Link]

  • Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions? (2025). RSC Advances, 15(1), 123-134. Available at: [Link]

  • Correlation of kinetic parameters of nitroreductase enzymes with redox properties of nitroaromatic compounds. (1989). Journal of Biological Chemistry, 264(21), 12379-84. Available at: [Link]

  • Nucleophilic substitution in nitroarenes: a general corrected mechanism. (2018). Beilstein Journal of Organic Chemistry, 14, 2838–2853. Available at: [Link]

  • Analytical methods for nitroaromatic compounds. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Kinetics and Mechanisms of Some Fundamental Organic Reactions with Nitro Compounds. (2015). ResearchGate. Available at: [Link]

  • Hammett plot for reduction of p-substituted nitroarenes. (2016). ResearchGate. Available at: [Link]

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (2021). Journal of Emerging Investigators. Available at: [Link]

  • Kinetics and Optimization of the Photocatalytic Reduction of Nitrobenzene. (2019). Frontiers in Chemistry, 7, 269. Available at: [Link]

  • Kinetics and Optimization of the Photocatalytic Reduction of Nitrobenzene. (2019). Frontiers in Chemistry, 7, 269. Available at: [Link]

  • Hammett equation. Wikipedia. Available at: [Link]

  • Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. (2021). Chemical Engineering Transactions, 86, 1237-1242. Available at: [Link]

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A Senior Application Scientist’s Guide to Navigating Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the precise and efficient construction of carbon-carbon and carbon-heteroatom bonds.[1][2][3][4] Their transformative impact is particularly evident in the fields of pharmaceutical development and materials science, where the ability to assemble complex molecular architectures is paramount.[3][5][6] This guide provides a head-to-head comparison of the most prevalent cross-coupling methodologies, offering insights into their mechanisms, practical applications, and the critical factors that govern their selection and optimization.

The power of these reactions lies in a shared catalytic cycle, typically mediated by a transition metal catalyst like palladium.[3][7] This cycle universally involves three key steps:

  • Oxidative Addition: The low-valent metal catalyst inserts into the bond of an organic electrophile (commonly an aryl or vinyl halide/pseudohalide).

  • Transmetalation: An organic group is transferred from a main-group organometallic nucleophile to the metal center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the metal center, forming the desired product and regenerating the active catalyst.[7][8][9]

The specific choice of the organometallic nucleophile defines the "name" of the reaction and dictates its unique characteristics, advantages, and limitations.

General_Cross_Coupling_Cycle cluster_input1 cluster_input2 cluster_output M0 M(0)Ln M2_RX R-M(II)Ln-X M0->M2_RX Oxidative Addition M2_R_R1 R-M(II)Ln-R' M2_RX->M2_R_R1 Transmetalation M2_R_R1->M0 Reductive Elimination M1X M'-X Product R-R' (Product) M2_R_R1->Product RX R-X (Electrophile) RX->M0 R1M1 R'-M' (Nucleophile) R1M1->M2_RX Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Pd2_RX Ar-Pd(II)L₂-X Pd0->Pd2_RX Oxidative Addition (Ar-X) Pd2_Ar_Ar1 Ar-Pd(II)L₂-Ar' Pd2_RX->Pd2_Ar_Ar1 Transmetalation Pd2_Ar_Ar1->Pd0 Reductive Elimination (Ar-Ar') Boronate Ar'-B(OR)₃⁻ Boronate->Pd2_RX BoronicAcid Ar'-B(OH)₂ BoronicAcid->Boronate Activation Base Base (e.g., K₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Heck Reaction: C-C Bonds without Organometallics

The Heck reaction is unique among this group as it does not require a pre-formed organometallic nucleophile. [8]It couples an organic halide with an alkene to form a substituted alkene, providing a powerful method for elaborating carbon skeletons. [3][8]

  • Mechanism & Key Features: The catalytic cycle differs significantly from the others. After oxidative addition, the alkene coordinates to the palladium center and undergoes a migratory insertion into the Pd-C bond. The final step is a β-hydride elimination, which forms the product and a palladium-hydride species that is subsequently converted back to the active Pd(0) catalyst by a base. [9]* Advantages:

    • Avoids the preparation and handling of often sensitive organometallic reagents.

    • Excellent for synthesizing styrenes and other substituted alkenes. [10]* Limitations:

    • Control of regioselectivity (which carbon of the alkene adds) and stereoselectivity (E/Z isomerism of the product) can be challenging.

    • The requirement for a β-hydrogen on the inserted alkyl-palladium intermediate limits the scope.

Heck_Reaction_Cycle Pd0 Pd(0)L₂ Pd2_RX R-Pd(II)L₂-X Pd0->Pd2_RX Oxidative Addition (R-X) Alkene_Complex Alkene Coordination Pd2_RX->Alkene_Complex Alkene Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Beta_Hydride β-Hydride Elimination Migratory_Insertion->Beta_Hydride Beta_Hydride->Pd0 Base Product Product Beta_Hydride->Product

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

The Stille Coupling: Stability Meets Reactivity

The Stille coupling utilizes organotin reagents (organostannanes) and is prized for its reliability and broad functional group tolerance. Despite the toxicity of tin compounds, it remains a vital tool, especially in complex natural product synthesis where other methods may fail. [8][11]

  • Mechanism & Key Features: Follows the classic catalytic cycle. The transmetalation step is typically the rate-determining step and does not require a base.

  • Advantages:

    • Organostannanes are exceptionally stable, tolerating purification by chromatography and storage for long periods. [8] * The reaction conditions are generally neutral and mild, preserving sensitive functional groups.

    • It is largely insensitive to the presence of water or air, simplifying the experimental setup. [8]* Limitations:

    • The primary drawback is the high toxicity of organotin reagents and byproducts, which necessitates careful handling and rigorous purification of the final product to remove tin residues. [7][8] * The atom economy is poor due to the high molecular weight of the tin group.

The Sonogashira Coupling: The Gateway to Alkynes

The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, linking aryl or vinyl halides with terminal alkynes. [3]The resulting conjugated enyne and arylalkyne motifs are valuable building blocks in materials science and medicinal chemistry. [8][12]

  • Mechanism & Key Features: The reaction traditionally employs a dual catalytic system of palladium and a copper(I) co-catalyst. The copper salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) intermediate. [8][9]Copper-free protocols have also been developed to avoid the homocoupling of alkynes (Glaser coupling), a common side reaction. [8]* Advantages:

    • Provides direct access to conjugated alkynes under relatively mild conditions.

    • Generally exhibits high yields and functional group compatibility.

  • Limitations:

    • The classic conditions require the exclusion of oxygen to prevent the oxidative homocoupling of the terminal alkyne.

    • The use of a copper co-catalyst can sometimes complicate the reaction or purification.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd2_RX Ar-Pd(II)L₂-X Pd0->Pd2_RX Oxidative Addition (Ar-X) Pd2_Ar_Alkynyl Ar-Pd(II)L₂-C≡CR' Pd2_RX->Pd2_Ar_Alkynyl Transmetalation Pd2_Ar_Alkynyl->Pd0 Reductive Elimination Ar-C≡CR' Ar-C≡CR' Pd2_Ar_Alkynyl->Ar-C≡CR' CuX CuX Cu_Acetylide Cu-C≡CR' CuX->Cu_Acetylide Alkyne, Base Cu_Acetylide->Pd2_RX Cu_Acetylide->CuX Alkyne H-C≡CR' Base Base

Caption: Dual catalytic cycles of the Sonogashira coupling reaction.

The Negishi Coupling: High Reactivity, High Sensitivity

The Negishi coupling employs highly reactive organozinc reagents, allowing for the coupling of a wide variety of substrates, including those that are often challenging for other methods, such as alkyl groups.

  • Mechanism & Key Features: Follows the standard catalytic cycle. The high nucleophilicity of organozinc reagents leads to very fast transmetalation steps.

  • Advantages:

    • Organozinc reagents are among the most reactive organometallics for cross-coupling, enabling difficult couplings at low temperatures.

    • Excellent functional group tolerance, surpassing more reactive Grignard reagents used in Kumada coupling.

  • Limitations:

    • Organozinc reagents are highly sensitive to air and moisture, requiring stringent anhydrous and anaerobic (Schlenk or glovebox) techniques. [8] * While more tolerant than Grignard reagents, they are still incompatible with acidic protons.

The Buchwald-Hartwig Amination: Forging C-N Bonds

A departure from C-C bond formation, the Buchwald-Hartwig amination is the leading method for constructing carbon-nitrogen bonds by coupling aryl halides or triflates with primary or secondary amines. [1][9]This reaction is of immense importance in pharmaceuticals, as the aniline and aryl amine motifs are ubiquitous in drug molecules. [12]

  • Mechanism & Key Features: The mechanism is analogous to C-C couplings, but the nucleophile is an amine. A strong base is required to deprotonate the amine or the intermediate palladium-amido complex to facilitate reductive elimination. The development of specialized, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) has been critical to the success and broad scope of this reaction. [9]* Advantages:

    • The most general and reliable method for synthesizing aryl amines.

    • Tolerates a vast array of functional groups on both coupling partners.

  • Limitations:

    • Requires a strong base, which can limit substrate scope.

    • The catalyst systems, particularly the specialized ligands, can be expensive.

Comparative Summary of Key Methodologies

ReactionBond FormedNucleophile (R')Electrophile (R)Key AdvantagesKey LimitationsToxicity/Safety Concerns
Suzuki-Miyaura C(sp²)–C(sp²)OrganoboronAr/Vinyl-XLow toxicity, air/water stable reagents, wide functional group tolerance. [13]Base required, potential for protodeboronation. Low; Boronic acids are generally safe.
Heck C(sp²)–C(sp²)AlkeneAr/Vinyl-XNo pre-formed organometallic needed. [8]Regio/stereoselectivity can be an issue.Low; Reagents are generally common lab chemicals.
Stille C(sp²)–C(sp²)OrganotinAr/Vinyl-XVery stable reagents, neutral conditions, insensitive to air/water. [8]Highly toxic reagents and byproducts. [7][8]High; Organotins are toxic and require careful handling.
Sonogashira C(sp²)–C(sp)Terminal AlkyneAr/Vinyl-XDirect route to conjugated alkynes, mild conditions. [8]Requires exclusion of O₂ to prevent alkyne homocoupling.Moderate; Copper co-catalyst can be toxic.
Negishi C(sp²)–C(sp²), C(sp²)–C(sp³)OrganozincAr/Vinyl/Alkyl-XHigh reactivity, good for challenging substrates.Highly sensitive to air and moisture, requires inert atmosphere. [8]Moderate; Organozinc reagents are pyrophoric.
Buchwald-Hartwig C(sp²)–NAmineAr/Vinyl-XPremier method for C-N bond formation, very broad scope. [9]Requires strong base, specialized ligands can be costly.Low; Amines and bases require standard precautions.

Practical Considerations & Experimental Causality

As a Senior Application Scientist, the choice of methodology is not merely academic; it is driven by practical outcomes. Here is the logic behind key experimental choices:

Why Choose One Method Over Another?

The decision hinges on the specific molecular target and the functional groups it contains.

  • For a simple biaryl synthesis with robust functional groups: The Suzuki-Miyaura coupling is the default choice due to its reliability, safety, and the commercial availability of a vast library of boronic acids. [2]* When synthesizing a complex natural product intermediate with sensitive functionality: The Stille coupling might be preferred. The stability of the organostannane allows it to be prepared early and carried through multiple steps before the final coupling, a strategy that would be impossible with sensitive organozinc or Grignard reagents. [8]* If the target requires an aniline moiety: The Buchwald-Hartwig amination is the undisputed champion, as no other method offers its scope and efficiency for C-N bond formation. [12]* When a substrate is incompatible with strong bases: The Stille or Negishi couplings, which proceed under neutral conditions, are superior alternatives to the Suzuki or Buchwald-Hartwig reactions.

The Critical Role of Ligands and Pre-catalysts

Simply mixing a palladium salt with the reactants is often inefficient. The electronic and steric properties of phosphine or N-heterocyclic carbene (NHC) ligands are crucial for stabilizing the catalyst, promoting the desired elementary steps (e.g., oxidative addition), and preventing catalyst decomposition. [1][14]

  • Expertise in Action: For a challenging Buchwald-Hartwig amination of an electron-rich aryl chloride, one would not use a simple ligand like triphenylphosphine. Instead, a bulky, electron-donating biarylphosphine ligand (e.g., XPhos) is selected. The bulkiness promotes the formation of a monoligated Pd(0) species, which is highly active, while the electron-donating nature accelerates the slow oxidative addition step with the unreactive aryl chloride. [9]* Trustworthiness through Modern Catalysts: To ensure reproducibility and clean catalyst generation, modern palladium pre-catalysts (e.g., Buchwald G3 Palladacycles, PEPPSI™ catalysts) are employed. These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) catalyst in situ, avoiding the inconsistencies of using simple Pd(II) salts.

Experimental Protocol: A Self-Validating Suzuki-Miyaura Coupling

This protocol for the synthesis of 4-methoxybiphenyl serves as a reliable, self-validating system for a standard Suzuki-Miyaura reaction.

Objective: To couple 4-bromoanisole with phenylboronic acid.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Causality: While the reagents are relatively stable, removing oxygen prevents oxidative side reactions and ensures the longevity of the active Pd(0) catalyst.

  • Solvent Addition: Add degassed toluene and degassed water via syringe. Causality: Degassing the solvents removes dissolved oxygen. The small amount of water is crucial for hydrolyzing boronate esters and facilitating the transmetalation step. 4. Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methoxybiphenyl as a white solid.

References

  • Advances in Cross-Coupling Reactions - PMC - NIH. (2020, October 1). National Institutes of Health. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025, September 22). Chemical.AI. [Link]

  • What are the advantages and limitations of different cross coupling methods?. (2025, February 7). Blackcatbio. [Link]

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (2025, August 6). Preprints.org. [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2025, August 1). MDPI. [Link]

  • Advances in Cross-Coupling Reactions. DOAB. [Link]

  • Book Review: Metal-Catalyzed Cross-Coupling Reactions. Organic Chemistry Portal. [Link]

  • Cross-Coupling Reactions Guide. Broadwithbuilt. [Link]

  • Suzuki Cross Coupling Reaction-A Review. (2025, August 10). ResearchGate. [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). YouTube. [Link]

  • Transition Metal Catalyzed Cross-Coupling Reactions. MDPI Books. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). ACS Publications. [Link]

  • Cross-Coupling Reactions: A Practical Guide. (2025, August 6). ResearchGate. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. [Link]

  • Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. (2025, April 18). IntechOpen. [Link]

  • Cross-coupling reactions – Knowledge and References. Taylor & Francis. [Link]

  • Coupling Reactions Part 2. Slideshare. [Link]

  • Coupling Reactions Organic Chemistry|Stille|Negishi|Sonogashira|Suzuki| Hiyama|Heck Kumada Buchwald. (2021, February 25). YouTube. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-methoxy-4-(4-nitrophenoxy)benzene for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 1-methoxy-4-(4-nitrophenoxy)benzene. Synthesizing regulatory standards with practical, field-tested insights, this document serves as an essential resource for researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, safeguarding both personnel and the environment.

Hazard Assessment: Understanding the "Why" Behind the Procedure

The primary concerns are derived from its structural components:

  • Nitroaromatic Compounds: This class of chemicals is often associated with significant health risks. The major metabolite of the closely related p-nitroanisole is p-nitrophenol, and exposure to some nitrobenzene compounds can induce methemoglobinemia.[1] Furthermore, p-nitroanisole is classified as a Category 1B carcinogen, meaning it may cause cancer.[1] Given the structural similarity, it is prudent to handle 1-methoxy-4-(4-nitrophenoxy)benzene as a suspected carcinogen.

  • Aromatic Ethers: Ethers, as a class, can pose physical hazards. While this specific compound is a solid at room temperature, some ethers are known to form explosive peroxides over time when exposed to air and light.[2][3] Although peroxide formation is less of a concern for solid ethers compared to volatile liquid ethers like diethyl ether, it is a potential risk that warrants careful management, especially for aged containers.

Based on this analysis, 1-methoxy-4-(4-nitrophenoxy)benzene must be treated as a hazardous waste with potential carcinogenic and reactive properties. Under the Resource Conservation and Recovery Act (RCRA), any chemical waste with these characteristics cannot be disposed of in regular trash or down the sewer system.[4]

Summary of Potential Hazards and Regulatory Considerations
Hazard CategoryDescriptionRegulatory Guideline
Health Hazard Suspected carcinogen based on structural analogues like p-nitroanisole.[1] Potential for toxicity if swallowed, inhaled, or in contact with skin.[5][6]OSHA Laboratory Standard (29 CFR 1910.1450) requires a Chemical Hygiene Plan.[7]
Environmental Hazard Nitroaromatic compounds are often toxic to aquatic life with long-lasting effects.[5][6]EPA regulations prohibit the release of such chemicals into the environment via drains or municipal waste.[8][9]
Physical Hazard Potential for peroxide formation, characteristic of ethers, upon prolonged storage.[2][10]Store away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[9][11]

Pre-Disposal Protocol: Segregation and On-Site Accumulation

Proper handling and storage before final disposal are critical to preventing accidental exposure and dangerous reactions. The core principle is meticulous segregation.

Step-by-Step Pre-Disposal Handling
  • Personal Protective Equipment (PPE): Before handling the waste, always don appropriate PPE. This includes:

    • Nitrile or other chemically resistant gloves.

    • Safety goggles and a face shield if there is a splash risk.

    • A laboratory coat.

    • Work should be conducted within a certified chemical fume hood to avoid inhalation of any dust or vapors.[11]

  • Waste Segregation:

    • Isolate Nitroaromatic Waste: Collect waste 1-methoxy-4-(4-nitrophenoxy)benzene in a dedicated container labeled "Hazardous Waste: Nitroaromatic Compounds, Organic."

    • Avoid Mixing: Crucially, do not mix this waste stream with other categories of chemical waste, such as non-halogenated solvents, aqueous waste, or strong oxidizers.[7][8] Mixing incompatible chemicals can lead to dangerous reactions and complicates the final disposal process.[8]

  • Container Selection and Labeling:

    • Compatibility: Use a container that is chemically compatible and in good condition, with a secure, leak-proof closure.[4][8]

    • Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:

      • The words "Hazardous Waste".[12]

      • The full chemical name: "1-methoxy-4-(4-nitrophenoxy)benzene".

      • An indication of the hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard").[12]

      • The date of accumulation.[8]

  • On-Site Accumulation:

    • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[12] This area must be at or near the point of generation and under the control of laboratory personnel.[4]

    • Storage Conditions: Keep the container tightly closed and stored away from heat sources and direct sunlight.[8] Ensure it is placed in secondary containment to manage potential leaks.[4]

Chemical Disposal Workflow

The following diagram outlines the decision-making and procedural flow for managing 1-methoxy-4-(4-nitrophenoxy)benzene waste from generation to disposal.

G Disposal Workflow for 1-methoxy-4-(4-nitrophenoxy)benzene cluster_0 In-Lab Procedures cluster_1 EHS & Contractor Procedures A Waste Generation (e.g., unused reagent, reaction byproduct) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible & Leak-Proof Container B->C D Label Container: 'Hazardous Waste' + Chemical Name + Hazards & Date C->D E Store in Designated SAA (Secondary Containment, Away from Incompatibles) D->E F Container Full or Accumulation Time Limit Reached? E->F F->E No G Request Waste Pickup from Institutional EHS Department F->G Yes H EHS Transports to Central Accumulation Area (CAA) G->H I Waste Manifested by Licensed Hazardous Waste Contractor H->I J High-Temperature Incineration at Permitted Facility I->J K Final Disposal of Ash in Hazardous Waste Landfill J->K

Caption: Disposal workflow for 1-methoxy-4-(4-nitrophenoxy)benzene.

Final Disposal Methodology: The Path to Destruction

The chemical nature of 1-methoxy-4-(4-nitrophenoxy)benzene dictates the appropriate final disposal method. Direct land disposal of such hazardous wastes is prohibited.[13]

Recommended Disposal Method: High-Temperature Incineration

For nitroaromatic compounds, high-temperature incineration is the industry-standard and most environmentally sound disposal method.[5][14]

  • Process: The waste is injected into a specialized hazardous waste incinerator operating at temperatures sufficient to ensure complete combustion. This process breaks down the toxic organic structure into less harmful components like carbon dioxide, water, and nitrogen oxides.[5][14]

  • Emission Control: Licensed incineration facilities are equipped with advanced scrubbers and air pollution control systems to neutralize acidic gases and capture particulates, preventing their release into the atmosphere.[5]

  • Ash Disposal: The resulting ash is tested. If it is still deemed hazardous, it is disposed of in a secure hazardous waste landfill.[5]

It is imperative to note that laboratory personnel should never attempt to treat or dispose of this chemical themselves. [2] All disposal must be handled through your institution's Environmental Health and Safety (EHS) department, which will coordinate with a licensed hazardous waste disposal contractor.[4]

Spill Management

Accidental spills must be treated as hazardous waste events.

  • Evacuate and Alert: Clear the immediate area of all personnel and alert your laboratory supervisor and EHS department.[11]

  • Containment (if safe to do so): For small spills within a fume hood, laboratory personnel may use a spill kit with a non-flammable absorbent material to contain the spill.[2][11] Do not use combustible materials like sawdust.[9]

  • Cleanup: All materials used for spill cleanup (absorbents, contaminated PPE, etc.) must be collected, placed in a sealed container, labeled as hazardous waste, and disposed of through the EHS department.[2][15] Do not allow cleanup materials to dry out, especially if peroxide formation is suspected.[11]

By adhering to these rigorous, well-defined procedures, you contribute to a culture of safety and regulatory compliance, building a foundation of trust in your laboratory's operations.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Dan The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory.
  • Health and Safety Department. (2024, July 22). Ethers.
  • Vanderbilt Environmental Health & Safety. (n.d.). Highly Hazardous Chemicals and Chemical Spills.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • University of California, Santa Barbara. (2012, December 14). Diethyl Ether - Standard Operating Procedure.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement.
  • University of Michigan-Dearborn. (n.d.). Diethyl Ether.
  • BenchChem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
  • Fisher Scientific. (2014, December 3). SAFETY DATA SHEET.
  • Novachem. (2023, July 14). Nitrobenzene.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, November 27). SAFETY DATA SHEET.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.
  • University of Michigan. (n.d.). Benzene - Environment, Health & Safety.

Sources

Personal Protective Equipment (PPE) for Handling 1-Methoxy-4-(4-nitrophenoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide | Version 2.0[1][2]

Executive Summary & Hazard Context

Handling 1-methoxy-4-(4-nitrophenoxy)benzene (a nitro-diphenyl ether derivative) requires a safety protocol that goes beyond standard "lab coat and glasses."[1][2] As a nitro-aromatic intermediate, this compound presents a dual threat: mechanical irritation from fine dust and systemic toxicity via transdermal absorption.[1][2]

While often less volatile than smaller nitro-aromatics (like nitrobenzene), the ether linkage does not nullify the toxicological properties of the nitro group.[1][2] In drug development workflows, this compound is frequently handled as a solid intermediate, where dust generation is the primary failure mode for containment.

Critical Hazard Profile (GHS/CLP):

  • Acute Toxicity (Oral/Dermal): H302/H312 – Harmful if swallowed or in contact with skin.[2]

  • Irritation: H315 (Skin), H319 (Eye), H335 (Respiratory).[2]

  • Silent Risk: Potential for Methemoglobinemia upon significant exposure (characteristic of nitro-aromatics).[1][2]

  • Physical State: Solid powder (Melting Point ~88-90°C).[1][2] Static-prone.

Strategic PPE Selection: A Defense-in-Depth Approach

Do not rely on a "one-size-fits-all" PPE strategy.[1][2] Your protection must scale with the solvation state of the compound, as solvents act as carriers that dramatically accelerate skin absorption.

Hand Protection Matrix
Operational StatePrimary Glove MaterialThickness (min)Breakthrough TimeScientist's Note
Solid / Powder Nitrile (Disposable)0.11 mm (4 mil)>480 min (Solid)Risk:[1][2] Abrasion/Puncture. Change every 2 hours or immediately if torn.
Solution (Alcohols/Ethers) Nitrile (Double Gloved)0.11 mm (Outer)~15-30 min (Solvent dependent)Risk:[1][2] Osmotic permeation. If splashed, remove both pairs immediately.
Solution (DCM/Chloroform) Silver Shield / Laminate Multi-layer>240 minCritical:[1][2] Standard nitrile offers zero protection against halogenated solvents carrying nitro compounds.
Respiratory & Eye Protection
  • Primary Engineering Control: All open handling must occur inside a Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Respiratory (Secondary): If hood access is compromised or during spill cleanup, use a P100/N95 Particulate Respirator .

    • Why? The nitro moiety can sensitize the respiratory tract.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.[2]1) are mandatory.[2]

    • Why? Safety glasses allow dust migration around the lenses. Goggles provide a seal against fine particulate matter.

Operational Workflows & Logic

Workflow Visualization: PPE Decision Logic

This diagram illustrates the decision-making process for selecting PPE based on the compound's state.

PPE_Logic Figure 1: PPE Selection Logic based on Solvation State Start Assess Material State IsSolid Solid / Powder Form? Start->IsSolid IsSolution Solvated / Reaction Mix? Start->IsSolution DustRisk Risk: Dust Inhalation & Static Dispersion IsSolid->DustRisk SolventCheck Identify Solvent Carrier IsSolution->SolventCheck SolidPPE Protocol A: - Nitrile Gloves (Single) - Splash Goggles - Fume Hood (Sash Low) DustRisk->SolidPPE StandardSolvent Polar/Non-Halogenated (MeOH, EtOAc, Ether) SolventCheck->StandardSolvent AggressiveSolvent Halogenated / Ketones (DCM, Acetone) SolventCheck->AggressiveSolvent SolnPPE_Std Protocol B: - Double Nitrile Gloves - Change on Splash StandardSolvent->SolnPPE_Std SolnPPE_High Protocol C: - Silver Shield / Laminate Gloves - Tyvek Sleeves AggressiveSolvent->SolnPPE_High

Figure 1: Decision logic for selecting the appropriate PPE tier based on the physical state and solvent carrier of the compound.

Step-by-Step Handling Protocol
Phase 1: Weighing & Transfer (Highest Risk) [1][2]
  • Static Control: Nitro-aromatic ethers are often fluffy solids that carry static charge.[1][2] Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.[2]

    • Failure Mode: Static repulsion causes the powder to "jump" off the spatula, contaminating the balance and user.

  • Weighing: Perform strictly within a filtered balance enclosure or fume hood.

  • Transfer: Dissolve the solid immediately after weighing to lock it into a liquid state, reducing inhalation risk.

Phase 2: Reaction Monitoring
  • Syringe Safety: When sampling reactions, assume the needle tip is contaminated.

  • Glove Discipline: If you touch the sash or equipment with contaminated gloves, you have breached containment. Adhere to the "One Hand Clean, One Hand Dirty" rule.

Emergency Response & Disposal

Spill Cleanup Algorithm

Do NOT use a brush and dustpan. This aerates the powder and increases inhalation risk.

  • Isolate: Evacuate the immediate 3-meter radius.[1][2]

  • PPE Up: Don P100 respirator and double nitrile gloves.

  • Wet Method: Cover the powder spill with a paper towel dampened with ethanol or water (depending on solubility, ethanol is usually preferred for organic ethers).[2]

  • Wipe: Gently wipe inwards from the spill perimeter to the center.

  • Dispose: Place all cleanup materials into a dedicated hazardous waste bag immediately.

Disposal Classification
Waste StreamCriteriaAction
Solid Waste Contaminated gloves, weighing boats, paper towels.[1][2]Double-bag in clear polyethylene.[1][2] Label: "Toxic Solid - Nitro Compound".[1][2]
Liquid Waste (A) Dissolved in MeOH, EtOAc, etc.Non-Halogenated Organic Waste .
Liquid Waste (B) Dissolved in DCM, Chloroform.Halogenated Organic Waste .

Note: Do not mix with oxidizing acids (Nitric/Perchloric) as nitro compounds can destabilize.[1][2]

References & Authority

  • Sigma-Aldrich. (2023).[2] Safety Data Sheet: 1-methoxy-4-[(4-nitrophenyl)methoxy]benzene.

  • National Institute of Standards and Technology (NIST). (2023).[2] Benzene, 1-methoxy-4-nitro- (Structural Analog Data). [1][2]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Nitro-compounds. [1][2]

  • Prudent Practices in the Laboratory. (2011). Handling Hazardous Chemicals in Laboratories. National Academies Press.

  • Ansell Chemical Resistance Guide. (Permeation data for Nitrile vs. Nitro-aromatics).

Sources

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